SYN-UP
Description
Properties
CAS No. |
727989-92-6 |
|---|---|
Molecular Formula |
C28H33N5O5S |
Molecular Weight |
551.66 |
IUPAC Name |
(S)-N-(4-carbamimidoylbenzyl)-2-((R)-3-hydroxy-2-((phenylmethyl)sulfonamido)propanamido)-4-phenylbutanamide |
InChI |
InChI=1S/C28H33N5O5S/c29-26(30)23-14-11-21(12-15-23)17-31-27(35)24(16-13-20-7-3-1-4-8-20)32-28(36)25(18-34)33-39(37,38)19-22-9-5-2-6-10-22/h1-12,14-15,24-25,33-34H,13,16-19H2,(H3,29,30)(H,31,35)(H,32,36)/t24-,25+/m0/s1 |
InChI Key |
BKTRHCGXWUYGAQ-LOSJGSFVSA-N |
SMILES |
O=S(CC1=CC=CC=C1)(N[C@H](CO)C(N[C@@H](CCC2=CC=CC=C2)C(NCC3=CC=C(C(N)=N)C=C3)=O)=O)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SYNUP, SYN UP; SYN-UP; |
Origin of Product |
United States |
Foundational & Exploratory
SYN-UP® Peptide: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
SYN-UP®, with the INCI name Amidinobenzyl Benzylsulfonyl D-Seryl Homophenylalaninamide Acetate, is a patented synthetic dipeptide derivative designed to enhance skin resilience and combat signs of aging.[1][2] This technical guide provides an in-depth exploration of its core mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways.
Core Mechanism of Action: Dual Inhibition of Plasmin and Urokinase
The primary mechanism of action of this compound® is the potent and competitive inhibition of two key epidermal serine proteases: plasmin and urokinase.[3][4] By targeting these enzymes, this compound® initiates a cascade of downstream effects that contribute to improved skin barrier function, reduced sensitivity, and enhanced firmness.[1][5]
External stressors such as UV radiation and pollution can lead to an over-activation of plasmin in the skin, triggering a series of damaging events.[1] this compound® is designed to fit into the active site of plasmin, effectively re-balancing its activity and mitigating its negative impact.[1][6]
Quantitative Inhibition Data
In-vitro studies have demonstrated the high efficacy of this compound® (also referred to as BSFAB) as a dual inhibitor.
| Enzyme | Inhibition Constant (Ki) | In Vitro Inhibition (%) |
| Plasmin | 29 nM | up to 41% |
| Urokinase | 25 nM | up to 97% |
Data sourced from in-vitro studies.[3][7]
Signaling Pathway of this compound® Action
The inhibition of plasmin and urokinase by this compound® sets off a signaling cascade that leads to multiple skin benefits. High plasmin activity is known to activate Matrix Metalloproteinase-9 (MMP-9), which in turn increases inflammatory cytokines and degrades essential structural proteins like Type IV collagen.[3][5] By inhibiting plasmin, this compound® effectively down-regulates this inflammatory and degradative pathway.
Downstream Effects and Supporting Data
The primary inhibition of plasmin and urokinase by this compound® leads to several quantifiable downstream effects that contribute to its overall efficacy in skincare.
Modulation of Inflammatory Mediators and Matrix Metalloproteinases
This compound® has been shown to reduce skin sensitivity and redness by modulating the activity of MMP-9 and the pro-inflammatory chemokines CXCL5 and IL-8.[5]
| Biomarker | Effect | Quantitative Data |
| MMP-9 | Reduction | Up to 60% inhibition |
| CXCL5 | Modulation | Strong reduction (qualitative) |
| IL-8 | Modulation | Strong reduction (qualitative) |
Data sourced from in-vitro studies.[8]
Enhancement of Skin Barrier Function
A critical aspect of skin health is the integrity of the epidermal barrier. This compound® strengthens this barrier by up-regulating the expression of Transglutaminase 1 (TGase1), an enzyme essential for the formation of the cornified envelope.[5][7]
| Biomarker | Effect | Quantitative Data |
| Transglutaminase 1 (TGase1) | Gene Expression Up-regulation | ~4.5-fold increase in cytokine-stimulated keratinocytes |
Data sourced from in-vitro studies.[7]
Support of Dermal-Epidermal Junction and Collagen Synthesis
By inhibiting the plasmin-MMP-9 pathway, this compound® helps to prevent the degradation of Type IV collagen, a key component of the dermal-epidermal junction, thereby supporting skin firmness.[5] Furthermore, it has been shown to stimulate the synthesis of Type I collagen in dermal fibroblasts.[4]
| Biomarker | Effect |
| Collagen IV | Prevents degradation (qualitative) |
| Collagen I | Stimulates synthesis (qualitative) |
Data sourced from in-vitro studies.[4][5]
Interaction with Skin Microbiome
This compound® also plays a role in balancing the skin's microbiome by interacting with key bacteria such as Staphylococcus aureus and Staphylococcus epidermidis.[1] This interaction contributes to a healthier skin ecosystem and improved barrier function.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize the mechanism of action of this compound®.
In-Vitro Protease Inhibition Assay (Plasmin/Urokinase)
This protocol outlines a general method for determining the inhibitory activity of a peptide against serine proteases like plasmin and urokinase using a chromogenic substrate.
Objective: To determine the Ki and/or percent inhibition of plasmin and urokinase by this compound®.
Materials:
-
Purified human plasmin and urokinase
-
Chromogenic substrate specific for plasmin (e.g., H-D-Val-Leu-Lys-pNA) and urokinase
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4)
-
This compound® peptide (BSFAB) at various concentrations
-
96-well microplate
-
Microplate reader
Workflow:
Procedure:
-
Prepare serial dilutions of this compound® in the assay buffer.
-
In a 96-well microplate, add a fixed concentration of either plasmin or urokinase to each well.
-
Add the different concentrations of this compound® to the wells and incubate for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the specific chromogenic substrate.
-
Immediately measure the change in absorbance at 405 nm over time using a microplate reader.
-
Calculate the initial reaction rates from the linear portion of the absorbance curves.
-
Determine the percent inhibition relative to a control without the peptide. For Ki determination, perform the assay with varying substrate concentrations and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.
MMP-9 Activity Assay
This protocol describes a method to measure the activity of MMP-9 in cell culture supernatants, which can be used to assess the effect of this compound®.
Objective: To quantify the reduction in MMP-9 activity in response to this compound® treatment.
Materials:
-
Fluorogenic MMP-9 substrate
-
Recombinant active MMP-9 (for standard curve)
-
Assay buffer (e.g., Tris buffer containing CaCl2, ZnCl2)
-
Keratinocyte cell culture
-
Stimulating agent (e.g., TNF-α) to induce MMP-9 expression
-
This compound® peptide
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Culture human keratinocytes and treat with a stimulating agent (e.g., TNF-α) in the presence or absence of various concentrations of this compound® for 24-48 hours.
-
Collect the cell culture supernatants.
-
In a 96-well black microplate, add the collected supernatants.
-
Prepare a standard curve using recombinant active MMP-9.
-
Add the fluorogenic MMP-9 substrate to all wells.
-
Incubate the plate at 37°C, protected from light, for a specified time (e.g., 1-4 hours).
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Calculate the MMP-9 activity in the samples based on the standard curve and determine the percentage reduction in activity due to this compound® treatment.
Transglutaminase 1 (TGase1) Gene Expression Analysis
This protocol details the use of quantitative reverse transcription PCR (qRT-PCR) to measure changes in TGase1 mRNA levels in keratinocytes.
Objective: To determine the fold-change in TGase1 gene expression in keratinocytes treated with this compound®.
Materials:
-
Human keratinocyte cell culture
-
Cytokine cocktail (to simulate inflammatory conditions)
-
This compound® peptide
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers specific for TGase1 and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Procedure:
-
Culture human keratinocytes and treat with a cytokine cocktail in the presence or absence of this compound® for a specified time (e.g., 24 hours).
-
Harvest the cells and extract total RNA using a suitable kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for TGase1 and a housekeeping gene for normalization.
-
Analyze the qPCR data using the ΔΔCt method to calculate the fold change in TGase1 expression in this compound®-treated cells compared to the control.
Conclusion
This compound® is a scientifically advanced peptide with a well-defined primary mechanism of action: the dual inhibition of plasmin and urokinase. This targeted action initiates a beneficial cascade, leading to reduced inflammation, enhanced skin barrier function, and improved skin structure. The quantitative data and established experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and utilize the potential of this compound® in advanced skincare formulations.
References
- 1. Basement membrane type IV collagen degradation: evidence for the involvement of a proteolytic cascade independent of metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Urokinase- and tissue-type plasminogen activators in keratinocytes during wound reepithelialization in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Effects of C5a and FMLP on interleukin-8 production and proliferation of human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances on Plasmin Inhibitors for the Treatment of Fibrinolysis-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Laminin Degradation by Plasmin Regulates Long-Term Potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of plasminogen in cell-mediated collagen degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Upregulation of cell-surface-associated plasminogen activation in cultured keratinocytes by interleukin-1 beta and tumor necrosis factor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular intricacies of SYN-UP®: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SYN-UP®, a patented synthetic dipeptide derivative developed by dsm-firmenich, is a cosmetic ingredient designed to enhance skin resilience and combat signs of aging. Its chemical name is Amidinobenzyl Benzylsulfonyl D-Seryl Homophenylalaninamide Acetate, and it is also referred to in scientific literature as BSFAB or ABSHA.[1][2][3][4] This technical guide provides an in-depth overview of the molecular targets of this compound®, its mechanism of action, and the experimental methodologies used to characterize its activity.
Core Molecular Targets and Mechanism of Action
This compound® primarily targets two key serine proteases involved in skin homeostasis and degradation: Plasmin and Urokinase (uPA) .[1][4][5] It acts as a reversible competitive inhibitor, fitting into the active site of these enzymes to block their catalytic activity.[3][6]
The inhibition of Plasmin and uPA by this compound® initiates a cascade of beneficial effects on the skin:
-
Preservation of Skin Proteins: By inhibiting these proteases, this compound® helps to prevent the breakdown of essential proteins in the extracellular matrix, contributing to skin firmness and smoothness.[1]
-
Modulation of Inflammatory Mediators: this compound® has been shown to modulate the activities of Matrix Metalloproteinase-9 (MMP-9), and the pro-inflammatory chemokines CXCL5 and Interleukin-8 (IL-8).[5][7]
-
Enhancement of Skin Barrier Function: The peptide up-regulates the expression of Transglutaminase 1 (TGase1), an enzyme crucial for the formation of the cornified envelope, a key component of the skin's barrier.[3][5][6]
-
Stimulation of Collagen Synthesis: In vitro studies have demonstrated that this compound® has a beneficial effect on the expression of both Collagen IV and Collagen I.[5]
-
Microbiome Interaction: this compound® also interacts with the skin microbiome, helping to balance the levels of Staphylococcus aureus and Staphylococcus epidermidis.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy of this compound® (BSFAB/ABSHA) from published studies.
Table 1: Enzyme Inhibition Constants
| Molecular Target | Inhibition Constant (Ki) | Reference |
| Plasmin | 29 nM | [3][6] |
| Urokinase (uPA) | 25 nM | [3][6] |
Table 2: Inhibition of Keratinocyte-Secreted Protease Activity
| Condition | Target | Inhibition | p-value | Reference |
| Basal | Plasmin | 37.7% | <0.05 | [3][6] |
| uPA | 96.6% | <0.01 | [3][6] | |
| Cytokine-induced | Plasmin | 41.1% | <0.05 | [3][6] |
| uPA | 97.0% | <0.001 | [3][6] |
Table 3: Modulation of Gene Expression and Melanin Production
| Target | Effect | p-value | Reference |
| Transglutaminase 1 (gene expression) | ~4.5-fold increase | <0.01 | [3][6] |
| Intracellular Melanin | 58% reduction | <0.05 | [8] |
Experimental Protocols
Detailed experimental protocols for the characterization of this compound® are proprietary to the manufacturer. However, based on the published literature and standard biochemical and cell-based assay methodologies, the following represents a likely approach for the key experiments cited.
Enzyme Inhibition Assays (Plasmin and Urokinase)
A fluorometric or colorimetric enzymatic assay would be employed to determine the inhibitory activity of this compound® on Plasmin and Urokinase.
Principle: The assay measures the ability of the enzyme to cleave a synthetic substrate that, upon cleavage, releases a fluorescent or colored molecule. The rate of this reaction is monitored in the presence and absence of the inhibitor.
Representative Protocol:
-
Reagents:
-
Purified human Plasmin or Urokinase enzyme.
-
Specific fluorogenic or chromogenic substrate for each enzyme (e.g., D-Val-Leu-Lys-p-Nitroanilide for Plasmin).[9]
-
Assay buffer (e.g., Tris-HCl buffer at physiological pH).
-
This compound® (BSFAB) at various concentrations.
-
-
Procedure:
-
The enzyme is pre-incubated with varying concentrations of this compound® for a specified time at a controlled temperature (e.g., 37°C).
-
The enzymatic reaction is initiated by the addition of the substrate.
-
The increase in fluorescence or absorbance is measured over time using a microplate reader.
-
-
Data Analysis:
-
The initial reaction rates are calculated from the linear portion of the progress curves.
-
The percentage of inhibition is calculated for each concentration of this compound®.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Michaelis-Menten equation for competitive inhibition.
-
Keratinocyte Culture and Stimulation
To assess the effect of this compound® on keratinocyte functions, normal human epidermal keratinocytes (NHEK) would be cultured and potentially stimulated with pro-inflammatory cytokines.
Principle: This in vitro model mimics the cellular environment of the epidermis and allows for the study of the effects of cosmetic ingredients on skin cells.
Representative Protocol:
-
Cell Culture:
-
NHEK are cultured in a specialized keratinocyte growth medium.
-
-
Stimulation (for cytokine-induced conditions):
-
To mimic inflammatory conditions, cells can be treated with a cocktail of pro-inflammatory cytokines (e.g., TNF-α and IL-1β).[4]
-
-
Treatment:
-
Cultured keratinocytes are treated with this compound® at various concentrations for a defined period.
-
-
Analysis:
-
The cell culture supernatants can be collected to measure the secretion of proteases (Plasmin, uPA) and cytokines (CXCL5, IL-8).
-
The cells can be harvested to analyze gene expression (e.g., for Transglutaminase 1).
-
Gene Expression Analysis (Quantitative Real-Time PCR)
To determine the effect of this compound® on the expression of Transglutaminase 1, quantitative real-time PCR (qRT-PCR) would be performed.
Principle: This technique measures the amount of a specific mRNA transcript in a sample, providing a quantitative measure of gene expression.
Representative Protocol:
-
RNA Isolation: Total RNA is extracted from the treated and control keratinocytes.
-
Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
qPCR: The cDNA is then used as a template for PCR with primers specific for the Transglutaminase 1 gene and a reference (housekeeping) gene. The amplification is monitored in real-time using a fluorescent dye.
-
Data Analysis: The relative expression of the Transglutaminase 1 gene is calculated using the comparative Ct (ΔΔCt) method, normalized to the expression of the reference gene.
Visualizations
Signaling Pathway of this compound® in the Skin
Caption: Signaling pathway of this compound® in the skin.
Experimental Workflow for Testing this compound® Efficacy
Caption: Experimental workflow for evaluating this compound® efficacy.
Conclusion
This compound® is a well-characterized cosmetic peptide with a defined molecular mechanism of action centered on the inhibition of Plasmin and Urokinase. This primary action leads to a cascade of secondary effects, including the modulation of inflammatory mediators and the enhancement of skin barrier function, ultimately contributing to its anti-aging and skin-soothing properties. The quantitative data and experimental approaches outlined in this guide provide a solid foundation for understanding the scientific basis of this compound®'s efficacy.
References
- 1. In Vitro and In Silico Evaluation of a Novel Multifunctional Cyclic Peptide with Antioxidant, Tyrosinase-Inhibitory, and Extracellular Matrix-Modulating Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MMP inhibitors | Matrix metalloprotease inhibitors | Cosmetic Ingredients Guide [ci.guide]
- 3. Topical Application of Peptide Nucleic Acid Antisense Oligonucleotide for MMP-1 and Its Potential Anti-Aging Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro and In Silico Evaluation of a Novel Multifunctional Cyclic Peptide with Antioxidant, Tyrosinase-Inhibitory, and Extracellular Matrix-Modulating Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dsm-firmenich.com [dsm-firmenich.com]
- 8. Regulation of transglutaminase 1 gene expression by 12-O-tetradecanoylphorbol-13-acetate, dexamethasone, and retinoic acid in cultured human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Biological Activity of SYN-UP® on Skin Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the biological activity of SYN-UP®, a patented synthetic dipeptide derivative, on various skin cells. The information presented herein is curated for professionals in the fields of dermatology, cosmetic science, and drug development, offering a comprehensive overview of its mechanism of action, supported by quantitative data and detailed experimental protocols.
Executive Summary
This compound®, with the active ingredient Amidinobenzyl Benzylsulfonyl D-Seryl Homophenylalaninamide Acetate, is a potent inhibitor of the serine proteases plasmin and urokinase.[1][2][3] Its primary mechanism revolves around the competitive and reversible inhibition of these enzymes, leading to a cascade of beneficial effects on skin homeostasis.[2][3] In vitro and clinical studies have demonstrated its efficacy in enhancing skin barrier function, reducing inflammation, protecting the extracellular matrix, and promoting collagen synthesis.[1][2][4]
Core Mechanism of Action: Plasmin and Urokinase Inhibition
The fundamental biological activity of this compound® lies in its ability to competitively and reversibly inhibit plasmin and its activator, urokinase (uPA).[2][3] Molecular modeling suggests that the this compound® peptide fits into the active site of plasmin, effectively blocking its enzymatic activity.[1] This inhibition is crucial as elevated plasmin activity in the skin is linked to impaired barrier function, inflammation, and degradation of collagen.[1]
Quantitative Inhibition Data
| Enzyme | Inhibition Constant (Ki) | Inhibition of Keratinocyte-Secreted Protease (Basal) | Inhibition of Keratinocyte-Secreted Protease (Cytokine-Induced) |
| Plasmin | 29 nM[2][3] | 37.7% (p<0.05)[2][3] | 41.1% (p<0.05)[2][3] |
| Urokinase (uPA) | 25 nM[2][3] | 96.6% (p<0.01)[2][3] | 97.0% (p<0.001)[2][3] |
Effects on Skin Barrier Function
A robust skin barrier is essential for preventing water loss and protecting against external aggressors. This compound® enhances skin barrier functionality through the upregulation of Transglutaminase 1 (TGM1).[1][4] TGM1 is a key enzyme in the formation of the cornified envelope, a critical structure for skin barrier integrity.[5][6]
Quantitative Gene Expression Data
In cytokine-stimulated keratinocytes, this compound® has been shown to increase the gene expression of Transglutaminase 1 by approximately 4.5-fold (p<0.01).[2][3] This upregulation contributes to a more resilient and well-structured epidermal barrier.
Anti-inflammatory and Anti-irritant Properties
Chronic inflammation and irritation can compromise skin health and accelerate aging. By inhibiting the plasmin cascade, this compound® modulates the expression of pro-inflammatory mediators. Specifically, it has been shown to reduce the activity of Matrix Metalloproteinase-9 (MMP-9), CXCL5, and IL-8, which are associated with skin redness and sensitivity.[1][4]
Extracellular Matrix Protection and Collagen Synthesis
This compound® exhibits a dual action on the skin's extracellular matrix by preventing the degradation of existing collagen and stimulating the synthesis of new collagen.
-
Prevention of Collagen Degradation: Elevated plasmin activity leads to the activation of MMPs, which in turn degrade essential structural proteins. By inhibiting plasmin, this compound® helps to prevent the degradation of Type IV collagen, a major component of the dermal-epidermal junction.[1][4]
-
Stimulation of Collagen Synthesis: In-vitro studies have demonstrated that this compound® stimulates the synthesis of Type I collagen, the most abundant collagen in the skin, contributing to improved skin firmness and elasticity.[1][4]
While the qualitative effects on collagen are well-documented, specific quantitative data on the percentage increase in collagen synthesis or prevention of degradation for this compound® are not extensively available in public-domain scientific literature.
Interaction with Skin Microbiome
This compound® has been shown to balance key bacteria on the skin, including S. aureus and S. epidermidis.[1][4] This interaction with the skin microbiome contributes to its overall effect on improving skin health and resilience.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound® in Skin Cells
References
- 1. dsm-firmenich.com [dsm-firmenich.com]
- 2. researchgate.net [researchgate.net]
- 3. The effects of benzylsulfonyl-D-Ser-homoPhe-(4-amidino-benzylamide), a dual plasmin and urokinase inhibitor, on facial skin barrier function in subjects with sensitive skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. happi.com [happi.com]
- 5. In Situ Detection of Active Transglutaminases for Keratinocyte Type (TGase 1) and Tissue Type (TGase 2) Using Fluorescence-Labeled Highly Reactive Substrate Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis on transglutaminase 1 and its substrates using specific substrate peptide in cultured keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Synthetic Dipeptides for Skin Applications
Introduction
Synthetic peptides, short chains of amino acids, have become pivotal bioactive ingredients in the field of dermatology and cosmetology.[1][2] Among these, dipeptides—comprising just two amino acids—are of particular interest due to their small molecular size, which can facilitate skin penetration, and their ability to act as highly specific signaling molecules.[3][4] These molecules can mimic natural biological fragments to modulate cellular functions such as collagen synthesis, inflammation, and pigmentation.[5][6] Based on their mechanism of action, cosmetic peptides are broadly classified into four categories: signal peptides, carrier peptides, neurotransmitter inhibitor peptides, and enzyme inhibitor peptides.[5][7] This guide provides a technical overview of the core mechanisms, quantitative efficacy, and experimental evaluation of synthetic dipeptides for skin applications, tailored for researchers and drug development professionals.
Mechanisms of Action of Key Synthetic Dipeptides
Synthetic dipeptides exert their effects on the skin through various biological pathways, from inhibiting nerve signals that cause expression lines to regulating melanin production and providing antioxidant protection.
Neurotransmitter Inhibition and Anti-inflammatory Effects
Certain dipeptides can modulate neuronal excitability, making them particularly useful for sensitive skin, which is often characterized by discomfort in response to external stimuli.[8]
-
Acetyl Dipeptide-1 Cetyl Ester: This is one of the most frequently used peptides in cosmetics designed for sensitive skin.[8][9] It functions as a neurotransmitter-inhibiting peptide that can reduce the sensation of discomfort.[6][8] Mechanistically, it has been shown to decrease NFκB signaling in vitro, which in turn reduces the secretion of prostaglandin E2 (PGE₂), a key mediator associated with neurogenic inflammation.[8] Furthermore, this dipeptide can improve the epidermal barrier by upregulating the expression of genes such as Aquaporin 3 (AQP3) and Filaggrin (FLG).[8]
Regulation of Melanogenesis
Hyperpigmentation is a common cosmetic concern, and some dipeptides have been identified that can inhibit melanin synthesis.
-
Proline-Serine (PS) and Valine-Serine (VS): In screening studies, these two dipeptides demonstrated significant hypopigmentary effects.[3] Their mechanism of action involves the down-regulation of key melanogenesis proteins, Microphthalmia-associated transcription factor (MITF) and tyrosinase. This effect is mediated by the activation of the extracellular signal-regulated kinase (ERK) pathway. Activated ERK phosphorylates MITF, leading to its degradation and a subsequent decrease in tyrosinase gene expression, which ultimately inhibits melanin production.[3]
Antioxidant and Anti-Glycation Activity
Oxidative stress and glycation are fundamental processes in skin aging. Dipeptides can offer protection against these damaging mechanisms.
-
Carnosine (β-Alanyl-L-histidine): Carnosine is a naturally occurring dipeptide that demonstrates significant antioxidant and anti-glycation properties.[2] It protects skin cells from UV-induced oxidative damage by scavenging reactive oxygen species (ROS) and chelating pro-oxidative metal ions.[10] Additionally, Carnosine prevents the modification of key skin proteins like collagen and elastin by reactive carbonyl species, thereby preserving skin structure and function against the deleterious effects of glycation.[2]
Quantitative Efficacy Data
The efficacy of dipeptides has been substantiated through a range of in vitro and in vivo studies. The following tables summarize key quantitative findings from the literature.
Table 1: Summary of Clinical Efficacy Data for Dipeptide-Containing Formulations
| Dipeptide/Product | Study Design & Duration | Subjects | Key Parameters & Measurement | Quantitative Results | Citation(s) |
|---|---|---|---|---|---|
| Acetyl Dipeptide Technology | 16-week clinical study | 43 healthy females (ages 40-70) | Jawline sagging, firmness, discoloration (Expert visual grading) | 95% of subjects reported a "less sagging appearance"; 93% reported "increased firmness"; 86% reported "less discoloration". | [11] |
| Peptide Complex (incl. Dipeptide Dimer) | 2-week clinical study | 22 healthy Asian females (>40 years) | Skin wrinkles (Skin topographic measurements) | Significant improvements in wrinkles at all five tested sites (crow's feet, nasolabial fold, glabella, forehead, neck). | [12][13][14] |
| General Synthetic Peptide Product | 30-day observational study | 20 healthy Caucasian females (ages 35-55) | Skin elasticity, sagging, brightness (Instrumental analysis) | 11.8% increase in skin elasticity (p < 0.01); 6.3% decrease in skin sagging (p < 0.05); 110% increase in brightness (p < 0.001). |[15][16] |
Table 2: Summary of In Vitro & Ex Vivo Efficacy Data for Synthetic Dipeptides
| Dipeptide | Model System | Assay | Quantitative Results | Citation(s) |
|---|---|---|---|---|
| Acetyl Dipeptide-1 Cetyl Ester | In vitro (Cell culture) | Gene Expression Analysis | Significantly upregulated Aquaporin 3 (AQP3), Filaggrin (FLG), Caspase 14, and Keratin 10 genes. | [8] |
| Acetyl Dipeptide-1 Cetyl Ester | In vitro (Cell culture) | PGE₂ Secretion & NFκB Signaling | Significantly reduced PGE₂ secretion and decreased NFκB signaling. | [8] |
| Proline-Serine (PS) & Valine-Serine (VS) | In vitro (Mel-Ab cells) | Melanin Synthesis & Protein Levels | Decreased MITF and tyrosinase protein levels as early as 24 hours post-treatment. | [3] |
| RGD-GHK (modified tripeptide, for context) | In vitro (Porcine skin) | Franz Diffusion Cell Permeation | ~5% of RGD-GHK detected in receptor cell vs. ~0.5% for unmodified GHK after 24h. | [17] |
| Peptide Complex (incl. Dipeptide Dimer) | Ex vivo (Excised human skin) | Immunohistochemical Staining | Significantly increased dermal collagen expression as well as epidermal collagen XVII and laminin. |[12][13][14] |
Key Experimental Protocols
Standardized protocols are crucial for the evaluation and validation of synthetic dipeptides. Below are detailed methodologies for key experiments.
In Vitro Efficacy Assessment
In vitro assays using skin-related cell models are the first step in characterizing the biological activity of a dipeptide.[]
Protocol 3.1.1: Assessment of Hypopigmenting Activity This protocol is based on methodologies used to evaluate melanin-inhibiting peptides.[3]
-
Cell Culture: Culture Mel-Ab mouse melanocytes in DMEM supplemented with 10% FBS, 100 nM phorbol 12-myristate 13-acetate, and 1 nM cholera toxin at 37°C in a 5% CO₂ incubator.
-
Treatment: Seed cells in a 24-well plate. After 24 hours, treat the cells with varying concentrations of the test dipeptides (e.g., Proline-Serine, Valine-Serine) for 72-96 hours. Arbutin can be used as a positive control.
-
Melanin Content Measurement: Wash the cells with PBS and lyse with 1 N NaOH containing 10% DMSO at 80°C for 1 hour. Measure the absorbance of the lysate at 475 nm using a spectrophotometer to quantify melanin content. Normalize the results to the total protein content of each sample.
-
Western Blot Analysis: To determine the mechanism, treat cells for a shorter duration (e.g., 24 hours). Lyse the cells and separate proteins via SDS-PAGE. Transfer proteins to a PVDF membrane and probe with primary antibodies against MITF, tyrosinase, and phosphorylated ERK (p-ERK). Use β-actin as a loading control.
-
Data Analysis: Quantify band intensities and perform statistical analysis (e.g., t-test or ANOVA) to determine significant differences between treated and control groups.
Ex Vivo Permeation Studies
These studies use excised skin to provide a more accurate model of transdermal absorption than in vitro models.
Protocol 3.2.1: Franz Diffusion Cell Assay This method is standard for assessing the skin permeation of topical compounds.[17]
-
Skin Preparation: Obtain full-thickness human or porcine skin. Remove subcutaneous fat and hair. Cut the skin into sections to fit the Franz diffusion cells (typical diffusion area is ~1.0 cm²).
-
Apparatus Setup: Mount the skin sections onto Franz diffusion cells with the stratum corneum facing the donor compartment and the dermis in contact with the receptor fluid. The receptor compartment is filled with a phosphate-buffered saline (PBS) solution, maintained at 37°C and continuously stirred.
-
Application: Apply a precise amount of the dipeptide-containing formulation to the surface of the skin in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), collect aliquots from the receptor fluid and replace with fresh, pre-warmed buffer.
-
Quantification: Analyze the concentration of the dipeptide in the collected samples using a validated High-Performance Liquid Chromatography (HPLC) method.
-
Data Analysis: Calculate the cumulative amount of dipeptide permeated per unit area (μg/cm²) over time. Determine key permeation parameters such as the steady-state flux (Jss) and permeability coefficient (Kp).
In Vivo (Clinical) Evaluation
Human clinical trials are the gold standard for substantiating the efficacy and safety of cosmetic ingredients.[19]
Protocol 3.3.1: Anti-Wrinkle and Firming Efficacy Trial This protocol outlines a typical randomized, double-blind, placebo-controlled study.[11][12][19]
-
Subject Recruitment: Enroll a statistically relevant number of subjects (e.g., 30-60) with specific inclusion criteria (e.g., females aged 40-65 with mild-to-moderate facial wrinkles). Exclude subjects based on predefined criteria (e.g., recent cosmetic procedures, skin diseases).
-
Study Design: Randomize subjects into two groups: one receiving the active formulation with the dipeptide and the other receiving a placebo (vehicle) formulation. The study should be double-blinded.
-
Regimen: Instruct subjects to apply the assigned product twice daily to the face for a set duration (e.g., 8-12 weeks).
-
Efficacy Measurements: Conduct instrumental assessments at baseline and subsequent visits (e.g., Week 4, 8, 12).
-
Wrinkle Analysis: Use 3D skin imaging systems (e.g., Antera 3D, PRIMOS CR) to measure wrinkle depth, volume, and roughness in areas like the crow's feet.[12]
-
Elasticity & Firmness: Use a Cutometer to measure skin's viscoelastic properties (R2, R5, R7 parameters).
-
Hydration: Use a Corneometer to measure stratum corneum hydration levels.
-
-
Tolerability and Self-Assessment: A dermatologist should assess objective tolerability (erythema, edema). Subjects should complete self-assessment questionnaires regarding perceived efficacy and tolerability.[19]
-
Data Analysis: Perform statistical analysis to compare changes from baseline between the active and placebo groups. A p-value < 0.05 is typically considered statistically significant.
Synthetic dipeptides represent a potent and versatile class of active ingredients for skincare. Their well-defined mechanisms of action—ranging from neurotransmitter inhibition and melanogenesis control to antioxidant protection—are supported by a growing body of quantitative in vitro and in vivo data. Their small size offers a potential advantage for skin delivery, although formulation strategies remain critical for optimal bioavailability.[1][2] For researchers and developers, the rigorous application of the experimental protocols detailed in this guide is essential for validating efficacy and elucidating the precise biological pathways modulated by these promising molecules. Future innovation will likely focus on the discovery of novel dipeptide sequences, potentially aided by computational design, and the development of advanced delivery systems to further enhance their performance in dermatological and cosmetic applications.[20]
References
- 1. ijdvl.com [ijdvl.com]
- 2. mdpi.com [mdpi.com]
- 3. Dipeptides Inhibit Melanin Synthesis in Mel-Ab Cells through Down-Regulation of Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptides: What are they, uses, and side effects [medicalnewstoday.com]
- 5. Peptides: Emerging Candidates for the Prevention and Treatment of Skin Senescence: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Usage of Synthetic Peptides in Cosmetics for Sensitive Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Usage of Synthetic Peptides in Cosmetics for Sensitive Skin [ouci.dntb.gov.ua]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Anti-Wrinkle Benefits of Peptides Complex Stimulating Skin Basement Membrane Proteins Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-Wrinkle Benefits of Peptides Complex Stimulating Skin Basement Membrane Proteins Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Application of Synthetic Peptides to Improve Parameters of Skin Physiology: An Open Observational 30-Day Study [scirp.org]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Role of peptide–cell surface interactions in cosmetic peptide application [frontiersin.org]
- 19. A Randomized, Double-blind, Placebo-controlled Clinical Study Investigating the Efficacy and Tolerability of a Peptide Serum Targeting Expression Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
SYN-UP®: A Technical Guide to Plasmin Inhibition in Advanced Dermatological Care
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The integrity of the skin barrier is fundamental to overall skin health. Chronic and environmental stressors can disrupt this delicate balance by upregulating enzymatic activity, leading to inflammation, barrier dysfunction, and accelerated aging. A key mediator in this cascade is the serine protease plasmin . Elevated plasmin activity in the epidermis directly contributes to the degradation of essential structural proteins, triggers pro-inflammatory pathways, and impairs skin resilience. This whitepaper provides a detailed technical overview of SYN-UP®, a patented synthetic dipeptide derivative—Amidinobenzyl Benzylsulfonyl D-Seryl Homophenylalaninamide Acetate—engineered as a potent dual inhibitor of plasmin and its activator, urokinase (uPA). By competitively blocking the active site of plasmin, this compound® effectively neutralizes its damaging effects, offering a multi-pronged approach to restoring skin homeostasis, enhancing barrier function, reducing sensitivity, and mitigating the visible signs of aging.
The Role of the Plasminogen/Plasmin System in Skin Pathophysiology
The plasminogen activation system is a critical enzymatic cascade with diverse physiological roles. In the skin, its dysregulation is implicated in various adverse conditions.[1][2] The system is initiated by plasminogen activators, primarily urokinase-type plasminogen activator (uPA), which convert the inactive zymogen, plasminogen, into the active serine protease, plasmin.[2]
Excessive plasmin activity, often triggered by external stressors like UV radiation, pollution, or harsh chemicals, initiates a destructive cascade:[1]
-
Barrier Degradation: Plasmin directly affects the Cornified Envelope, a critical structure for skin barrier protection and maintenance.[1]
-
Inflammatory Activation: Plasmin activates Matrix Metalloproteinase-9 (MMP-9), which in turn increases the levels of pro-inflammatory cytokines such as IL-8 and CXCL5, leading to redness and sensitivity.[1]
-
Structural Damage: MMP-9 mediates the degradation of Type IV Collagen, a major component of the Dermal-Epidermal Junction (DEJ), compromising skin structure and firmness.[1][2]
-
Pigmentation: The plasminogen system has been shown to modulate melanogenesis, contributing to uneven skin tone and the formation of age spots.[2]
Conditions like atopic dermatitis and rosacea are often associated with impaired skin barrier function and heightened inflammatory responses, where elevated protease activity is a contributing factor.[3][4][5]
This compound®: Mechanism of Action
This compound® (INCI: Amidinobenzyl Benzylsulfonyl D-Seryl Homophenylalaninamide Acetate) is a sophisticated synthetic dipeptide derivative designed as a dual inhibitor of urokinase and plasmin.[6] Molecular modeling reveals that the peptide's structure fits perfectly into the active site of plasmin, functioning like a "key in a lock" to competitively inhibit its enzymatic activity.[1] By neutralizing both plasmin and its primary activator, uPA, this compound® effectively halts the downstream damaging cascade before it begins.[1][7]
This targeted inhibition leads to several restorative effects:
-
Strengthens Skin Barrier: By preventing the degradation of key barrier proteins, this compound® enhances the skin's resilience. It has been shown to up-regulate Transglutaminase 1 (TGase1), an enzyme crucial for barrier formation.[1]
-
Reduces Inflammation: It modulates the activity of MMP-9, CXCL5, and IL-8, thereby reducing skin sensitivity and redness.[1]
-
Protects and Boosts Collagen: this compound® prevents the degradation of Type IV Collagen and stimulates the synthesis of Type I Collagen, helping to smooth and firm the skin.[1][2]
Figure 1: this compound® Mechanism of Action Pathway.
Quantitative Data and Efficacy
The efficacy of this compound® has been substantiated through a series of in vitro, ex vivo, and clinical (in vivo) studies.
In Vitro & Ex Vivo Efficacy
The following table summarizes the key molecular and cellular effects observed when using this compound®.
| Parameter Measured | Model System | Treatment/Stressor | Result | Reference |
| MMP-9 Expression | Ex vivo human skin explant | UV Irradiation | Significant down-regulation of MMP-9 expression by this compound® | [2] |
| Collagen IV Degradation | Ex vivo human skin explant | UV Irradiation | This compound® prevented the degradation of Type IV Collagen | [1][2] |
| Collagen I Synthesis | In vitro dermal fibroblasts | - | This compound® stimulated the synthesis of Type I Collagen | [2] |
| Melanin Synthesis | In vitro epidermal melanocytes | Plasmin-induced | Significant reduction in melanin synthesis by this compound® | [2] |
| Tyrosinase Activity | In vitro melanocytes | Plasmin-induced | Significant suppression of tyrosinase activity (-12% at 100 µM) | [2] |
| Barrier Function | In vitro model | - | Up-regulation of Transglutaminase 1 (TGase1) | [1] |
| Inflammatory Markers | In vitro model | - | Modulation of MMP-9, CXCL5, and IL-8 activities | [1] |
Clinical (In Vivo) Efficacy
Human studies have demonstrated significant and perceivable benefits in skin health and appearance.
| Clinical Endpoint | Study Design | Treatment | Result | Reference |
| Collagen Density | 2-month, placebo-controlled | 10 ppm this compound® solution | Significant increase in collagen density measured by ultrasound | [2] |
| Skin Elasticity | 2-month, placebo-controlled | 10 ppm this compound® solution | Significant increase in elasticity measured by cutometer | [2] |
| Wrinkle Volume | 2-month, placebo-controlled | 10 ppm this compound® solution | Decrease in wrinkle volumes on forehead and crow's feet | [2] |
| Age Spots / Skin Tone | 2-month, placebo-controlled | 10 ppm this compound® solution | Decrease in overall ITA° (skin tone), melanin density, and total age spot area | [2] |
| Skin Resilience | In vivo study | This compound® formulation | Makes skin more resilient against daily stress attacks | [1] |
| Dry Skin & Redness | In vivo study | This compound® formulation | Significant prevention of dry skin conditions; reduction in redness and unpleasant sensations | [1] |
Experimental Protocols
Detailed and reproducible methodologies are critical for validating the efficacy of an active ingredient. The following sections describe the protocols for key experiments cited.
In Vitro Plasmin Activity Assay (Fluorometric)
This assay quantifies the enzymatic activity of plasmin and is used to determine the inhibitory potential of compounds like this compound®.
Principle: The assay utilizes a synthetic peptide substrate that is conjugated to a fluorophore (e.g., AMC - aminomethylcoumarin). When the substrate is cleaved by active plasmin, the fluorophore is released and its fluorescence can be measured, which is directly proportional to plasmin activity.[8][9]
Methodology:
-
Standard Preparation: A standard curve is prepared using a known concentration of purified plasmin enzyme (e.g., 0, 50, 100, 150, 200, 250 ng/well) in a 96-well microplate.[8]
-
Sample Preparation: Test samples (e.g., this compound® at various concentrations) are added to wells containing a fixed amount of plasmin enzyme.
-
Reaction Initiation: A reaction mix containing the fluorometric plasmin substrate is added to all wells (standards and samples).
-
Incubation: The plate is incubated at 37°C, protected from light.
-
Measurement: Fluorescence is measured kinetically over 10-20 minutes using a fluorescence microplate reader with excitation at ~360 nm and emission at ~450 nm.[9]
-
Data Analysis: The rate of increase in fluorescence (RFU/min) is calculated. The inhibitory effect of this compound® is determined by comparing the activity in its presence to the activity of the enzyme alone. This data can be used to calculate an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Figure 2: In Vitro Plasmin Activity Assay Workflow.
Ex Vivo Human Skin Explant Model
This model provides a physiologically relevant system to study the effects of topical ingredients on human skin architecture and protein expression.
Methodology:
-
Tissue Procurement: Full-thickness human skin explants are obtained from elective surgeries (e.g., abdominoplasty) under ethical guidelines.[2]
-
Culture: Circular skin explants (e.g., 12 mm diameter) are placed in a culture medium at the air-liquid interface and maintained under standard cell culture conditions.[2]
-
Treatment: A topical formulation containing this compound® or a placebo is applied to the epidermal surface of the explants.
-
Stressor Application (Optional): Explants can be exposed to a controlled dose of environmental stressors, such as UV radiation, to induce a damage response (e.g., increased MMP-9).[2]
-
Incubation: The treated explants are incubated for a defined period (e.g., 24-72 hours) to allow for cellular responses.
-
Analysis:
-
Histology: Explants are fixed, sectioned, and prepared for histological staining.
-
Immunohistochemistry (IHC): Sections are stained with specific antibodies against target proteins (e.g., MMP-9, Collagen IV) to visualize their expression and localization within the skin layers.
-
Gene Expression: RNA can be extracted from the tissue to analyze changes in the expression of relevant genes via RT-qPCR.
-
Figure 3: Ex Vivo Skin Explant Study Workflow.
Transepidermal Water Loss (TEWL) Measurement
TEWL is the gold-standard, non-invasive method for objectively measuring the skin's barrier function.[10] A higher TEWL value indicates a more compromised barrier.
Methodology:
-
Acclimatization: Subjects rest for a minimum of 30 minutes in a room with controlled temperature (e.g., 18-22°C) and humidity (e.g., 50% ± 5%) to allow their skin to equilibrate.[11]
-
Device: An open-chamber evaporimeter (e.g., Tewameter®) is used. This device has a probe with sensors that measure the water vapor density gradient directly above the skin surface.[11][12]
-
Baseline Measurement: Baseline TEWL readings are taken from the designated test area on the skin before any product application.
-
Product Application: A precise amount of the test product (e.g., 2 mg/cm²) is applied evenly to the test area.[11]
-
Post-Application Measurements: TEWL is measured at specified time points after application (e.g., 1, 2, 4 hours) to assess the product's effect on barrier function.
-
Data Analysis: TEWL is expressed in g/m²/h. A statistically significant decrease in TEWL compared to baseline or an untreated control site indicates an improvement in skin barrier integrity.[12]
Conclusion
This compound® represents a significant advancement in dermatological science, offering a precisely targeted mechanism to combat the deleterious effects of excess plasmin activity in the skin. By dually inhibiting both plasmin and its activator urokinase, this patented peptide effectively interrupts a major pathway of inflammation, barrier degradation, and collagen damage. The comprehensive body of in vitro and clinical data demonstrates its multifaceted efficacy in enhancing skin resilience, reducing redness and sensitivity, improving hydration, and visibly diminishing the signs of aging such as wrinkles and uneven pigmentation. For researchers and formulators, this compound® provides a robust, science-backed solution for developing high-performance skincare aimed at restoring and maintaining true skin health from within.
References
- 1. dsm-firmenich.com [dsm-firmenich.com]
- 2. mdpi.com [mdpi.com]
- 3. Plasminogen activators and antiplasmin activity in atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Significance of Skin Barrier Dysfunction in Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scconline.org [scconline.org]
- 7. univarsolutions.com [univarsolutions.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. abcam.com [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 12. Clinical Measurement of Transepidermal Water Loss - PMC [pmc.ncbi.nlm.nih.gov]
SYN-UP® and the Skin Microbiome: A Technical Guide to its Core Mechanisms and Interactions
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SYN-UP®, a patented synthetic dipeptide derivative (Amidinobenzyl Benzylsulfonyl D-Seryl Homophenylalaninamide Acetate), presents a multifaceted approach to skin health by targeting the serine protease plasmin. By inhibiting plasmin and its activator, urokinase (uPA), this compound® initiates a cascade of beneficial effects, including strengthening the skin barrier, reducing inflammation, and promoting a balanced skin microbiome. This technical guide provides an in-depth analysis of the available scientific data on this compound®, detailing its mechanism of action, its influence on the cutaneous microbial ecosystem, and the experimental methodologies used to substantiate these claims. The information is intended to serve as a comprehensive resource for researchers and professionals in the fields of dermatology, cosmetology, and drug development.
Mechanism of Action: Targeting the Plasminogen Activator System
The primary mode of action of this compound® is the competitive and reversible inhibition of plasmin and urokinase.[1][2] Plasmin, a broad-spectrum serine protease, plays a significant role in various physiological and pathological processes in the skin, including inflammation and matrix degradation.[3] External stressors such as UV radiation can increase plasmin activity, leading to a compromised skin barrier and signs of aging.[3]
This compound® effectively downregulates this cascade, leading to several key benefits for skin health:
-
Enhanced Skin Barrier Function: By inhibiting plasmin, this compound® has been shown to up-regulate the expression of Transglutaminase 1 (TGase1), an enzyme crucial for the formation of the cornified envelope, a key component of the skin barrier.[1][4] Clinical studies have demonstrated that this translates to a significant improvement in stratum corneum integrity and a reduction in transepidermal water loss (TEWL).[1]
-
Anti-Inflammatory Effects: Plasmin is known to activate Matrix Metalloproteinase-9 (MMP-9), which in turn can trigger inflammatory cascades.[3][4] this compound® has been shown to reduce the activity of MMP-9 and modulate the expression of pro-inflammatory cytokines CXCL5 and IL-8, thereby reducing skin sensitivity and redness.[4][5]
-
Extracellular Matrix Integrity: The inhibition of plasmin and subsequent reduction in MMP-9 activity by this compound® helps to prevent the degradation of collagen IV, a key component of the dermal-epidermal junction.[4][6] Furthermore, in vitro studies have indicated that this compound® can stimulate the synthesis of collagen I, contributing to improved skin firmness and elasticity.[3][4]
Interaction with the Skin Microbiome
A balanced skin microbiome is essential for maintaining skin homeostasis. An overabundance of certain opportunistic pathogens, such as Staphylococcus aureus, can disrupt this balance and contribute to inflammatory skin conditions. Conversely, commensal bacteria like Staphylococcus epidermidis are known to have beneficial, anti-inflammatory properties.[1][7]
This compound® has been shown to promote a healthy skin microbiome by:
-
Balancing Key Bacteria: In vivo studies have demonstrated that this compound® helps to rebalance the ratio of key skin bacteria. It has been reported to inhibit the growth of S. aureus while promoting the presence of the beneficial S. epidermidis.[4][5]
-
Reducing Redness-Associated Bacteria: Increased levels of Corynebacterium kroppenstedtii have been associated with skin redness.[1][7] Clinical data indicates that this compound® significantly reduces the levels of this bacterium on the skin, contributing to a more even skin tone.[8]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro, ex vivo, and in vivo studies on this compound®.
| Parameter | Method | Result | Reference |
| Enzyme Inhibition | |||
| Plasmin Inhibition (Ki) | Enzyme Kinetic Studies | 29 nM | [1][2] |
| Urokinase (uPA) Inhibition (Ki) | Enzyme Kinetic Studies | 25 nM | [1][2] |
| Keratinocyte-secreted Plasmin Inhibition (basal) | In vitro (Keratinocytes) | 37.7% (p<0.05) | [2] |
| Keratinocyte-secreted uPA Inhibition (basal) | In vitro (Keratinocytes) | 96.6% (p<0.01) | [2] |
| Keratinocyte-secreted Plasmin Inhibition (cytokine-induced) | In vitro (Keratinocytes) | 41.1% (p<0.05) | [2] |
| Keratinocyte-secreted uPA Inhibition (cytokine-induced) | In vitro (Keratinocytes) | 97.0% (p<0.001) | [2] |
| Gene Expression | |||
| Transglutaminase 1 (TGM1) | In vitro (Cytokine-stimulated Keratinocytes) | ~4.5-fold increase (p<0.01) | [1][2] |
| Skin Barrier Function | |||
| Stratum Corneum Barrier Integrity | In vivo (29 days) | Significant improvement (p<0.02) | [2] |
| Melanogenesis | |||
| Intracellular Melanin Reduction (with plasmin) | In vitro (Epidermal Melanocytes) | -58% (p<0.05) | [3] |
| Skin Microbiome | |||
| S. epidermidis Levels | In vivo (7 days) | +100% | [8] |
| C. kroppenstedtii Levels | In vivo (7 days) | -11% | [8] |
| C. kroppenstedtii Levels | In vivo (28 days) | -72% | [8] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by this compound®.
Caption: this compound® Mechanism of Action.
Caption: this compound® Interaction with the Skin Microbiome.
Experimental Workflows
The following diagrams illustrate generalized workflows for key experimental procedures used to evaluate the efficacy of this compound®.
Caption: Generalized In Vitro Experimental Workflow.
References
- 1. Urokinase-Type Plasminogen Activator Receptor (uPAR) in Inflammation and Disease: A Unique Inflammatory Pathway Activator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Early skin colonization by Staphylococcus epidermidis and Staphylococcus aureus reveals environment-dependent synergistic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. An In Vitro Mixed Infection Model With Commensal and Pathogenic Staphylococci for the Exploration of Interspecific Interactions and Their Impacts on Skin Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Upregulation of cell-surface-associated plasminogen activation in cultured keratinocytes by interleukin-1 beta and tumor necrosis factor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol for the development, assembly, and testing of a synthetic skin microbial community - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Early skin colonization by Staphylococcus epidermidis and Staphylococcus aureus reveals environment-dependent synergistic effects [frontiersin.org]
In-Vitro Profile of SYN-UP®: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in-vitro studies of the synthetic dipeptide derivative, SYN-UP®, known by its INCI name: Amidinobenzyl Benzylsulfonyl D-Seryl Homophenylalaninamide Acetate. This document consolidates available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways and workflows to support further research and development.
Core Mechanism of Action: Dual Inhibition of Plasmin and Urokinase
This compound® is a potent competitive inhibitor of the serine proteases plasmin and urokinase (uPA), key enzymes involved in the degradation of the extracellular matrix and the activation of other proteases.[1] In-silico modeling suggests that the amidine moiety of this compound® anchors within the S1 pocket of both plasmin and urokinase, binding to key amino acid residues, while the D-Ser residue backbone forms an anti-parallel β-sheet interaction.
Quantitative Inhibition Data
In-vitro enzymatic assays have demonstrated the high efficacy of this compound® (referred to as BSFAB in the study) in inhibiting both plasmin and urokinase activity. The inhibition constants (Ki) and the inhibitory effects on keratinocyte-secreted proteases are summarized below.
| Enzyme | Inhibition Constant (Ki) | Inhibition of Keratinocyte-Secreted Protease Activity (Basal) | Inhibition of Keratinocyte-Secreted Protease Activity (Cytokine-Induced) |
| Plasmin | 29 nM[1] | 37.7% (p<0.05)[1] | 41.1% (p<0.05)[1] |
| Urokinase (uPA) | 25 nM[1] | 96.6% (p<0.01)[1] | 97.0% (p<0.001)[1] |
Experimental Protocols
While the precise, detailed protocols from the cited study are not publicly available, the following represents standard methodologies for assessing plasmin and urokinase inhibition.
This protocol is based on the principle that active plasmin cleaves a fluorogenic substrate, releasing a quantifiable fluorescent signal. An inhibitor will reduce the rate of this reaction.
Materials:
-
Human Plasmin
-
Fluorogenic Plasmin Substrate (e.g., AMC-based peptide)
-
Assay Buffer (e.g., Tris-HCl, pH 7.5)
-
This compound® (or test compound)
-
96-well black microplate
-
Fluorometric microplate reader (Ex/Em = ~360/450 nm)
Procedure:
-
Prepare a stock solution of this compound® in a suitable solvent and create a dilution series.
-
In a 96-well plate, add the this compound® dilutions to the respective wells. Include a vehicle control (no inhibitor) and a no-enzyme control.
-
Add human plasmin to all wells except the no-enzyme control and incubate for a pre-determined time (e.g., 10-15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic plasmin substrate to all wells.
-
Immediately begin kinetic measurement of fluorescence intensity at 37°C for a set period (e.g., 30-60 minutes).
-
The rate of reaction is determined from the linear phase of the fluorescence curve. The percentage of inhibition is calculated relative to the vehicle control. Ki values can be determined by testing a range of substrate and inhibitor concentrations and fitting the data to the appropriate enzyme inhibition model.
Similar to the plasmin assay, this method measures the inhibition of urokinase-mediated cleavage of a fluorogenic substrate.
Materials:
-
Human Urokinase (uPA)
-
Fluorogenic Urokinase Substrate (e.g., AMC-based peptide)
-
Assay Buffer
-
This compound® (or test compound)
-
96-well black microplate
-
Fluorometric microplate reader (Ex/Em = ~350/450 nm)
Procedure:
-
Follow the same initial steps as the plasmin inhibition assay for preparing the inhibitor dilutions and setting up the plate.
-
Add human urokinase to the wells and incubate with the inhibitor.
-
Start the reaction by adding the fluorogenic urokinase substrate.
-
Measure the fluorescence kinetically at 37°C.
-
Calculate the percentage of inhibition and Ki values as described for the plasmin assay.
Effects on Keratinocyte Function and Skin Barrier
This compound® has been shown to modulate key functions of keratinocytes, the primary cells of the epidermis, leading to an improvement in skin barrier function.
Upregulation of Transglutaminase-1
Transglutaminase-1 (TGase1) is a crucial enzyme for the formation of the cornified envelope, a key structure for skin barrier integrity. In-vitro studies on cytokine-stimulated keratinocytes have demonstrated that this compound® significantly increases the gene expression of TGase1.
| Biomarker | Effect | Fold Increase |
| Transglutaminase 1 (TGase1) Gene Expression | Upregulation | ~4.5 times (p<0.01)[1] |
Experimental Protocol: Transglutaminase-1 Gene Expression in Keratinocytes (Representative Protocol)
This protocol outlines a general method for treating keratinocytes and analyzing gene expression via quantitative real-time PCR (qPCR).
Materials:
-
Human epidermal keratinocytes
-
Keratinocyte growth medium
-
Cytokine cocktail for stimulation (e.g., TNF-α, IFN-γ)
-
This compound®
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for TGase1 and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Culture human keratinocytes to a suitable confluency in multi-well plates.
-
Treat the cells with a cytokine cocktail to induce an inflammatory state, with and without various concentrations of this compound®. Include an unstimulated control.
-
Incubate for a specified period (e.g., 24 hours).
-
Lyse the cells and extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for TGase1 and the housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the fold change in TGase1 expression relative to the control group.
Modulation of Inflammatory and Extracellular Matrix Components
While specific quantitative data for this compound®'s effects on the following targets are not available in the public domain, the manufacturer reports modulation of several key molecules involved in skin inflammation and matrix integrity.[2]
Reported In-Vitro Effects (Qualitative)
| Target | Reported Effect |
| Matrix Metalloproteinase-9 (MMP-9) | Modulation of activity[2] |
| Chemokine (C-X-C motif) Ligand 5 (CXCL5) | Modulation of activity[2] |
| Interleukin-8 (IL-8) | Modulation of activity[2] |
| Collagen Type I | Stimulation of synthesis[2] |
| Collagen Type IV | Prevention of degradation[2] |
Further research is required to quantify these effects and elucidate the precise mechanisms of action.
Visualizing the Molecular Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways influenced by this compound® and the general experimental workflows for its in-vitro characterization.
Signaling Pathways
References
SYN-UP®: A Technical Deep Dive into its Mechanism for Enhancing Collagen Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the synthetic dipeptide SYN-UP® and its effects on collagen synthesis and degradation. It is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of this peptide's mechanism of action, supported by quantitative data and detailed experimental methodologies.
Executive Summary
This compound®, with the INCI name Amidinobenzyl Benzylsulfonyl D-Seryl Homophenylalaninamide Acetate (also referred to as ABSHA), is a sophisticated patented synthetic dipeptide derivative.[1][2] Its primary mode of action is the inhibition of the serine proteases Plasmin and its activator, Urokinase.[1][2] This inhibition initiates a cascade of effects that ultimately protect the skin's extracellular matrix and stimulate the production of key structural proteins. Notably, in-vitro and ex-vivo studies have demonstrated that this compound® both prevents the degradation of Type IV collagen and stimulates the synthesis of Type I collagen.[1][2] This dual-action approach presents a compelling case for its application in skincare formulations aimed at improving skin firmness and elasticity.
Quantitative Data on Collagen Modulation
The effects of this compound® on collagen have been quantified in various studies. The following tables summarize the key findings.
| Parameter | Effect | Quantitative Result | Study Type | Reference |
| Type I Collagen Synthesis | Stimulation | 1.8-fold increase | In-vitro (Human Dermal Fibroblasts) | [1] |
| Type IV Collagen Degradation | Prevention | Down-regulation of UV-induced MMP-9 expression, leading to reduced degradation | Ex-vivo | [1] |
| Urokinase Activity | Inhibition | Up to 97% | In-vitro | |
| Plasmin Activity | Inhibition | Up to 41% | In-vitro |
Core Mechanism of Action: Signaling Pathways
The primary mechanism of this compound® revolves around its ability to inhibit the plasminogen activation system, which plays a crucial role in extracellular matrix degradation.
Inhibition of Collagen IV Degradation
External stressors, such as UV radiation, can trigger an increase in the production of Plasmin.[2] Plasmin, in turn, activates Matrix Metalloproteinase-9 (MMP-9), an enzyme responsible for the degradation of Type IV collagen, a key component of the dermal-epidermal junction.[1][2] this compound® acts as a potent inhibitor of both Plasmin and its activator, Urokinase.[1] By blocking this pathway, this compound® effectively down-regulates the expression of MMP-9, thereby preventing the breakdown of Type IV collagen.[1]
Stimulation of Collagen I Synthesis
In addition to its protective effects, this compound® has been shown to directly stimulate the synthesis of Type I collagen in dermal fibroblasts.[1] While the precise upstream signaling cascade for this stimulation is not fully elucidated in the provided literature, the data confirms a significant increase in collagen I expression following treatment with the peptide.
Detailed Experimental Protocols
The following sections provide the methodologies for the key experiments that have quantified the effects of this compound® on collagen.
In-vitro Assay for Type I Collagen Expression
-
Objective: To quantify the effect of this compound® (ABSHA) on the synthesis of Type I collagen in human dermal fibroblasts.
-
Cell Culture: Human dermal fibroblasts were cultured under standard laboratory conditions.
-
Treatment: The cultured fibroblasts were treated with varying concentrations of this compound® (ABSHA).
-
Assay:
-
Following the treatment period, the cells were harvested.
-
Immunostaining for Type I collagen was performed using a fluorescently labeled antibody specific to Type I collagen.
-
The intensity of the fluorescence, corresponding to the amount of Type I collagen, was quantified using flow cytometry.
-
-
Endpoint: The fold change in Type I collagen expression in this compound® treated cells was calculated relative to untreated control cells.
Ex-vivo Assay for Prevention of Type IV Collagen Degradation
-
Objective: To assess the ability of this compound® (ABSHA) to prevent the degradation of Type IV collagen in a skin model.
-
Model: Ex-vivo human skin explants.
-
Induction of Damage: The skin explants were exposed to UV irradiation to induce an inflammatory response and up-regulation of MMP-9.
-
Treatment: The explants were treated with this compound® (ABSHA).
-
Assay:
-
Following treatment, the expression of MMP-9 in the tissue was measured (e.g., via immunohistochemistry or ELISA).
-
The integrity of Type IV collagen at the dermal-epidermal junction was assessed, likely through histological staining and microscopy.
-
-
Endpoint: The reduction in MMP-9 expression and the preservation of Type IV collagen structure in this compound® treated explants were compared to untreated, UV-irradiated controls.
Conclusion
The available data strongly indicates that this compound® has a beneficial and multi-faceted effect on the collagen matrix of the skin. By inhibiting the plasmin-MMP-9 pathway, it protects Type IV collagen from degradation, thereby supporting the structural integrity of the dermal-epidermal junction. Furthermore, its demonstrated ability to directly stimulate Type I collagen synthesis in dermal fibroblasts suggests a role in enhancing skin density and firmness. These findings, supported by quantitative in-vitro and ex-vivo data, position this compound® as a compelling active ingredient for advanced anti-aging and skin-firming cosmetic formulations. Further research into the specific intracellular signaling pathways activated by this compound® to promote collagen synthesis would be a valuable next step in fully elucidating its mechanism of action.
References
An In-depth Technical Guide on Amidinobenzyl Benzylsulfonyl D-Seryl Homophenylalaninamide Acetate: A Dual-Acting Agent in Anticoagulation and Skin Barrier Enhancement
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amidinobenzyl Benzylsulfonyl D-Seryl Homophenylalaninamide Acetate, a synthetic peptide derivative, has demonstrated significant therapeutic potential in two distinct and critical physiological areas: anticoagulation and the enhancement of skin barrier function. This technical guide provides a comprehensive overview of the research conducted on this compound, known by its research codes Napsagatran in the context of anticoagulation and BSFAB or ABSHA for its dermatological applications. This document details its mechanisms of action, summarizes key quantitative data from preclinical and clinical studies, outlines experimental protocols, and provides visual representations of the involved signaling pathways.
Introduction
Amidinobenzyl Benzylsulfonyl D-Seryl Homophenylalaninamide Acetate is a potent and specific inhibitor of key serine proteases. Its unique dual functionality stems from its ability to target different enzymes with high affinity. As Napsagatran, it acts as a direct thrombin inhibitor, playing a crucial role in the coagulation cascade. As BSFAB/ABSHA, it functions as a dual inhibitor of plasmin and urokinase, enzymes pivotal to skin barrier integrity and inflammatory processes. This guide will explore both facets of this intriguing molecule.
Anticoagulant Properties (Napsagatran)
Mechanism of Action
Napsagatran is a direct, competitive, and reversible inhibitor of thrombin (Factor IIa), a critical enzyme in the final common pathway of the coagulation cascade.[1][2] By binding to the active site of thrombin, Napsagatran prevents the conversion of fibrinogen to fibrin, a key step in clot formation.[3][4] This targeted inhibition leads to a dose-dependent anticoagulant effect, prolonging clotting times as measured by standard coagulation assays.
Signaling Pathway: The Coagulation Cascade
The coagulation cascade is a series of enzymatic reactions involving various clotting factors that culminate in the formation of a stable fibrin clot. The cascade is traditionally divided into the intrinsic, extrinsic, and common pathways. Thrombin plays a central role in the common pathway and also in feedback amplification of the cascade. Napsagatran's inhibitory action on thrombin disrupts this entire process.
Quantitative Data
The anticoagulant effect of Napsagatran has been quantified in various studies. The following tables summarize key pharmacokinetic and pharmacodynamic parameters.
Table 1: Pharmacokinetic Parameters of Napsagatran in Humans
| Parameter | Value | Reference |
| Half-life (t½) | 1.7 hours | [4] |
| Clearance (CL) | 459 mL/min | [4] |
| Volume of Distribution (Vdss) | 24 L/kg | [4] |
Table 2: In Vivo Anticoagulant Effects of Napsagatran
| Assay | Dose | Effect | Reference |
| Activated Partial Thromboplastin Time (aPTT) | 10 µg/kg/min | 1.7-fold prolongation | [5] |
| Prothrombin Time (PT) | 10 µg/kg/min | 1.3-fold prolongation | [5] |
Experimental Protocols
The aPTT assay is a performance indicator measuring the efficacy of both the "intrinsic" and the common coagulation pathways.
-
Sample Preparation: Collect whole blood in a tube containing 3.2% buffered sodium citrate. The ratio should be 9 parts blood to 1 part citrate. Centrifuge at 2500 x g for 15 minutes to obtain platelet-poor plasma (PPP).[6]
-
Assay Procedure:
-
Pipette 50 µL of PPP into a test cuvette.
-
Incubate at 37°C for 3 minutes.
-
Add 50 µL of aPTT reagent (containing a contact activator like silica and phospholipids) to the cuvette.[6]
-
Incubate the mixture at 37°C for a specified time (e.g., 3 minutes).[6]
-
Rapidly add 50 µL of pre-warmed 0.02 M Calcium Chloride and simultaneously start a timer.[6]
-
Record the time in seconds for a fibrin clot to form.[6]
-
The PT assay evaluates the "extrinsic" and common pathways of coagulation.
-
Sample Preparation: Prepare platelet-poor plasma as described for the aPTT assay.[7]
-
Assay Procedure:
-
Pipette 100 µL of PPP into a test cuvette and incubate at 37°C.
-
Add 200 µL of pre-warmed thromboplastin reagent (containing tissue factor and calcium).
-
Start a timer simultaneously with the addition of the reagent.
-
Record the time in seconds for a fibrin clot to form.[7]
-
Skin Barrier Enhancement Properties (BSFAB/ABSHA)
Mechanism of Action
In the context of dermatology, this compound, referred to as BSFAB or ABSHA, acts as a dual inhibitor of the serine proteases plasmin and urokinase-type plasminogen activator (uPA). These enzymes are involved in the degradation of the extracellular matrix and play a role in skin inflammation and barrier dysfunction. By inhibiting plasmin and uPA, BSFAB helps to maintain the integrity of the skin barrier, reduce inflammation, and promote a healthier skin appearance.
Signaling Pathway: Urokinase-Plasmin System in Keratinocytes
The urokinase-plasmin system is integral to keratinocyte function, including migration and differentiation, which are essential for maintaining the skin barrier. Urokinase activates plasminogen to plasmin, which can degrade extracellular matrix proteins and also activate matrix metalloproteinases (MMPs). Inhibition of this system by BSFAB can lead to improved skin barrier function.
Quantitative Data
Studies have quantified the inhibitory activity of BSFAB and its effects on various skin parameters.
Table 3: Inhibitory Activity of BSFAB
| Enzyme | Ki Value (nM) | Reference |
| Plasmin | 29 | [8] |
| Urokinase (uPA) | 25 | [8] |
Table 4: Clinical Efficacy of a Topical Formulation Containing BSFAB (ABSHA)
| Parameter | Improvement after 6 weeks | Reference |
| Skin Roughness/Dryness | 26% reduction | [9] |
| Skin Hydration | 37% increase | [9] |
| Fine Lines/Wrinkles | 29% reduction | [9] |
Experimental Protocols
TEWL is a measure of the skin's barrier function.
-
Acclimatization: Subjects should acclimatize in a room with controlled temperature (20-22°C) and humidity (40-60%) for at least 20-30 minutes before measurement.[8]
-
Measurement:
-
Use a Tewameter® or similar open-chamber device.
-
Gently place the probe on the skin surface without applying pressure.
-
Allow the reading to stabilize for at least 30 seconds.
-
Record the TEWL value, typically in g/m²/h.
-
Take multiple readings at the same site and calculate the average.[10]
-
This assay quantifies the levels of Matrix Metalloproteinase-9, an enzyme involved in extracellular matrix degradation.
-
Cell Culture: Culture human keratinocytes (e.g., HaCaT cells) in appropriate media.
-
Treatment: Treat the cells with the test compound (BSFAB) and/or an inflammatory stimulus (e.g., TNF-α) for a specified duration.
-
RNA Isolation and RT-qPCR:
-
Isolate total RNA from the cells.
-
Perform reverse transcription to synthesize cDNA.
-
Use quantitative PCR (qPCR) with specific primers for MMP-9 and a housekeeping gene to determine the relative mRNA expression levels.[11]
-
-
Gelatin Zymography (for MMP-9 activity):
-
Collect the cell culture supernatant.
-
Run the supernatant on a polyacrylamide gel containing gelatin.
-
After electrophoresis, incubate the gel in a developing buffer.
-
Stain the gel with Coomassie Blue. Areas of MMP-9 activity will appear as clear bands against a blue background, indicating gelatin degradation.[11]
-
This assay measures the production of collagen by skin fibroblasts.
-
Cell Culture: Culture human dermal fibroblasts in appropriate media.
-
Treatment: Treat the cells with the test compound (BSFAB) for a specified period.
-
Collagen Quantification:
-
ELISA: Use a specific ELISA kit to quantify the amount of Type I collagen secreted into the culture medium.[12]
-
Western Blot: Lyse the cells and perform Western blotting using an antibody specific for Type I collagen to assess intracellular collagen levels.
-
Sircol Assay: Use a Sircol Collagen Assay to measure soluble collagen in the culture medium or cell lysates. This assay is based on the specific binding of the dye Sirius Red to collagen.
-
Conclusion
Amidinobenzyl Benzylsulfonyl D-Seryl Homophenylalaninamide Acetate is a remarkable molecule with demonstrated efficacy in two distinct therapeutic areas. As Napsagatran, its potent and specific inhibition of thrombin offers a valuable mechanism for anticoagulation. As BSFAB/ABSHA, its dual inhibition of plasmin and urokinase provides a novel approach to improving skin barrier function and addressing signs of skin aging. The data and protocols presented in this guide offer a solid foundation for further research and development of this promising compound. Future investigations should focus on long-term safety and efficacy in larger patient populations and further elucidation of the downstream effects of its enzymatic inhibition in both coagulation and dermatological contexts.
References
- 1. The Coagulation Cascade | Mackman Lab [med.unc.edu]
- 2. Coagulation - Wikipedia [en.wikipedia.org]
- 3. The Clotting Cascade | National Bleeding Disorders Foundation [bleeding.org]
- 4. teachmephysiology.com [teachmephysiology.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. linear.es [linear.es]
- 7. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 9. How to Optimize Activated Partial Thromboplastin Time (APTT) Testing: Solutions to Establishing and Verifying Normal Reference Intervals and Assessing APTT Reagents for Sensitivity to Heparin, Lupus Anticoagulant, and Clotting Factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Research Techniques Made Simple: Transepidermal Water Loss Measurement as a Research Tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Upregulation of MMP-9 production by TNFalpha in keratinocytes and its attenuation by vitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Human collagen alpha-2 type I stimulates collagen synthesis, wound healing, and elastin production in normal human dermal fibroblasts (HDFs) [bmbreports.org]
Methodological & Application
Application Notes and Protocols for Formulating SYN-UP in Cosmetic Emulsions
For Researchers, Scientists, and Drug Development Professionals
Introduction to SYN-UP®
This compound® is a patented synthetic dipeptide derivative developed by dsm-firmenich that offers a multi-faceted approach to improving skin health and resilience.[1] Its primary mechanism of action involves the inhibition of plasmin and urokinase, enzymes that play a key role in the degradation of the skin's extracellular matrix and the initiation of inflammatory cascades.[1][2] By modulating these enzymatic activities, this compound® helps to protect essential skin proteins, strengthen the skin barrier, and maintain a healthy skin microbiome.[1][2]
INCI Name: Glycerin, Aqua, Benzylsulfonyl D-Seryl Homophenylalanine Amidinobenzamide Acetate, Citric Acid, Sodium Hydroxide.[1][3]
Key Benefits:
-
Enhances skin barrier functionality.[2]
-
Combats skin dryness and reduces redness.[2]
-
Improves skin firmness and smoothness.[2]
-
Balances the skin microbiome.[1]
-
Reduces skin sensitivity and unpleasant sensations.[2]
Mechanism of Action: The Role of Plasmin Inhibition
External stressors such as UV radiation and pollution can lead to an overproduction of plasmin in the skin.[2] This serine protease triggers a cascade of detrimental effects, including the activation of Matrix Metalloproteinases (MMPs) and the degradation of collagen, leading to signs of aging, inflammation, and a compromised skin barrier.[2] this compound® is designed to fit perfectly into the active site of plasmin, effectively inhibiting its activity and mitigating its downstream consequences.[2]
Data Presentation: Efficacy of this compound®
The following tables summarize the quantitative data from in-vitro and in-vivo studies on the active component of this compound®, Amidinobenzyl Benzylsulfonyl D-Seryl Homophenylalaninamide Acetate (ABSHA).
Table 1: In-Vitro Efficacy Data
| Parameter | Test System | Results |
| Plasmin Inhibition | Enzymatic Assay | Dose-dependent inhibition of plasmin activity. |
| Urokinase Inhibition | Enzymatic Assay | Inhibition of urokinase activity.[2] |
| MMP-9 Expression (UV-induced) | Ex-vivo skin explants | Significant downregulation of MMP-9 expression. |
| Collagen IV Degradation (UV-induced) | Ex-vivo skin explants | Almost complete inhibition of collagen IV degradation. |
| Collagen I Synthesis | Dermal Fibroblasts | Increased collagen I synthesis.[2] |
| Melanin Synthesis | Epidermal Melanocytes | -58% reduction in intracellular melanin. |
| Transglutaminase 1 (TGase1) Upregulation | In-vitro model | Upregulation of TGase1, a key enzyme for skin barrier function.[2] |
| Pro-inflammatory Cytokine Modulation | In-vitro model | Modulation of CXCL5 and IL-8 activities.[2][4] |
Table 2: In-Vivo Clinical Study Results (8 weeks, 10 ppm ABSHA solution)
| Skin Parameter | Measurement Method | Result (vs. Placebo) |
| Collagen Density | Ultrasound | Significant increase in dermal density. |
| Skin Elasticity | Cutometer | Significant increase in skin elasticity. |
| Wrinkle Volume (Forehead) | Primos CR | Significant decrease in wrinkle volume. |
| Wrinkle Volume (Crow's Feet) | Primos CR | Significant decrease in wrinkle volume. |
Experimental Protocols
Protocol for Preparation of an Oil-in-Water (O/W) Emulsion with this compound®
This protocol provides a starting point for creating a stable and effective cosmetic emulsion incorporating this compound®. Adjustments to the oil phase components, emulsifiers, and other additives may be necessary to achieve the desired sensory properties and stability for your specific application.
Table 3: Example Formulation - Revitalizing Skin Cream with this compound®
| Phase | Ingredient | Function | % w/w |
| A | Deionized Water | Solvent | q.s. to 100 |
| Glycerin | Humectant | 3.00 | |
| Xanthan Gum | Thickener | 0.20 | |
| B | Cetearyl Alcohol (and) Ceteareth-20 | Emulsifier | 5.00 |
| Caprylic/Capric Triglyceride | Emollient | 8.00 | |
| Shea Butter | Emollient | 3.00 | |
| Dimethicone | Emollient | 1.00 | |
| C | This compound® | Active Ingredient | 1.00 - 3.00 |
| Phenoxyethanol (and) Ethylhexylglycerin | Preservative | 1.00 | |
| Fragrance | Fragrance | 0.10 | |
| Citric Acid / Sodium Hydroxide | pH Adjuster | q.s. |
Procedure:
-
Combine the ingredients of Phase A and heat to 75-80°C with stirring.
-
In a separate vessel, combine the ingredients of Phase B and heat to 75-80°C with stirring.
-
Add Phase B to Phase A under homogenization. Homogenize until the emulsion is uniform.
-
Begin cooling the emulsion with gentle stirring.
-
At a temperature below 40°C, add the ingredients of Phase C one by one, mixing well after each addition.
-
Adjust the pH to 5.5-6.5 with Citric Acid or Sodium Hydroxide solution.
-
Continue stirring until the cream is cool and uniform.
Protocol for Stability Testing of the Cosmetic Emulsion
To ensure the long-term quality and safety of the final product, a comprehensive stability testing protocol is essential.
References
Application Note: Stability of SYN-UP® Across Various pH Conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
SYN-UP®, a patented synthetic dipeptide derivative, is a cosmetic ingredient designed to enhance skin resilience and appearance. Its primary mechanism of action involves the inhibition of enzymes such as Plasmin and Urokinase, which are involved in the degradation of the extracellular matrix.[1][2] This inhibition helps to maintain skin integrity, reduce redness and sensitivity, and improve the skin's barrier function.[1][2] Understanding the stability of this compound® under various pH conditions is crucial for formulation development, ensuring its efficacy and shelf-life in cosmetic and dermatological products. This document provides an overview of this compound® stability at different pH levels, along with detailed protocols for its assessment.
pH Stability of this compound®
This compound® is formulated as an aqueous solution with a pH range of 2.6 to 3.6, indicating its stability in acidic environments.[2] To provide a broader understanding for formulation development, the following table summarizes representative data on the stability of this compound® across a wider pH range.
Table 1: Representative Stability of this compound® at Different pH Values after 30 Days at 25°C
| pH | This compound® Concentration (% of Initial) | Appearance |
| 3.0 | 99.5% | Clear, colorless solution |
| 4.0 | 98.2% | Clear, colorless solution |
| 5.0 | 95.8% | Clear, colorless solution |
| 6.0 | 90.1% | Clear, colorless solution |
| 7.0 | 82.5% | Slight turbidity |
| 8.0 | 70.3% | Visible precipitation |
| 9.0 | 55.7% | Significant precipitation |
**Note: This table presents representative data to illustrate the pH-dependent stability profile of a synthetic peptide like this compound®. Actual results may vary based on the specific formulation matrix and storage conditions.
Experimental Protocols
Protocol for Assessing pH Stability of this compound®
This protocol outlines a method to determine the stability of this compound® in aqueous solutions at various pH levels over time.
Materials:
-
This compound® solution
-
Buffer solutions (pH 3.0, 4.0, 5.0, 6.0, 7.0, 8.0, 9.0)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
pH meter
-
Incubator or temperature-controlled chamber
-
Vials for sample storage
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound® of known concentration.
-
In separate vials, dilute the this compound® stock solution with each buffer solution to achieve a final desired concentration.
-
Measure and record the initial pH of each sample.
-
Take an aliquot from each sample for initial analysis (Time 0).
-
-
Incubation:
-
Store the vials at a constant temperature (e.g., 25°C or 40°C for accelerated stability testing).
-
Protect samples from light.
-
-
Sample Analysis:
-
At specified time points (e.g., 7, 14, 30, 60, and 90 days), withdraw an aliquot from each sample.
-
Visually inspect the samples for any changes in appearance (e.g., color change, precipitation).
-
Quantify the concentration of this compound® in each aliquot using a validated HPLC method.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Detection: UV at 220 nm.
-
Column: C18, 5 µm, 4.6 x 150 mm.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
-
Calculate the percentage of remaining this compound® relative to the initial concentration at Time 0.
-
-
Data Analysis:
-
Plot the percentage of remaining this compound® as a function of time for each pH value.
-
Determine the degradation rate constant and shelf-life at each pH.
-
Diagrams
References
SYN-UP® Application Notes and Protocols for Skincare Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
SYN-UP®, with the active ingredient Amidinobenzyl Benzylsulfonyl D-Seryl Homophenylalaninamide Acetate (ABSHA), is a patented synthetic dipeptide derivative developed for advanced skincare applications. It is designed to enhance the skin's resilience and combat signs of aging by targeting key enzymatic pathways involved in skin barrier function, inflammation, and extracellular matrix integrity. These application notes provide detailed information on the recommended concentrations, mechanism of action, and relevant experimental protocols for researchers investigating the efficacy of this compound®.
Mechanism of Action
This compound® is a potent dual inhibitor of the serine proteases Plasmin and urokinase-type Plasminogen Activator (uPA).[1][2] The overactivity of these enzymes in the skin, often induced by external stressors like UV radiation, can lead to a cascade of detrimental effects. By inhibiting plasmin and uPA, this compound® helps to:
-
Improve Skin Barrier Function: It up-regulates the expression of Transglutaminase-1 (TGase1), an enzyme crucial for the formation of the cornified envelope, thereby strengthening the skin's protective barrier.[1][3]
-
Reduce Inflammation and Redness: It modulates the activity of Matrix Metalloproteinase-9 (MMP-9), CXCL5, and IL-8, which are involved in inflammatory processes and can lead to skin sensitivity and redness.[3]
-
Promote Skin Firmness and Elasticity: this compound® helps to prevent the degradation of Collagen IV and stimulates the synthesis of Collagen I, key components of the dermal-epidermal junction and the dermis, respectively.[3]
-
Regulate Melanogenesis: It has been shown to reduce melanin synthesis in epidermal melanocytes, suggesting its potential in addressing hyperpigmentation.[4]
Recommended Concentration for Research
The concentration of the active peptide (Amidinobenzyl Benzylsulfonyl D-Seryl Homophenylalaninamide Acetate) in the commercial this compound® product is between 900 and 1100 ppm.[5] For research and formulation development, the following concentrations of the active ingredient are recommended based on available studies:
| Application | Recommended Concentration of Active Ingredient (ABSHA) | Notes |
| In Vivo / Clinical Studies | 10 ppm | A clinical study on female volunteers demonstrated significant improvements in collagen density, skin elasticity, and reduction in wrinkle volume using a formulation containing a 10 ppm ABSHA solution.[4] |
| In Vitro Studies | 1 - 100 µM | The specific concentration for in vitro assays will depend on the cell type and the specific endpoint being measured. It is recommended to perform a dose-response study within this range to determine the optimal concentration for a particular experiment. |
Data Presentation: Summary of Efficacy Data
The following tables summarize the key quantitative findings from studies on this compound®'s active ingredient.
Table 1: In Vitro Enzyme Inhibition
| Enzyme | Inhibition Constant (Ki) | Reference |
| Plasmin | 29 nM | [1][2] |
| uPA | 25 nM | [1][2] |
Table 2: In Vitro Effects on Keratinocytes
| Condition | Endpoint | Result | Reference |
| Basal | Plasmin Inhibition | 37.7% (p<0.05) | [1][2] |
| Basal | uPA Inhibition | 96.6% (p<0.01) | [1][2] |
| Cytokine-induced | Plasmin Inhibition | 41.1% (p<0.05) | [1][2] |
| Cytokine-induced | uPA Inhibition | 97.0% (p<0.001) | [1][2] |
| Cytokine-stimulated | Transglutaminase 1 Gene Expression | ~4.5 times increase (p<0.01) | [1][2] |
Table 3: In Vitro Effects on Melanogenesis
| Treatment | Endpoint | Result | Reference |
| Plasmin-stimulated Melanocytes + ABSHA | Intracellular Melanin | -58% (p < 0.05) | [4] |
Signaling Pathway
The following diagram illustrates the proposed signaling pathway through which this compound® exerts its effects on the skin.
Caption: this compound® Signaling Pathway in Skincare.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound®.
Experimental Workflow: In Vitro Efficacy Testing
Caption: General workflow for in vitro testing of this compound®.
Protocol 1: MMP-9 Inhibition Assay (Fluorometric)
Objective: To determine the inhibitory effect of this compound® on the enzymatic activity of Matrix Metalloproteinase-9.
Materials:
-
Recombinant human MMP-9 (activated)
-
Fluorogenic MMP-9 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)
-
This compound® stock solution
-
Positive control inhibitor (e.g., NNGH)
-
96-well black microplate
-
Fluorometric microplate reader (Ex/Em = 328/420 nm)
Procedure:
-
Prepare serial dilutions of this compound® and the positive control in Assay Buffer.
-
To each well of the 96-well plate, add 50 µL of Assay Buffer.
-
Add 10 µL of the diluted this compound® solutions, positive control, or vehicle control (Assay Buffer) to the respective wells.
-
Add 20 µL of the activated MMP-9 enzyme solution to all wells except the blank. For the blank wells, add 20 µL of Assay Buffer.
-
Incubate the plate at 37°C for 30 minutes.
-
Initiate the reaction by adding 20 µL of the MMP-9 substrate solution to all wells.
-
Immediately measure the fluorescence intensity at 1-minute intervals for 10-20 minutes at 37°C.
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each concentration of this compound® and the positive control relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to calculate the IC₅₀ value.
Protocol 2: Collagen I Synthesis in Human Dermal Fibroblasts (ELISA)
Objective: To quantify the effect of this compound® on the production of Collagen Type I by human dermal fibroblasts.
Materials:
-
Primary Human Dermal Fibroblasts (HDFs)
-
Fibroblast growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Serum-free medium
-
This compound® stock solution
-
Positive control (e.g., TGF-β1 at 10 ng/mL)
-
Human Pro-Collagen I alpha 1 ELISA Kit
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed HDFs into a 96-well plate at a density of approximately 1 x 10⁴ cells/well and culture for 24 hours.
-
Replace the growth medium with serum-free medium and incubate for another 24 hours to synchronize the cells.
-
Prepare different concentrations of this compound® and the positive control in the serum-free medium.
-
Remove the synchronization medium and treat the cells with the prepared solutions of this compound®, positive control, or vehicle control.
-
Incubate the cells for 48-72 hours.
-
Collect the cell culture supernatant from each well.
-
Quantify the amount of pro-collagen I in the supernatant using the ELISA kit according to the manufacturer's instructions.
-
Normalize the collagen production to the cell number or total protein content in each well to account for any effects on cell proliferation.
-
Analyze the data to determine the percent increase in collagen synthesis compared to the vehicle control.
Protocol 3: Melanin Content Assay in B16-F10 Melanoma Cells
Objective: To measure the effect of this compound® on melanin production in a cell-based model.
Materials:
-
B16-F10 mouse melanoma cells
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
α-Melanocyte-Stimulating Hormone (α-MSH) to stimulate melanogenesis
-
This compound® stock solution
-
Positive control (e.g., Kojic acid)
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (1 M NaOH with 10% DMSO)
-
24-well cell culture plate
-
Microplate reader
Procedure:
-
Seed B16-F10 cells into a 24-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound® or the positive control. Include a vehicle control group.
-
To stimulate melanin production, add α-MSH (e.g., 100 nM) to all wells except for a negative control group.
-
Incubate the cells for 72 hours.
-
After incubation, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding 200 µL of Lysis Buffer to each well.
-
Incubate the plate at 80°C for 1 hour to solubilize the melanin.
-
Transfer the lysates to a 96-well plate.
-
Measure the absorbance at 475 nm using a microplate reader.
-
To normalize the results, perform a protein assay (e.g., BCA) on a parallel set of cell lysates.
-
Calculate the melanin content as the absorbance per µg of protein and determine the percentage inhibition of melanin synthesis relative to the α-MSH-treated control.
References
Application Notes and Protocols: In Vitro Efficacy Testing of SYN-UP®
For Researchers, Scientists, and Drug Development Professionals
Introduction
SYN-UP®, a patented synthetic dipeptide derivative developed by DSM-Firmenich, is a cosmetic ingredient designed to improve skin resilience and appearance.[1] Its primary mechanism of action involves the inhibition of key enzymes in the skin's extracellular matrix, plasmin and urokinase, which are involved in processes that can lead to skin barrier dysfunction and collagen degradation.[1] Overactivity of these enzymes, often triggered by external stressors like UV radiation and pollution, can result in increased skin sensitivity, redness, and a loss of firmness.[1]
This document provides detailed protocols for a panel of in vitro assays to substantiate the efficacy of this compound® for cosmetic applications. The described methods will enable researchers to assess its inhibitory effects on plasmin and urokinase, its capacity to enhance skin barrier function, and its potential to promote collagen synthesis.
Mechanism of Action: this compound® Signaling Pathway
This compound® is designed to competitively inhibit the enzymatic activity of plasmin and urokinase. By blocking these proteases, this compound® helps to prevent the degradation of essential skin proteins, thereby strengthening the skin barrier and maintaining skin integrity.[1][]
Caption: this compound® signaling pathway in skin.
Experimental Workflow for In Vitro Efficacy Testing
The following diagram outlines the general workflow for assessing the in vitro efficacy of this compound®.
Caption: General experimental workflow.
Experimental Protocols
Plasmin and Urokinase Activity Assays (Chromogenic)
This protocol details the in vitro assessment of this compound®'s inhibitory effect on plasmin and urokinase activity using a chromogenic substrate.
Materials:
-
Human plasmin and urokinase enzymes
-
Chromogenic substrates (e.g., S-2444 for urokinase, a specific substrate for plasmin)[3][4]
-
This compound® stock solution
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a series of dilutions of this compound® in Tris-HCl buffer.
-
In a 96-well plate, add 20 µL of each this compound® dilution or buffer (for control) to respective wells.
-
Add 20 µL of plasmin or urokinase solution to each well and incubate for 10 minutes at 37°C.
-
To initiate the reaction, add 20 µL of the corresponding chromogenic substrate to each well.[3]
-
Immediately measure the absorbance at 405 nm at multiple time points (kinetic assay) or after a fixed incubation time (e.g., 15 minutes) at 37°C.[5]
-
The enzyme activity is proportional to the rate of change in absorbance. Calculate the percentage of inhibition for each this compound® concentration relative to the control.
Skin Barrier Function Assay in Human Epidermal Equivalents (HEEs)
This protocol evaluates the effect of this compound® on the integrity of the skin barrier using an in vitro 3D human epidermal equivalent (HEE) model.[6]
Materials:
-
Commercially available HEEs (e.g., EpiDerm™)
-
Keratinocyte growth medium
-
This compound® stock solution
-
Phosphate-buffered saline (PBS)
-
EVOM™ (Epithelial Volt-Ohm Meter) with STX2 electrode
-
6-well plates
Protocol:
-
Culture the HEEs at the air-liquid interface according to the manufacturer's instructions.
-
Prepare different concentrations of this compound® in the keratinocyte growth medium.
-
Apply the this compound® solutions topically to the HEEs or add to the basal medium.
-
As a negative control, use a vehicle control. As a positive control for barrier disruption, a mild surfactant like sodium dodecyl sulfate (SDS) can be used.
-
Measure the Transepithelial Electrical Resistance (TEER) at baseline (before treatment) and at various time points (e.g., 24, 48, 72 hours) post-treatment.[6]
-
To measure TEER, add pre-warmed PBS to the apical and basal compartments of the culture insert and measure the resistance using the EVOM™.
-
An increase in TEER indicates an improvement in skin barrier function.
Collagen I Synthesis Assay in Human Dermal Fibroblasts
This protocol assesses the effect of this compound® on the production of Collagen Type I in primary human dermal fibroblasts.
Materials:
-
Primary human dermal fibroblasts (HDFs)
-
Fibroblast growth medium (e.g., DMEM with 10% FBS)
-
This compound® stock solution
-
Human Collagen I ELISA kit
-
96-well cell culture plates
-
Cell lysis buffer
Protocol:
-
Seed HDFs in 96-well plates and allow them to adhere and grow to 80-90% confluency.
-
Starve the cells in a serum-free medium for 24 hours to synchronize them.
-
Treat the cells with various concentrations of this compound® in a low-serum medium for 48-72 hours. Include a vehicle control and a positive control (e.g., Ascorbic Acid).[7]
-
Collect the cell culture supernatant, which contains the secreted pro-collagen I.
-
Quantify the amount of pro-collagen I in the supernatant using a specific ELISA kit according to the manufacturer's instructions.
-
The results will indicate whether this compound® stimulates collagen synthesis in dermal fibroblasts.
Data Presentation
The following tables provide examples of how to structure the quantitative data obtained from the described assays.
Table 1: Inhibition of Plasmin and Urokinase Activity by this compound®
| This compound® Conc. (µM) | Plasmin Inhibition (%) | Urokinase Inhibition (%) |
| 0 (Control) | 0 | 0 |
| 1 | 15.2 ± 2.1 | 12.8 ± 1.9 |
| 10 | 45.8 ± 3.5 | 40.5 ± 3.2 |
| 50 | 85.3 ± 4.2 | 80.1 ± 3.9 |
| 100 | 95.1 ± 2.8 | 92.6 ± 2.5 |
Table 2: Effect of this compound® on Transepithelial Electrical Resistance (TEER) in HEEs
| Treatment | TEER (Ω·cm²) at 48h | Change from Baseline (%) |
| Vehicle Control | 350 ± 25 | 0 |
| This compound® (0.1%) | 425 ± 30 | +21.4 |
| This compound® (0.5%) | 510 ± 35 | +45.7 |
| SDS (0.1%) | 150 ± 20 | -57.1 |
| p < 0.05, **p < 0.01 vs. Vehicle Control |
Table 3: Effect of this compound® on Collagen I Production in Human Dermal Fibroblasts
| Treatment | Collagen I Conc. (ng/mL) | Fold Change vs. Control |
| Vehicle Control | 120 ± 15 | 1.0 |
| This compound® (10 µM) | 155 ± 20 | 1.29 |
| This compound® (50 µM) | 210 ± 25 | 1.75 |
| Ascorbic Acid (50 µg/mL) | 250 ± 30** | 2.08 |
| p < 0.05, **p < 0.01 vs. Vehicle Control |
Conclusion
The protocols outlined in this document provide a robust framework for the in vitro evaluation of this compound®'s efficacy in the context of cosmetic science. By quantifying its inhibitory effects on key proteases, its ability to enhance skin barrier function, and its potential to stimulate collagen synthesis, researchers can generate the necessary data to support product development and marketing claims for this innovative skincare ingredient. These assays are essential tools for professionals in the cosmetic and dermatological research fields.
References
- 1. dsm-firmenich.com [dsm-firmenich.com]
- 3. Urokinase - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 4. coachrom.com [coachrom.com]
- 5. bioassaysys.com [bioassaysys.com]
- 6. Sensitive quantification of skin barrier properties in vitro - Radboudumc [radboudumc.nl]
- 7. Frontiers | In vitro responses of human dermal fibroblasts to mechanical strain: A systematic review and meta-analysis [frontiersin.org]
Application Notes and Protocols for Assaying Plasmin Activity in the Presence of SYN-UP
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plasmin is a serine protease that plays a crucial role in fibrinolysis, the process of dissolving blood clots.[1] Beyond its role in hemostasis, plasmin is involved in various physiological and pathological processes, including tissue remodeling, wound healing, inflammation, and cancer progression.[1][2] The activity of plasmin is tightly regulated, and its dysregulation can lead to either bleeding or thrombotic disorders. Consequently, the modulation of plasmin activity is a key area of interest for therapeutic intervention.
SYN-UP is a patented synthetic dipeptide derivative that acts as a dual inhibitor of plasmin and urokinase (uPA).[3][4] It has been shown to have applications in skincare, where it helps to improve the skin barrier function and reduce inflammation by rebalancing the activity of these proteases.[2][4] Understanding the inhibitory effect of this compound on plasmin is essential for researchers developing and evaluating therapeutics targeting the plasmin system, as well as for those investigating the biological effects of this compound.
These application notes provide detailed protocols for assaying plasmin activity in the presence of this compound using common in vitro methods. They are intended to guide researchers in accurately quantifying the inhibitory potential of this compound.
Quantitative Data Summary
The inhibitory effect of this compound on plasmin activity has been quantified in in-vitro studies. The following table summarizes the key inhibitory parameters.
| Inhibitor | Target Enzyme | Inhibition Constant (Ki) | Percent Inhibition (in keratinocytes) | Reference |
| This compound (BSFAB) | Plasmin | 29 nM | 37.7% (basal), 41.1% (cytokine-induced) | |
| This compound (BSFAB) | Urokinase (uPA) | 25 nM | 96.6% (basal), 97.0% (cytokine-induced) |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the plasminogen activation pathway and a general workflow for assaying plasmin inhibition.
References
Application Notes and Protocols for Studying SYN-UP Effects in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the current cell culture models used to investigate the cellular and molecular mechanisms of synucleinopathies (SYN-UP), with a primary focus on alpha-synuclein (α-syn) pathology. Detailed protocols for key experiments are provided to enable the replication and further development of these models for research and therapeutic discovery.
Introduction to Cell Culture Models for Synucleinopathies
The misfolding and aggregation of α-syn are central to the pathogenesis of a group of neurodegenerative disorders known as synucleinopathies, which include Parkinson's disease (PD), dementia with Lewy bodies (DLB), and multiple system atrophy (MSA).[1][2] In vitro cell culture models are indispensable tools for dissecting the molecular mechanisms of α-syn toxicity and for the high-throughput screening of potential therapeutic agents.[3][4] These models offer a controlled environment to study α-syn aggregation, propagation, and its downstream cellular consequences.[3][5]
The primary strategies for modeling synucleinopathies in cell culture involve either the overexpression of wild-type or mutant α-syn or the introduction of exogenous α-syn pre-formed fibrils (PFFs) to seed the aggregation of endogenous α-syn.[3] A variety of cell systems are utilized, each with distinct advantages and limitations.[6]
Commonly Used Cell Culture Models:
-
Immortalized Cell Lines: Human neuroblastoma SH-SY5Y cells, human embryonic kidney (HEK293) cells, and rat pheochromocytoma (PC12) cells are frequently used due to their ease of culture, scalability, and amenability to genetic modification.[6][7] These lines can be differentiated into neuron-like cells to better recapitulate neuronal physiology.[7]
-
Primary Neuronal Cultures: These cultures, typically derived from rodent embryos, provide a more physiologically relevant model as they consist of terminally differentiated neurons.[8][9][10] They are invaluable for studying synaptic dysfunction and neurodegeneration in a more complex cellular environment.[7]
-
Induced Pluripotent Stem Cells (iPSCs): iPSCs derived from patients with genetic forms of synucleinopathies or from healthy individuals offer a powerful platform to study disease mechanisms in a human-specific and patient-specific context.[11][12][13][14] These cells can be differentiated into various neuronal subtypes, including dopaminergic neurons, which are particularly vulnerable in PD.[11][12]
Key Experimental Protocols
Protocol 1: Generation and Application of Alpha-Synuclein Pre-formed Fibrils (PFFs)
This protocol describes the generation of α-syn PFFs and their application to cell cultures to induce endogenous α-syn aggregation.[5][9]
Materials:
-
Recombinant human α-synuclein monomer
-
Phosphate-buffered saline (PBS), sterile
-
Sterile, low-binding microcentrifuge tubes
-
Shaking incubator or plate reader with shaking capabilities
-
Probe or water bath sonicator
Procedure:
-
Fibril Formation:
-
Fibril Preparation (Sonication):
-
Application to Cell Culture:
-
Dilute the sonicated PFFs in the appropriate cell culture medium to the desired final concentration (typically in the range of 0.1-1 µg/mL).[7]
-
Add the PFF-containing medium to the cultured cells.
-
Incubate the cells for a period ranging from days to weeks, depending on the cell type and the desired extent of pathology.[7]
-
Workflow for PFF-induced α-syn Aggregation
Caption: Workflow for generating and applying PFFs to induce α-syn aggregation in cell culture.
Protocol 2: Assessment of Alpha-Synuclein-Induced Cytotoxicity
This protocol details the use of the MTT assay to quantify cell viability following the induction of α-syn pathology.[17][18]
Materials:
-
Cells cultured in 96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Treatment:
-
Plate cells in a 96-well plate at an appropriate density.
-
Treat cells with α-syn PFFs or transfect with α-syn expression vectors as per the experimental design. Include untreated and vehicle-treated controls. .
-
-
MTT Assay:
-
After the desired incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Incubate at room temperature for 15 minutes with gentle shaking.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Quantitative Data on α-synuclein Cytotoxicity
| Cell Model | α-syn Species/Treatment | Concentration | Incubation Time | Reduction in Cell Viability (%) | Reference |
| PC12 cells | Aggregated α-synuclein | 500 nM | Not specified | Significant loss of viability | [17] |
| Neurons | α-syn fibrils | 20 µM | 24 hours | Substantial decrease in proliferation | [19] |
| Neurons | α-syn:PE and α-syn:PG fibrils | Low to medium | 24 hours | ~80% reduction in proliferation | [19] |
| SH-SY5Y cells | 6-OHDA | 50 µM | 24 hours | Significant cytotoxicity | [18] |
Protocol 3: Immunocytochemistry for Visualizing Alpha-Synuclein Aggregates
This protocol outlines the immunofluorescent staining of α-syn aggregates and phosphorylated α-syn (pS129), a key pathological marker.[20][21]
Materials:
-
Cells cultured on glass coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibodies:
-
Anti-α-synuclein (total)
-
Anti-phospho-S129-α-synuclein (pS129)
-
-
Fluorescently-labeled secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking and Antibody Incubation:
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently-labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
-
Staining and Mounting:
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount coverslips onto glass slides using mounting medium.
-
-
Imaging:
-
Visualize and capture images using a fluorescence microscope.
-
Cellular Pathways Implicated in Alpha-Synuclein Toxicity
The accumulation of α-syn oligomers and fibrils disrupts several critical cellular pathways, leading to neuronal dysfunction and death.[22][23]
-
Proteostasis Impairment: α-syn aggregates can inhibit the function of the ubiquitin-proteasome system (UPS) and the autophagy-lysosomal pathway (ALP), the two major cellular machinery for protein degradation.[22][24] This leads to a vicious cycle of further protein accumulation.
-
Mitochondrial Dysfunction: α-syn can translocate to mitochondria and interfere with their function, leading to impaired energy metabolism, increased production of reactive oxygen species (ROS), and the initiation of apoptotic pathways.[25]
-
Endoplasmic Reticulum (ER) Stress: The accumulation of misfolded proteins can trigger the unfolded protein response (UPR) in the ER, and chronic ER stress can lead to apoptosis.[23]
-
Synaptic Dysfunction: α-syn pathology is associated with impaired neurotransmitter release and synaptic plasticity.[25]
-
Neuroinflammation: Extracellular α-syn aggregates can activate microglia and astrocytes, leading to a chronic inflammatory response that contributes to neurodegeneration.[3]
Signaling Pathways in α-synuclein-Mediated Neurotoxicity
Caption: Key cellular pathways disrupted by α-synuclein aggregation, leading to neurotoxicity.
Conclusion
Cell culture models are fundamental for advancing our understanding of synucleinopathies and for the development of novel therapeutic strategies. The protocols and data presented here provide a framework for establishing and utilizing these models to investigate the multifaceted effects of α-syn pathology. The choice of model system should be carefully considered based on the specific research question, balancing physiological relevance with experimental tractability. Continued innovation in cell culture technologies, particularly with iPSCs and 3D organoid models, holds great promise for creating more faithful representations of human disease in a dish.[3][11]
References
- 1. Cellular models of alpha-synuclein toxicity and aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting α-Synuclein in Parkinson's Disease by Induced Pluripotent Stem Cell Models | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Cellular Models of Alpha-Synuclein Aggregation: What Have We Learned and Implications for Future Study [pubmed.ncbi.nlm.nih.gov]
- 5. Cellular Models of Alpha-Synuclein Aggregation: What Have We Learned and Implications for Future Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Subcellular localization of alpha-synuclein in primary neuronal cultures: effect of missense mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Addition of exogenous α-Synuclein Pre-formed fibrils to Primary Neuronal Cultures to seed recruitment of endogenous α-Synuclein to Lewy body and Lewy Neurite-like aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | α-Synuclein Impacts on Intrinsic Neuronal Network Activity Through Reduced Levels of Cyclic AMP and Diminished Numbers of Active Presynaptic Terminals [frontiersin.org]
- 11. Frontiers | Targeting α-Synuclein in Parkinson's Disease by Induced Pluripotent Stem Cell Models [frontiersin.org]
- 12. Frontiers | Patient-Derived Induced Pluripotent Stem Cells and Organoids for Modeling Alpha Synuclein Propagation in Parkinson's Disease [frontiersin.org]
- 13. Patient-specific pluripotent stem cell-based Parkinson’s disease models showing endogenous alpha-synuclein aggregation [bmbreports.org]
- 14. mdpi.com [mdpi.com]
- 15. In vitro aggregation assays for the characterization of α-synuclein prion-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Elucidation of cytotoxicity of α-Synuclein fibrils on immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. preprints.org [preprints.org]
- 22. Alpha-Synuclein Oligomers—Neurotoxic Molecules in Parkinson's Disease and Other Lewy Body Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 23. α-Synuclein oligomers and clinical implications for Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
- 24. portlandpress.com [portlandpress.com]
- 25. Cell Biology and Pathophysiology of α-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: SYN-UP® for Anti-Aging Clinical Trials
Audience: Researchers, scientists, and drug development professionals.
Introduction: SYN-UP® is a patented synthetic dipeptide derivative designed to address key drivers of skin aging. External stressors like UV radiation and pollution can elevate levels of the enzyme Plasmin in the epidermis.[1] This triggers a cascade of damaging effects, including impaired skin barrier function, inflammation, and degradation of the extracellular matrix, leading to visible signs of aging such as wrinkles, redness, and loss of firmness.[1] this compound® offers a targeted approach to counteract these effects by re-balancing Plasmin activity, thereby improving skin resilience and promoting a healthier, more youthful appearance.[1] These application notes provide a comprehensive overview of this compound®'s mechanism of action and detailed protocols for its evaluation in pre-clinical and clinical anti-aging studies.
Mechanism of Action
The primary mechanism of this compound® is the competitive inhibition of Plasmin.[1] Plasmin is a serine protease that, when over-activated by environmental stressors, initiates a proteolytic cascade that degrades skin structure and function.[1][2] By fitting into the active site of Plasmin, this compound® blocks its activity, preventing downstream detrimental effects and restoring skin homeostasis.[1]
The key consequences of Plasmin inhibition by this compound® include:
-
Reduced Proteolytic Damage: Inhibition of Urokinase and Matrix Metalloproteinase-9 (MMP-9), enzymes that degrade essential structural proteins like Type IV Collagen.[1][3]
-
Enhanced Barrier Function: Up-regulation of Transglutaminase-1 (TGase-1), an enzyme critical for the formation of the cornified envelope, which reinforces the skin's protective barrier.[1]
-
Increased Matrix Synthesis: Stimulation of Type I Collagen, a key component for skin firmness and elasticity.[1]
-
Reduced Inflammation: Modulation of inflammatory markers such as CXCL5 and IL-8, leading to a reduction in skin sensitivity and redness.[1][3]
Application Notes & Efficacy Data
This compound® has demonstrated efficacy across several key anti-aging parameters in preclinical studies. The following table summarizes the available quantitative data.
| Target / Parameter | Effect | Quantitative Data | Study Type | Source |
| Urokinase Activity | Inhibition | Up to 97% | In Vitro | [3] |
| Plasmin Activity | Inhibition | Up to 41% | In Vitro | [3] |
| MMP-9 | Reduction | Up to 60% | In Vitro | [3] |
| Transglutaminase-1 (TGase-1) | Up-regulation | - | In Vitro | [1] |
| Type I Collagen | Stimulation | - | In Vitro | [1] |
| Type IV Collagen | Prevention of Degradation | - | In Vitro | [1] |
| Inflammatory Markers (CXCL5, IL-8) | Reduction | - | In Vitro | [1][3] |
| Skin Resilience / Dryness | Prevention & Improvement | - | In Vivo | [1] |
| Skin Redness & Sensitivity | Reduction | - | In Vivo | [1] |
Experimental Protocols
The following protocols provide detailed methodologies for evaluating the efficacy of this compound® in both laboratory and clinical settings.
Protocol: In Vitro Enzyme Inhibition Assays (Plasmin & Urokinase)
This protocol outlines the procedure to quantify the direct inhibitory effect of this compound® on Plasmin and Urokinase activity using a fluorometric or chromogenic approach.
References
Spectroscopic Analysis of SYN-UP Peptide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SYN-UP® is a patented synthetic dipeptide derivative with the INCI name Amidinobenzyl Benzylsulfonyl D-Seryl Homophenylalaninamide Acetate.[1][2][3][4][5] It is designed for cosmetic applications to improve skin barrier function, reduce dryness and sensitivity, and enhance skin firmness.[3][4] The primary mechanism of action of this compound® is the inhibition of serine proteases, specifically plasmin and urokinase.[4][6][7] This inhibition leads to a cascade of beneficial effects, including the modulation of matrix metalloproteinase-9 (MMP-9), reduction of inflammatory mediators like CXCL5 and IL-8, upregulation of transglutaminase-1, and stimulation of collagen I and IV synthesis.[4]
Understanding the structural and conformational properties of this compound® is crucial for its further development and application. Spectroscopic techniques are powerful tools for characterizing peptides, providing insights into their structure, stability, and interactions with other molecules. This document provides detailed application notes and protocols for the spectroscopic analysis of the this compound® peptide.
Data Presentation
Due to the proprietary nature of this compound®, specific experimental data is not publicly available. The following tables are templates populated with representative data for a synthetic dipeptide containing aromatic residues, illustrating how experimental results for this compound® would be presented.
Table 1: UV-Visible Spectroscopic Data
| Parameter | Value | Conditions |
| λmax (nm) | ~260 - 280 | Phosphate buffer, pH 7.4 |
| Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) | 5,000 - 15,000 | Phosphate buffer, pH 7.4 |
Table 2: Fluorescence Spectroscopic Data
| Parameter | Value | Conditions |
| Excitation Wavelength (λex) (nm) | ~280 | Phosphate buffer, pH 7.4 |
| Emission Wavelength (λem) (nm) | ~340 - 360 | Phosphate buffer, pH 7.4 |
| Quantum Yield (Φ) | 0.1 - 0.3 | Phosphate buffer, pH 7.4 |
Table 3: Circular Dichroism (CD) Spectroscopic Data
| Wavelength (nm) | Mean Residue Ellipticity [θ] (deg cm² dmol⁻¹) | Secondary Structure Feature |
| ~195 | Positive | Random Coil |
| ~210-220 | Negative | β-sheet/turn contribution |
| >230 | Near-UV CD signals | Tertiary structure information |
Signaling Pathway
The signaling pathway of this compound® involves the inhibition of key enzymes that contribute to skin aging and inflammation. By targeting plasmin and urokinase, this compound® helps to maintain the integrity of the dermal-epidermal junction and the extracellular matrix.
Experimental Protocols
The following are detailed protocols for the spectroscopic analysis of a synthetic peptide like this compound®.
UV-Visible Spectroscopy
UV-Vis spectroscopy is used to determine the concentration of the peptide in solution and to gain basic structural information. The presence of aromatic groups from the benzyl, benzylsulfonyl, and homophenylalanine moieties in this compound® will result in significant absorbance in the UV region.
Objective: To determine the absorption spectrum and concentration of the this compound® peptide.
Materials:
-
This compound® peptide
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Protocol:
-
Prepare a stock solution of this compound® in PBS.
-
Perform a serial dilution to prepare a series of standards with known concentrations.
-
Set the spectrophotometer to scan a wavelength range from 200 nm to 400 nm.
-
Use PBS as a blank to zero the instrument.
-
Measure the absorbance of each standard solution.
-
Identify the wavelength of maximum absorbance (λmax).
-
Plot a standard curve of absorbance at λmax versus concentration.
-
Use the standard curve and the Beer-Lambert law (A = εcl) to determine the molar extinction coefficient (ε) and the concentration of unknown samples.
Fluorescence Spectroscopy
Fluorescence spectroscopy can provide information about the local environment of the aromatic residues and can be used to study peptide folding and binding interactions. The aromatic moieties in this compound® are expected to be fluorescent.
Objective: To characterize the intrinsic fluorescence of the this compound® peptide.
Materials:
-
This compound® peptide solution (from UV-Vis protocol)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quartz fluorescence cuvettes
-
Fluorometer
Protocol:
-
Using a solution of known concentration (from UV-Vis analysis), place the this compound® sample in a quartz cuvette.
-
Set the excitation wavelength (λex) to the absorbance maximum (determined by UV-Vis, likely around 280 nm).
-
Scan the emission spectrum over a range of wavelengths (e.g., 300 nm to 450 nm).
-
Identify the wavelength of maximum emission (λem).
-
To determine the excitation spectrum, set the emission monochromator to the λem and scan the excitation wavelengths.
-
The quantum yield can be determined by comparison to a standard with a known quantum yield (e.g., tryptophan).
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for determining the secondary structure of peptides. It measures the differential absorption of left and right circularly polarized light.
Objective: To determine the secondary structure of the this compound® peptide.
Materials:
-
This compound® peptide solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
CD-grade quartz cuvette (e.g., 0.1 cm path length)
-
CD spectropolarimeter
Protocol:
-
Prepare a dilute solution of this compound® in PBS (typically 0.1-0.2 mg/mL).
-
Place the sample in the CD cuvette.
-
Record the CD spectrum in the far-UV region (e.g., 190-250 nm) to analyze secondary structure.
-
Record a baseline spectrum of the buffer alone and subtract it from the sample spectrum.
-
The data is typically expressed as mean residue ellipticity [θ].
-
Analyze the spectrum for characteristic signals of α-helices (negative bands at ~222 and ~208 nm, positive band at ~193 nm), β-sheets (negative band around 218 nm, positive band around 195 nm), or random coils (strong negative band around 195 nm).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the three-dimensional structure and dynamics of peptides in solution.
Objective: To obtain high-resolution structural information of the this compound® peptide.
Materials:
-
Lyophilized this compound® peptide
-
Deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O) with a known pH
-
NMR tubes
-
High-field NMR spectrometer
Protocol:
-
Dissolve the this compound® peptide in the deuterated solvent to a final concentration of 1-5 mM.
-
Transfer the solution to an NMR tube.
-
Acquire a one-dimensional (1D) ¹H NMR spectrum to assess sample purity and folding.
-
Acquire two-dimensional (2D) NMR spectra, such as TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy).
-
TOCSY spectra will help in assigning protons within the same amino acid residue.
-
NOESY spectra will provide information about through-space proximities between protons, which is crucial for determining the 3D structure.
-
The collected NMR data is then used for structure calculation and refinement using specialized software.
Conclusion
The spectroscopic techniques outlined in these application notes provide a comprehensive framework for the structural characterization of the this compound® peptide. While specific quantitative data for this compound® is not publicly available, the provided protocols offer a robust starting point for researchers to analyze this and similar synthetic peptides. A thorough spectroscopic analysis is indispensable for understanding the structure-function relationship of this compound®, ensuring its quality and efficacy in cosmetic and therapeutic applications.
References
- 1. cosmileeurope.eu [cosmileeurope.eu]
- 2. incibeauty.com [incibeauty.com]
- 3. This compound® | Univar Solutions [univarsolutions.com]
- 4. dsm-firmenich.com [dsm-firmenich.com]
- 5. ulprospector.com [ulprospector.com]
- 6. researchgate.net [researchgate.net]
- 7. The effects of benzylsulfonyl-D-Ser-homoPhe-(4-amidino-benzylamide), a dual plasmin and urokinase inhibitor, on facial skin barrier function in subjects with sensitive skin - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
SYN-UP® Technical Support Center: Troubleshooting Solubility Issues in Cosmetic Bases
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding solubility issues encountered when formulating with SYN-UP®.
Troubleshooting Guide
Issue 1: Precipitation or Cloudiness Observed After Incorporating this compound® into an Emulsion (O/W or W/O)
Possible Causes and Solutions:
-
pH Incompatibility: this compound® is supplied as an acidic solution (pH 2.6-3.6)[1]. If the final pH of your formulation is too high, the peptide derivative may become less soluble and precipitate.
-
Solution: Measure the pH of your formulation after adding this compound®. Gradually adjust the pH of the final formulation to be within a compatible range, ideally between 4.0 and 6.5. Use common pH adjusters like citric acid or sodium hydroxide. It is recommended to add this compound® to the water phase before emulsification and adjust the pH of the water phase beforehand.
-
-
Ingredient Incompatibility: Certain ingredients in your cosmetic base may interact with the this compound® peptide, leading to precipitation.
-
Solution: Conduct a compatibility test. Prepare a simple aqueous solution or a basic emulsion with and without other key ingredients (e.g., specific thickeners, chelating agents, or other actives) to identify the potential culprit. High concentrations of certain salts or metal ions can sometimes cause peptides to precipitate.
-
-
Incorrect Incorporation Temperature: Adding this compound® to a very hot water phase could potentially affect its stability.
-
Solution: Add this compound® to the water phase at a temperature below 40°C.
-
Experimental Workflow for Troubleshooting Precipitation:
Caption: Troubleshooting workflow for this compound® precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended pH range for formulations containing this compound®?
A1: this compound® is supplied at a pH of 2.6-3.6[1]. For optimal stability and to avoid precipitation, it is recommended to maintain the final formulation's pH between 4.0 and 6.5.
Q2: In which phase should I incorporate this compound® in an emulsion?
A2: this compound® is water-soluble. Therefore, it should be added to the water phase of your emulsion. It is advisable to add it before the homogenization step.
Q3: Is this compound® compatible with common cosmetic thickeners?
A3: this compound® is generally compatible with many common non-ionic and anionic thickeners. However, incompatibilities can arise. It is recommended to perform a compatibility test with your specific thickener. Gelling agents that are sensitive to acidic pH or electrolytes might show reduced viscosity.
Q4: Can I use this compound® in anhydrous (water-free) formulations?
A4: Based on the technical data, this compound® is supplied in an aqueous/glycerin base and is described as insoluble in "other solvents"[1]. Therefore, it is not recommended for use in completely anhydrous formulations, as the active component may not be soluble.
Q5: How should I store this compound®?
A5: It is recommended to store this compound® in a cool, dry, and dark place. Please refer to the supplier's safety data sheet (SDS) for specific storage instructions.
Data Presentation
Table 1: this compound® Physical and Chemical Properties
| Property | Value | Reference |
| INCI Name | Glycerin, Aqua, Benzylsulfonyl D-Seryl Homophenylalanine Amidinobenzamide Acetate, Citric Acid, Sodium Hydroxide | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| pH | 2.6 - 3.6 | [1] |
| Solubility | Soluble in water and glycerin. Described as "insoluble" in other unspecified solvents. | [1] |
Table 2: Hypothetical Compatibility of this compound® with Common Cosmetic Thickeners (at 1% this compound® concentration)
| Thickener (at recommended use level) | Observation in Aqueous Solution (pH 5.5) |
| Xanthan Gum | Clear, stable gel. |
| Carbomer (neutralized) | Slight viscosity decrease, but generally stable. |
| Hydroxyethylcellulose | Clear, stable gel. |
| Acrylates/C10-30 Alkyl Acrylate Crosspolymer | May show slight haze, pre-dispersion of this compound® in water is recommended. |
| Carrageenan | Potential for cloudiness or precipitation, depending on the grade and concentration. |
Disclaimer: This table presents hypothetical data for illustrative purposes. It is crucial to conduct your own compatibility studies.
Experimental Protocols
Protocol 1: Evaluation of this compound® Solubility in Different Solvents
Objective: To determine the solubility of this compound® in various cosmetic solvents.
Materials:
-
This compound®
-
Test solvents: Propylene Glycol, Propanediol 1,3, Dimethicone, Caprylic/Capric Triglyceride, Ethanol
-
Vortex mixer
-
Centrifuge
-
Glass vials
Methodology:
-
Add 1% (w/w) of this compound® to each of the test solvents in separate glass vials.
-
Vortex each vial for 2 minutes to ensure thorough mixing.
-
Visually inspect for any signs of insolubility (e.g., cloudiness, precipitation, phase separation).
-
If insolubility is observed, centrifuge the vial at 3000 rpm for 15 minutes to confirm the presence of a precipitate.
-
Record the observations for each solvent.
Protocol 2: Stability Testing of a Cosmetic Emulsion Containing this compound®
Objective: To assess the physical stability of a cosmetic emulsion formulated with this compound®.
Materials:
-
Test emulsion containing this compound®
-
Control emulsion (without this compound®)
-
Stability ovens/chambers (at 4°C, 25°C, and 40°C)
-
Centrifuge
-
pH meter
-
Microscope
Methodology:
-
Prepare the test and control emulsions.
-
Divide each batch into three sets and store them at 4°C, 25°C (room temperature), and 40°C.
-
Evaluate the samples at specified time points (e.g., 24 hours, 1 week, 4 weeks, 8 weeks, 12 weeks).
-
Visual Assessment: Check for any changes in color, odor, and appearance (e.g., creaming, separation, crystallization).
-
pH Measurement: Measure and record the pH of each sample.
-
Microscopic Analysis: Observe the droplet size and distribution under a microscope to check for any signs of coalescence.
-
Centrifugation Test: Centrifuge a sample of the emulsion at 3000 rpm for 30 minutes and observe for any phase separation.
Signaling Pathways and Logical Relationships
Diagram 1: Factors Influencing this compound® Solubility in Formulations
Caption: Key factors impacting this compound® solubility.
References
How to improve SYN-UP skin penetration
Welcome to the technical support center for SYN-UP®, a sophisticated synthetic dipeptide derivative designed to enhance skin's health and appearance. This guide is intended for researchers, scientists, and drug development professionals to address common questions and troubleshooting issues that may arise during in-vitro and ex-vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section provides answers to specific issues you might encounter during your experiments with this compound®.
Q1: My results show poor skin penetration of this compound®. What are the potential causes and solutions?
A1: Poor skin penetration of a peptide like this compound® can stem from several factors related to the formulation, the skin model used, and the experimental setup.
-
Formulation Issues:
-
Vehicle Incompatibility: The vehicle or base formulation may not be optimal for releasing the peptide. This compound®'s solubility and stability in the chosen vehicle are critical.
-
Troubleshooting:
-
Verify the solubility of this compound® in your vehicle at the concentration used.
-
Consider incorporating penetration enhancers into your formulation. These can include glycols (e.g., propylene glycol), fatty acids, or surfactants that are compatible with this compound®.[1][2]
-
Evaluate the pH of your formulation. The ionization state of the peptide can influence its partitioning into the stratum corneum.
-
-
-
Degradation: Peptides can be susceptible to enzymatic degradation in skin models.
-
Troubleshooting:
-
Incorporate enzyme inhibitors in your formulation if compatible and relevant to your study's goals.
-
Assess the stability of this compound® in your formulation over the experiment's duration.[3]
-
-
-
-
Skin Model Issues:
-
Barrier Integrity: The skin tissue (human, animal, or engineered) may have a highly intact and robust barrier, limiting penetration.
-
Troubleshooting:
-
Ensure the skin model is appropriate for your research question. For initial screening, models with compromised barriers (e.g., tape-stripped skin) can be used to confirm the peptide's potential activity.[4]
-
Verify the barrier integrity of your skin samples before the experiment using methods like Transepidermal Water Loss (TEWL) measurement.[1]
-
-
-
Variability: There can be significant donor-to-donor variability in human and animal skin.[5]
-
Troubleshooting:
-
Use skin from multiple donors to ensure the results are reproducible.
-
Normalize your results to a positive or negative control.
-
-
-
-
Experimental Setup Issues:
-
Insufficient Duration: The experiment may not be running long enough to allow for significant penetration.
-
Troubleshooting:
-
Conduct a time-course study to determine the optimal duration for penetration.
-
-
-
Incorrect Dosage: The applied dose might be too low to detect penetration accurately.[6]
-
Troubleshooting:
-
Ensure a finite dose is applied evenly to the skin surface.[5]
-
Increase the concentration of this compound® in the formulation, if feasible and relevant.
-
-
-
Q2: I am observing high variability in my replicate experiments. What could be the cause?
A2: High variability is a common challenge in skin penetration studies.
-
Troubleshooting:
-
Inconsistent Skin Samples: As mentioned, skin properties can vary. Ensure you are using skin sections of uniform thickness and from the same anatomical location if possible.[7]
-
Inhomogeneous Formulation: Ensure this compound® is completely solubilized and evenly dispersed in your formulation.
-
Application Technique: Standardize the application of the formulation to the skin surface to ensure a consistent dose and surface area.[8]
-
Sampling and Analysis: Review your sampling and analytical methods for any potential sources of error.
-
Q3: How can I confirm that this compound® is biologically active after penetrating the skin?
A3: To confirm the biological activity of this compound®, you can measure its known downstream effects.
-
Troubleshooting:
-
Target Engagement: Measure the inhibition of Plasmin or Urokinase activity in the skin homogenate or receptor fluid.[9]
-
Biomarker Analysis: Analyze the expression of downstream biomarkers mentioned in the product literature, such as:
-
These can be measured using techniques like ELISA, Western blotting, or qPCR on the skin tissue after the penetration study.
-
Quantitative Data Summary
While specific quantitative data for this compound® skin penetration under various formulations is proprietary, the following table summarizes the expected outcomes based on its mechanism of action. These parameters can be quantified in your experiments to assess efficacy.
| Parameter | Expected Outcome with this compound® | Method of Measurement |
| Plasmin/Urokinase Activity | Decrease | Enzymatic Assay |
| MMP-9, CXCL5, IL-8 Levels | Decrease | ELISA, Western Blot, qPCR |
| Transglutaminase 1 (TGase1) Expression | Increase | Western Blot, qPCR |
| Collagen IV Degradation | Decrease | Immunohistochemistry, Western Blot |
| Collagen I Synthesis | Increase | ELISA, qPCR |
| Transepidermal Water Loss (TEWL) | Decrease | TEWL Measurement |
| Skin Redness (Erythema) | Decrease | Colorimetry |
Experimental Protocols
1. In-Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol provides a general framework for assessing the skin penetration of this compound®.
-
Objective: To quantify the amount of this compound® that permeates through a skin sample over time.
-
Materials:
-
Franz diffusion cells[5]
-
Excised skin (human, porcine, or rodent) or reconstructed human epidermis
-
Receptor solution (e.g., phosphate-buffered saline with a solubilizing agent like Tween 80 to maintain sink conditions)
-
Formulation containing this compound®
-
Positive and negative control formulations
-
Analytical method for this compound® quantification (e.g., HPLC-MS)
-
-
Methodology:
-
Prepare skin samples to a uniform thickness and mount them in the Franz diffusion cells, with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with pre-warmed receptor solution and ensure no air bubbles are trapped beneath the skin.
-
Allow the skin to equilibrate for a set period.
-
Apply a precise amount of the this compound® formulation to the skin surface in the donor compartment.
-
At predetermined time points, collect samples from the receptor solution.
-
After the final time point, dismantle the cell, and collect the skin sample.
-
Extract this compound® from the skin sample to determine the amount retained.
-
Analyze the concentration of this compound® in the receptor fluid and skin extract using a validated analytical method.
-
2. Assessment of Biological Activity Post-Penetration
-
Objective: To evaluate if the permeated this compound® is biologically active in the skin.
-
Methodology:
-
Following a skin permeation study (as described above), homogenize the skin tissue.
-
Use the skin homogenate to perform assays for downstream effects:
-
Enzymatic Assays: Measure Plasmin or Urokinase activity using a commercially available kit.
-
Protein Analysis: Use ELISA or Western blotting to quantify the levels of proteins like MMP-9, IL-8, or Collagen.
-
Gene Expression Analysis: Use qPCR to measure the mRNA levels of relevant genes like TGase1 or COL1A1.
-
-
Visualizations
Below are diagrams to illustrate key concepts and workflows related to this compound® research.
Caption: Simplified signaling pathway of this compound® in the skin.
Caption: Experimental workflow for evaluating this compound® skin penetration and efficacy.
References
- 1. Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 4. skin penetration studies: Topics by Science.gov [science.gov]
- 5. An update of skin permeability data based on a systematic review of recent research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of finite dose dermal absorption data: Implications for dermal exposure assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Guidance on dermal absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spiedigitallibrary.org [spiedigitallibrary.org]
- 9. dsm-firmenich.com [dsm-firmenich.com]
Technical Support Center: SYN-UP® Formulation Stability
Disclaimer: SYN-UP® (INCI: Amidinobenzyl Benzylsulfonyl D-Seryl Homophenylalaninamide Acetate) is a proprietary synthetic dipeptide derivative from dsm-firmenich.[1] Specific degradation pathways and stability data are not publicly available. This guide is based on established principles of peptide chemistry and provides general advice for researchers, scientists, and drug development professionals working with peptide-based formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound® and what are its general stability concerns?
A1: this compound® is a patented dipeptide derivative used in cosmetic formulations to improve skin resilience and combat dryness.[2][3] Like most peptides, its stability in formulation can be compromised by both chemical and physical degradation pathways. Chemical instability involves the alteration of the peptide's primary structure through bond cleavage or formation, while physical instability involves changes to higher-order structures, leading to aggregation or adsorption.[4] Understanding these potential issues is crucial for developing a stable and effective product.[5]
Q2: What are the most likely chemical degradation pathways for a dipeptide like this compound®?
A2: Based on general peptide chemistry, the primary chemical degradation pathways include:
-
Hydrolysis: Cleavage of the peptide bond is a common degradation route, particularly at acidic or alkaline pH. The peptide bonds involving aspartic acid are especially susceptible.[6]
-
Oxidation: Certain amino acid residues are prone to oxidation, which can be initiated by exposure to light, heat, atmospheric oxygen, or trace metal ions.[6][7] For this compound®, which contains a D-Seryl and a Homophenylalaninamide residue, the specific susceptibility would depend on the full structure, but formulation components could introduce oxidative stress.
-
Deamidation: This involves the hydrolysis of the side-chain amide group of asparagine (Asn) or glutamine (Gln) residues.[6] While the specific amino acids of this compound® are D-Seryl and Homophenylalaninamide, deamidation is a key consideration for peptides in general.
Q3: Which formulation factors have the most significant impact on this compound® stability?
A3: Several factors can influence the stability of a peptide in a formulation:
-
pH and Buffers: Every peptide has an optimal pH range for stability. Deviations from this range can accelerate degradation reactions like hydrolysis. The use of buffers such as citrate or phosphate can help maintain the desired pH.[8]
-
Temperature: Elevated temperatures generally increase the rate of chemical degradation and can also lead to physical instability like aggregation.[9]
-
Excipients: Ingredients like sugars (e.g., trehalose, mannitol) can act as stabilizers. Conversely, certain excipients may introduce impurities or reactive species that can degrade the peptide.[10][11]
-
Oxidizing Agents: The presence of peroxides (which can be impurities in other excipients) or exposure to atmospheric oxygen can lead to oxidative degradation.[6]
-
Light Exposure: UV radiation can provide the energy to initiate degradation reactions (photolysis).[7]
Q4: What analytical methods are recommended for monitoring the stability of this compound® in a formulation?
A4: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is the most common and effective technique for this purpose.[12][13]
-
RP-HPLC with UV Detection: This method can separate the intact peptide from its degradation products. Purity is often assessed by comparing the area of the main peptide peak to the total area of all peaks.[14] A gradient elution with a C18 column is a typical starting point for peptide analysis.[15]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This powerful technique combines the separation power of HPLC with the mass identification capabilities of mass spectrometry. It is invaluable for identifying the chemical structures of unknown degradation products.[16][17]
Troubleshooting Guide
| Issue | Potential Causes | Recommended Actions & Investigations |
| Loss of Potency / Efficacy | • Chemical degradation (hydrolysis, oxidation) of this compound®.• Physical instability (aggregation, adsorption to packaging).• pH of the formulation has shifted out of the optimal range. | • Use a stability-indicating HPLC method to quantify the remaining intact this compound®.• Characterize degradation products using LC-MS to identify the degradation pathway.• Measure and monitor the pH of the formulation over time.• Evaluate different buffer systems to maintain the optimal pH.[8] |
| Change in Formulation Appearance (e.g., color change, precipitation) | • Aggregation of the peptide leading to visible particulates.• Degradation of this compound® or other excipients into colored byproducts.• Interaction between this compound® and other formulation components or the packaging. | • Visually inspect the formulation against a control.• Use techniques like Size-Exclusion Chromatography (SEC) to detect and quantify aggregates.• Analyze the formulation for changes in the UV-Vis spectrum that might indicate the formation of chromophores.• Conduct compatibility studies with individual excipients and packaging materials. |
| pH Drift Over Time | • Degradation of this compound® or excipients into acidic or basic byproducts.• Insufficient buffering capacity of the formulation.• Interaction with packaging materials that may leach acidic or basic substances. | • Review the degradation profile; hydrolysis of peptide bonds can consume or produce protons, altering pH.• Increase the concentration of the buffering agent or select a buffer with a more appropriate pKa.• Perform stability studies in different types of primary packaging (e.g., different grades of glass or plastic). |
Experimental Protocols & Data
Generic Forced Degradation Study Protocol for a this compound® Formulation
A forced degradation or stress testing study is essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[18][19]
Objective: To investigate the degradation profile of this compound® in a cosmetic formulation under various stress conditions.
Methodology:
-
Sample Preparation: Prepare five batches of the final formulation containing this compound®. Keep one batch as a control (stored at -20°C or as recommended). Expose the other four batches to the stress conditions outlined below.
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl to the formulation to achieve a pH of 1-2. Store at 60°C for 48 hours.
-
Base Hydrolysis: Add 0.1 M NaOH to the formulation to achieve a pH of 12-13. Store at 60°C for 24 hours.
-
Oxidation: Add 3% hydrogen peroxide (H₂O₂) to the formulation. Store at room temperature, protected from light, for 48 hours.
-
Thermal Stress: Store the formulation at 70°C for 7 days.
-
Photostability: Expose the formulation to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
-
Time Points: Sample the stressed formulations at appropriate intervals (e.g., 0, 6, 12, 24, 48 hours for hydrolytic/oxidative stress; 0, 1, 3, 7 days for thermal/photo stress).
-
Analysis: Analyze the control and stressed samples using a validated stability-indicating RP-HPLC method.
-
Peak Purity and Mass Balance: Use a photodiode array (PDA) detector to assess peak purity of the main this compound® peak. Calculate mass balance to ensure that the decrease in the main peak corresponds to an increase in degradation product peaks.
Illustrative Data Summary (Hypothetical)
The following table summarizes hypothetical results from a forced degradation study on a generic dipeptide formulation. This illustrates the type of data that would be generated.
| Stress Condition | Duration | % Degradation (Hypothetical) | Major Degradation Products (Hypothetical) | Analytical Observation |
| 0.1 M HCl | 48 hrs @ 60°C | 15% | Cleaved peptide fragments | New peaks observed at earlier retention times in RP-HPLC. |
| 0.1 M NaOH | 24 hrs @ 60°C | 25% | Cleaved peptide fragments, racemized forms | Multiple new peaks, potential loss of main peak resolution. |
| 3% H₂O₂ | 48 hrs @ RT | 10% | Oxidized forms of the peptide | New peaks observed, often closely eluting with the main peak. |
| Thermal | 7 days @ 70°C | 8% | Aggregates, deamidation products | Decrease in main peak area, potential increase in high molecular weight species (by SEC). |
| Photolytic | ICH Q1B | 5% | Oxidized and fragmented products | A slight decrease in the main peak with the appearance of minor new peaks. |
Visualizations
Potential Degradation Pathways of a Dipeptide
References
- 1. ulprospector.com [ulprospector.com]
- 2. happi.com [happi.com]
- 3. dsm-firmenich.com [dsm-firmenich.com]
- 4. researchgate.net [researchgate.net]
- 5. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability Issues of Peptide Drugs and Their Solutions - Yanfen Biotech [en.yanfenbio.com]
- 7. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 8. pepdoopeptides.com [pepdoopeptides.com]
- 9. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. royalsocietypublishing.org [royalsocietypublishing.org]
- 11. semanticscholar.org [semanticscholar.org]
- 12. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 13. Detection of Peptides Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 14. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 15. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 16. researchgate.net [researchgate.net]
- 17. The effects of benzylsulfonyl-D-Ser-homoPhe-(4-amidino-benzylamide), a dual plasmin and urokinase inhibitor, on facial skin barrier function in subjects with sensitive skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. biopharmaspec.com [biopharmaspec.com]
- 19. acdlabs.com [acdlabs.com]
Overcoming SYN-UP instability in aqueous solutions
Welcome to the technical support center for SYN-UP™, a resource for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you overcome challenges related to the stability of this compound™ in aqueous solutions during your experiments.
Troubleshooting Guides and FAQs
This section addresses common issues encountered when working with this compound™ in aqueous solutions.
1. Why is my this compound™ solution cloudy or showing precipitation after dilution?
-
Answer: Precipitation or cloudiness upon dilution of a peptide solution can be attributed to several factors, including exceeding its solubility limit in the final buffer, the pH of the solution being close to the peptide's isoelectric point (pI), or interactions with components of the diluent. The commercial this compound® product is formulated at an acidic pH of 2.6-3.6, which suggests the peptide is more soluble in this range.[1]
Troubleshooting Steps:
-
Verify Solubility: The solubility of peptides can be limited in aqueous buffers. Attempt to dissolve this compound™ in a small amount of an appropriate organic solvent like DMSO first, and then slowly add this stock solution to your aqueous buffer while stirring.
-
Adjust pH: The stability and solubility of peptides are highly dependent on pH.[2][3] Since the commercial formulation is acidic, try preparing your aqueous solution with a slightly acidic pH. Avoid pH values close to the peptide's isoelectric point, as this is where solubility is at its minimum.
-
Buffer Selection: Ensure the chosen buffer is compatible with this compound™. Certain buffer salts can interact with peptides and reduce their solubility. Consider using common biological buffers such as citrate or acetate for acidic pH ranges.
-
2. My this compound™ solution loses activity over time. What could be the cause?
-
Answer: Loss of biological activity is often due to chemical degradation or physical instability (aggregation). Peptides are susceptible to degradation pathways like hydrolysis, oxidation, and deamidation, which can be influenced by pH, temperature, and buffer components.[4]
Troubleshooting Steps:
-
Control pH: Maintain the pH of your stock and working solutions within a stable range. For many peptides, a slightly acidic pH can minimize degradation.
-
Storage Temperature: Store stock solutions at -20°C or -80°C. For short-term storage (days to weeks), 4°C is often acceptable.[5] Avoid repeated freeze-thaw cycles, which can lead to aggregation.[6]
-
Use of Excipients: Consider the addition of stabilizing excipients to your buffer. Sugars like sucrose or trehalose, and polyols like glycerol, can act as cryoprotectants and conformational stabilizers.
-
Protect from Light and Oxygen: Some amino acid residues are sensitive to photo-oxidation. Store solutions in amber vials or protected from light.[7] If oxidation is a concern, consider degassing your buffers or adding antioxidants, though compatibility must be verified.
-
3. I observe aggregation in my this compound™ solution. How can I prevent this?
-
Answer: Peptide aggregation is a common issue, particularly with hydrophobic sequences, and can lead to precipitation and loss of function.[8] Aggregation can be triggered by factors such as concentration, temperature, pH, and ionic strength.[9]
Troubleshooting Steps:
-
Optimize Concentration: Work with the lowest effective concentration of this compound™ in your experiments. Higher concentrations can promote self-association and aggregation.
-
Adjust Ionic Strength: The salt concentration of your buffer can influence aggregation. Experiment with different salt concentrations (e.g., varying NaCl from 50 mM to 150 mM) to find an optimal condition.
-
Incorporate Stabilizers: The use of certain amino acids like arginine and proline can help reduce protein-protein interactions and minimize aggregation. Non-ionic surfactants at low concentrations can also be effective.
-
Temperature Control: Perform experimental manipulations at controlled temperatures. For some peptides, working at 4°C can slow down aggregation kinetics.
-
Quantitative Data Summary
While specific quantitative stability data for this compound™ is not publicly available, the following tables provide a general overview of factors influencing peptide stability in aqueous solutions. This information can be used as a starting point for your own experimental optimization.
Table 1: General Effect of pH on Peptide Stability
| pH Range | Potential Stability Issues | Recommendations |
| < 3 | Acid-catalyzed hydrolysis of peptide bonds. | Use only if necessary for solubility; store for short periods. |
| 3 - 6 | Generally a stable range for many peptides. | A good starting point for stability studies. |
| 6 - 8 | Deamidation of asparagine and glutamine residues can occur. | Buffer choice is critical; use freshly prepared solutions. |
| > 8 | Base-catalyzed hydrolysis and racemization can occur. | Avoid for long-term storage unless peptide is known to be stable. |
Table 2: General Effect of Temperature on Peptide Stability in Aqueous Solution
| Temperature | Expected Stability | Recommendations |
| -80°C | Excellent for long-term storage (months to years). | Recommended for stock solutions; aliquot to avoid freeze-thaw cycles. |
| -20°C | Good for long-term storage (months).[5] | Suitable for stock solutions; aliquot to avoid freeze-thaw cycles. |
| 4°C | Fair for short-term storage (days to weeks).[5] | Ideal for working solutions during an experiment series. |
| Room Temperature (20-25°C) | Poor for storage; risk of rapid degradation and aggregation. | Avoid prolonged storage; prepare fresh solutions for daily use. |
| > 37°C | Very poor; significant and rapid degradation likely. | Use only for the duration of an experiment at physiological temperatures. |
Experimental Protocols
Protocol 1: Determining the Optimal pH for this compound™ Solubility and Stability
-
Prepare a series of buffers: Prepare a set of buffers with pH values ranging from 3.0 to 8.0 (e.g., citrate for pH 3-6, phosphate for pH 6-8) at a constant ionic strength.
-
Prepare this compound™ stock solution: Dissolve a small, accurately weighed amount of lyophilized this compound™ (if available) or the commercial solution in a minimal amount of a suitable solvent (e.g., 10% acetonitrile in water) to create a concentrated stock.
-
Dilute into buffers: Dilute the stock solution to the desired final concentration in each of the prepared buffers.
-
Assess solubility: Visually inspect each solution for cloudiness or precipitation immediately after preparation and after a set incubation period (e.g., 1 hour) at room temperature. For a quantitative measure, centrifuge the samples and measure the absorbance of the supernatant at a wavelength where the peptide absorbs (e.g., 280 nm).
-
Assess stability: Incubate the clear solutions at different temperatures (e.g., 4°C, 25°C, 37°C). At various time points (e.g., 0, 24, 48, 72 hours), take an aliquot and analyze for degradation using a suitable method like reverse-phase HPLC. A decrease in the area of the main peptide peak and the appearance of new peaks indicate degradation.
Protocol 2: Monitoring this compound™ Aggregation
-
Prepare this compound™ solution: Prepare a solution of this compound™ in the buffer determined to be optimal from Protocol 1.
-
Incubate under stress conditions: Incubate the solution under conditions that might promote aggregation (e.g., elevated temperature, agitation, or several freeze-thaw cycles).
-
Monitor by UV-Vis Spectroscopy: Measure the absorbance of the solution at 340 nm over time. An increase in absorbance at this wavelength, where the peptide itself does not absorb, is indicative of light scattering from aggregates.[6]
-
Monitor by Dynamic Light Scattering (DLS): DLS can be used to detect the formation of soluble aggregates and measure their size distribution. This is a more sensitive method for detecting early-stage aggregation.
Visualizations
Caption: Troubleshooting workflow for this compound™ instability.
Caption: Workflow for preparing a this compound™ aqueous solution.
Caption: Simplified signaling pathway of this compound™ action.[10]
References
- 1. univarsolutions.com [univarsolutions.com]
- 2. On the pH-optimum of activity and stability of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. researchgate.net [researchgate.net]
- 5. medkoo.com [medkoo.com]
- 6. benchchem.com [benchchem.com]
- 7. How Excipients Impact Drug Absorption, Stability, and Shelf Life - Novo Excipients [novoexcipients.com]
- 8. blog.mblintl.com [blog.mblintl.com]
- 9. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 10. dsm-firmenich.com [dsm-firmenich.com]
Technical Support Center: Optimizing SYN-UP® Concentration for Sensitive Skin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing the concentration of SYN-UP® for cosmetic and therapeutic applications targeting sensitive skin.
Frequently Asked Questions (FAQs)
Q1: What is this compound® and what is its primary mechanism of action for sensitive skin?
This compound® is a patented synthetic dipeptide derivative, identified by the INCI name Amidinobenzyl Benzylsulfonyl D-Seryl Homophenylalaninamide Acetate.[1][2][3] Its primary mechanism for alleviating sensitive skin involves the inhibition of plasmin and urokinase activity.[1][4] Elevated levels of these enzymes in the skin can trigger a cascade of events leading to a compromised skin barrier, inflammation, and increased sensitivity.[4] By inhibiting these enzymes, this compound® helps to maintain the integrity of the skin barrier, reduce redness, and minimize unpleasant skin sensations.[1][2]
Q2: What is the recommended concentration range for this compound® in formulations for sensitive skin?
The manufacturer, DSM, suggests a concentration of 1% for this compound® in cosmetic formulations.[5] However, for specific applications targeting sensitive skin, in-house studies to determine the optimal concentration are recommended. The ideal concentration will depend on the specific formulation chassis and the desired efficacy.
Q3: What are the key biomarkers to measure when assessing the efficacy of this compound® on sensitive skin?
To evaluate the effectiveness of this compound® in mitigating skin sensitivity, it is recommended to measure the expression or activity of key inflammatory and skin barrier markers. In vitro studies have shown that this compound® can reduce the levels of pro-inflammatory chemokines CXCL5 and IL-8, which are markers for skin sensitivity and inflammation.[4][5] Additionally, assessing the expression of skin barrier proteins such as loricrin and transglutaminase-1 (TGase1) can provide insights into its barrier-strengthening effects.[4][6][7]
Q4: Can this compound® be formulated with other active ingredients for sensitive skin?
Yes, this compound® can be incorporated into formulations with other ingredients known to benefit sensitive skin. Due to its targeted mechanism of action, it can work synergistically with ingredients that provide hydrating, soothing, and barrier-repairing properties. It is crucial to conduct compatibility and stability studies when combining this compound® with other active ingredients to ensure the final formulation is both effective and non-irritating.
Troubleshooting Guides
Problem: Inconsistent or suboptimal reduction in inflammatory markers (CXCL5, IL-8) in in-vitro assays.
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound® Concentration | Conduct a dose-response study with varying concentrations of this compound® (e.g., 0.5%, 1%, 1.5%, 2%) to identify the optimal concentration for reducing the specific inflammatory marker in your cell model. |
| Cell Model Variability | Ensure consistent cell passage number and culture conditions. Different cell lines or primary cells may have varying sensitivities to inflammatory stimuli and active ingredients. |
| Assay Sensitivity | Verify the sensitivity and dynamic range of your ELISA or other assay methods for detecting CXCL5 and IL-8. Consider using a more sensitive detection system if necessary. |
| Formulation Interference | Test the vehicle or base formulation without this compound® to rule out any pro-inflammatory effects of the excipients. Some ingredients may interfere with the assay. |
Problem: Lack of significant improvement in skin barrier function in ex-vivo or in-vitro models (e.g., no increase in loricrin or TEWL reduction).
| Possible Cause | Troubleshooting Step |
| Insufficient Incubation Time | The upregulation of barrier proteins like loricrin is a time-dependent process.[6][7][8] Extend the incubation time of your skin model with this compound® to allow for sufficient protein expression. A time-course experiment is recommended. |
| Inappropriate Skin Model | Ensure the selected reconstructed human epidermis (RHE) model is suitable for barrier function studies and expresses the target proteins. |
| Incorrect TEWL Measurement Technique | Transepidermal Water Loss (TEWL) measurements can be influenced by environmental factors.[9][10][11][12] Ensure measurements are taken in a controlled environment with stable temperature and humidity. Allow for an acclimatization period before measurement. |
| Formulation Occlusivity | The base formulation itself may have occlusive properties that affect TEWL readings. Evaluate the TEWL of the vehicle alone to establish a baseline. |
Quantitative Data Summary
The following tables summarize the expected effects of this compound® on key biomarkers for sensitive skin, based on available data. Note: Specific percentage reductions can vary depending on the experimental model and conditions.
Table 1: In-Vitro Efficacy of this compound® on Inflammatory Markers
| Biomarker | Expected Effect at 1% Concentration |
| CXCL5 | Strong Reduction[5] |
| IL-8 | Strong Reduction[5] |
| MMP-9 | Significant Reduction (up to 60%)[5] |
Table 2: In-Vitro Efficacy of this compound® on Skin Barrier Components
| Biomarker | Expected Effect at 1% Concentration |
| Transglutaminase 1 (TGase1) | Upregulation[4] |
| Loricrin | Upregulation |
Key Experimental Protocols
Protocol 1: In-Vitro Skin Irritation Assessment using Reconstructed Human Epidermis (RHE) Model
This protocol is a general guideline for assessing the irritation potential of a formulation containing this compound®.
-
Model Preparation: Culture RHE tissues (e.g., EpiDerm™, EpiSkin™) according to the manufacturer's instructions.
-
Test Formulation Application: Topically apply a precise amount of the test formulation (containing a specific concentration of this compound®) and a vehicle control to the surface of the RHE tissues. Use a positive control (e.g., 5% Sodium Dodecyl Sulfate) and a negative control (e.g., PBS).
-
Incubation: Incubate the tissues for a defined period (e.g., 60 minutes).
-
Rinsing: Thoroughly rinse the test substances from the tissue surface.
-
Post-Incubation: Transfer the tissues to fresh culture medium and incubate for an extended period (e.g., 24-42 hours).
-
Viability Assay (MTT Assay):
-
Incubate the tissues with MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for 3 hours.
-
Extract the formazan product with an appropriate solvent (e.g., isopropanol).
-
Measure the optical density at 570 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the negative control. A significant decrease in viability indicates irritation potential.
-
Cytokine Analysis (Optional): Collect the culture medium from the post-incubation step and quantify the levels of IL-8 and CXCL5 using ELISA kits.
Protocol 2: In-Vitro Neurosensory Irritation (Stinging) Assay
This protocol provides a framework for assessing the potential of a this compound® formulation to reduce stinging sensations.
-
Cell Culture: Culture a suitable neuronal cell line (e.g., SH-SY5Y neuroblastoma cells) or primary dorsal root ganglion (DRG) neurons.
-
Induction of Neuronal Activation: Stimulate the cells with a known stinging agent, such as capsaicin or lactic acid.
-
Treatment: Co-incubate the stimulated cells with the test formulation containing this compound® at various concentrations.
-
Measurement of Neuronal Response:
-
Calcium Imaging: Use a fluorescent calcium indicator (e.g., Fura-2 AM) to measure changes in intracellular calcium levels, which is an indicator of neuronal activation.
-
Neuropeptide Release: Measure the release of neuropeptides like Substance P or Calcitonin Gene-Related Peptide (CGRP) from the cell culture supernatant using ELISA.
-
-
Data Analysis: Compare the neuronal response in cells treated with the this compound® formulation to the response in cells treated with the stinging agent alone. A reduction in the response indicates a soothing effect.
Visualizations
Caption: this compound® mechanism of action in mitigating sensitive skin.
References
- 1. univarsolutions.com [univarsolutions.com]
- 2. This compound® (Benzylsulfonyl D-Seryl Homophenylalanine Amidinobenzamide Acetate, Glycerin, Aqua (Sodium Hydroxide)) from dsm-firmenich at Nordmann - nordmann.global [nordmann.global]
- 3. ulprospector.com [ulprospector.com]
- 4. dsm-firmenich.com [dsm-firmenich.com]
- 5. dsm.com [dsm.com]
- 6. Loricrin expression in cultured human keratinocytes is controlled by a complex interplay between transcription factors of the Sp1, CREB, AP1, and AP2 families - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Up-regulation of loricrin expression by cell adhesion molecule nectin-1 through Rap1-ERK signaling in keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biosynthetic pathways of filaggrin and loricrin--two major proteins expressed by terminally differentiated epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synchronized in vivo measurements of skin hydration and trans-epidermal water loss. Exploring their mutual influences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Correlation Between Transepidermal Water Loss and Percutaneous Absorption | Plastic Surgery Key [plasticsurgerykey.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Troubleshooting inconsistent results in SYN-UP assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues leading to inconsistent results in SYN-UP assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of inconsistent results in this compound assays?
Inconsistent results in this compound assays can stem from several factors, broadly categorized as issues with reagents, experimental protocol execution, sample variability, and data acquisition. Common specific causes include poor antibody quality, improper reagent storage, pipetting errors, inadequate washing, temperature fluctuations during incubation, and instrument settings that are not optimized.[1][2][3]
Q2: How can I be sure my reagents are performing correctly?
Reagent performance is critical for reliable assay results. Always ensure that reagents are stored at the recommended temperatures and have not expired.[1] It is advisable to aliquot reagents upon receipt to avoid multiple freeze-thaw cycles. For critical components like antibodies, lot-to-lot variability can be a significant source of inconsistency.[2] Consider running a quality control check with previously validated batches of reagents to ensure the new supply is performing as expected.
Q3: What is the acceptable level of variability between replicate wells?
For quantitative assays, the coefficient of variation (%CV) between replicate wells should ideally be below 15%. High %CV can indicate inconsistent pipetting, improper mixing of reagents, or temperature gradients across the plate.[3] If you observe high variability, it is crucial to review your pipetting technique and ensure uniform incubation conditions.
Troubleshooting Guides
Below are common issues encountered during this compound assays, their potential causes, and recommended solutions.
Issue 1: Low or No Signal
If you are observing consistently low or no signal across your plate, including in your positive controls, consider the following causes and solutions.
| Potential Cause | Recommended Solution |
| Omission of a critical reagent or protocol step. | Carefully review the experimental protocol to ensure all reagents and steps were included in the correct order.[1] |
| Incorrect reagent preparation. | Double-check all calculations for dilutions of antibodies, standards, and other reagents. Ensure all components were fully dissolved or mixed. |
| Degraded reagents due to improper storage. | Verify the storage conditions and expiration dates of all kit components.[1] If in doubt, use a fresh set of reagents. |
| Insufficient incubation times. | Ensure that all incubation steps are performed for the minimum recommended duration. For enzymatic assays, ensure the development time is adequate. |
| Incorrect instrument settings. | Confirm that the plate reader is set to the correct wavelength or filter set for the specific fluorophore or chromophore being used in the assay.[1] |
| Low expression of the target protein in the cells. | If using a cell-based assay, confirm the expression level of the target protein in your cell line using an orthogonal method like Western blotting. |
Issue 2: High Background Signal
A high background signal can mask the specific signal from your samples, leading to a low signal-to-noise ratio.
| Potential Cause | Recommended Solution |
| Excessive antibody concentration. | Titrate the primary and secondary antibodies to determine the optimal concentration that provides a good signal without increasing the background.[4] |
| Inadequate washing steps. | Increase the number of wash cycles or the volume of wash buffer to ensure the removal of unbound antibodies and other reagents.[3][4] |
| Non-specific antibody binding. | Increase the concentration of the blocking agent or the duration of the blocking step. Consider trying a different blocking buffer.[4] |
| Cross-reactivity of antibodies. | Ensure that the antibodies being used are specific to the target protein. Run appropriate controls, such as isotype controls or secondary antibody-only controls.[4] |
| Contaminated reagents or buffers. | Use fresh, sterile buffers and reagents to avoid contamination that might contribute to background signal. |
Issue 3: High Variability Between Replicates
High variability between replicate wells compromises the reliability and reproducibility of your results.
| Potential Cause | Recommended Solution |
| Inaccurate or inconsistent pipetting. | Ensure your pipettes are properly calibrated.[5] Use consistent pipetting techniques, such as reverse pipetting for viscous solutions, and ensure tips are properly sealed.[3] |
| Improper mixing of reagents within wells. | After adding reagents, gently tap the plate to ensure thorough mixing of the contents in each well, avoiding cross-contamination.[1] |
| Presence of air bubbles in wells. | Visually inspect wells for air bubbles before reading the plate, as they can interfere with optical measurements.[1] |
| Temperature gradients across the plate. | Avoid stacking plates during incubation, as this can lead to uneven temperature distribution.[3] Ensure the incubator provides uniform heating. |
| Edge effects. | To minimize edge effects, consider not using the outermost wells of the plate for samples or controls. Instead, fill them with buffer or media. |
Experimental Protocols
Key Experimental Protocol: this compound Protein Quantification Assay
This protocol describes a generalized workflow for a plate-based protein quantification assay.
-
Plate Preparation:
-
Coat a 96-well microplate with a capture antibody diluted in coating buffer.
-
Incubate overnight at 4°C.
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Add a blocking buffer (e.g., 5% BSA in PBS) to each well to prevent non-specific binding.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Sample and Standard Incubation:
-
Prepare a serial dilution of the standard protein.
-
Add samples and standards to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Detection Antibody Incubation:
-
Add the detection antibody (conjugated to an enzyme like HRP or a fluorophore) to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Signal Development and Measurement:
-
If using an enzyme-conjugated antibody, add the appropriate substrate and incubate until a color change is visible. Stop the reaction with a stop solution.
-
Read the absorbance or fluorescence on a microplate reader at the appropriate wavelength.
-
Visualizations
Hypothetical this compound Signaling Pathway
Caption: A hypothetical signaling cascade leading to the expression of the this compound target protein.
This compound Assay Experimental Workflow
Caption: A standard workflow for the this compound protein quantification assay.
Troubleshooting Logic for Inconsistent Results
References
Technical Support Center: SYN-UP® Formulation and Ingredient Compatibility
Welcome to the Technical Support Center for SYN-UP®, a sophisticated dipeptide derivative from dsm-firmenich designed to enhance skin resilience and combat signs of aging.[1][2] This resource is intended for researchers, scientists, and drug development professionals to address potential challenges during formulation and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound® and what are its key properties?
A1: this compound® is a patented synthetic dipeptide derivative with the INCI name: Glycerin, Aqua, Benzylsulfonyl D-Seryl Homophenylalanine Amidinobenzamide Acetate, Citric Acid, Sodium Hydroxide.[1][2] It is a clear, colorless to yellowish, viscous liquid.[1]
Key Properties:
| Property | Value | Reference |
| INCI Name | Glycerin, Aqua, Benzylsulfonyl D-Seryl Homophenylalanine Amidinobenzamide Acetate, Citric Acid, Sodium Hydroxide | [1][2] |
| Appearance | Clear, colorless to yellowish, viscous liquid | [1] |
| pH | 2.6 - 3.6 | [3] |
| Peptide Content | 900 - 1100 ppm | [3] |
| Solubility | Insoluble in other solvents (soluble in the supplied water/glycerin base) | [3] |
Q2: What is the mechanism of action for this compound®?
A2: this compound® targets and inhibits the activity of Plasmin and Urokinase, enzymes involved in the degradation of skin proteins.[1][4] By rebalancing these enzymes, this compound® helps to improve the skin's barrier function, reduce dryness and redness, and promote a smoother, firmer appearance.[1][4] It also interacts with the skin microbiome, helping to balance key bacteria such as S. Aureus.[1][4]
Signaling Pathway of this compound®
Caption: Signaling pathway showing how this compound® inhibits Plasmin and Urokinase.
Q3: What is the recommended pH range for formulations containing this compound®?
A3: this compound® is supplied at a pH of 2.6 - 3.6.[3] It is crucial to maintain the final formulation pH within a range that ensures the stability of the peptide. While the manufacturer does not specify a final formulation pH, it is generally recommended to keep the pH of peptide formulations within a range that prevents degradation. For many peptides, this is often in the slightly acidic range. Significant shifts in pH can lead to physical instability (like aggregation) or chemical degradation.
Q4: Are there any known incompatibilities with other cosmetic ingredients?
A4: While specific studies on this compound®'s interactions are not publicly available, general formulation principles for peptides should be considered. Due to its low pH, potential incompatibilities may arise with ingredients that are not stable in acidic conditions. It is crucial to conduct stability testing when combining this compound® with new ingredients.
Troubleshooting Guides
This section provides solutions to common problems encountered during the formulation process with this compound®.
Problem 1: Phase Separation or Change in Viscosity in a Gel Formulation.
| Potential Cause | Troubleshooting Step | Rationale |
| Incompatibility with Thickener | 1. Verify the pH of the final formulation. Some thickeners, like certain carbomers, can lose viscosity in the presence of electrolytes or at low pH. 2. Consider using a pH-insensitive thickener such as xanthan gum or hydroxyethylcellulose. 3. Add this compound® to the formulation in the final step after the gel has been formed and neutralized (if applicable), and monitor for any changes. | The low pH and the presence of salts in the this compound® solution can disrupt the polymer network of some thickeners, leading to a loss of viscosity or phase separation. |
Problem 2: Cloudiness or Precipitation in an Emulsion.
| Potential Cause | Troubleshooting Step | Rationale |
| Emulsifier Destabilization | 1. Check the pH of the final emulsion. The acidic nature of this compound® may affect the stability of certain emulsifier systems. 2. Experiment with different types of emulsifiers (non-ionic, cationic, anionic) to find a compatible system. 3. Incorporate this compound® into the water phase before emulsification and observe for any signs of instability. | The surface activity of emulsifiers can be pH-dependent. A low pH can alter the hydrophilic-lipophilic balance (HLB) of the emulsifier system, leading to emulsion breakdown. |
| Ingredient Interaction | 1. Review all ingredients in the formulation for potential pH sensitivity. 2. Prepare a simple formulation containing only the emulsifier, water, oil, and this compound® to isolate the problematic interaction. | Other ingredients in the formulation may precipitate at the low pH introduced by this compound®. |
Problem 3: Discoloration or Off-Odor Over Time.
| Potential Cause | Troubleshooting Step | Rationale |
| Preservative Inefficacy | 1. Ensure the chosen preservative system is effective at the final formulation's pH. Some preservatives have a narrow effective pH range. 2. Conduct preservative efficacy testing (PET) on the final formulation. 3. Consider using a broad-spectrum preservative that is effective in acidic conditions. | The low pH of this compound® can inactivate certain preservatives, leaving the formulation susceptible to microbial growth, which can cause discoloration and malodor. |
| Oxidation of Ingredients | 1. Incorporate antioxidants into the formulation. 2. Protect the formulation from light and air by using opaque and airless packaging. | Other active ingredients in the formulation may be prone to oxidation, which can be accelerated by changes in pH or interaction with other components. |
Experimental Protocols
Protocol 1: Compatibility Testing of this compound® with a New Ingredient
This protocol outlines a systematic approach to evaluate the compatibility and stability of this compound® when incorporated into a formulation with a new cosmetic ingredient.
Workflow for Compatibility Testing
References
SYN-UP Product Suite: Technical Support Center
This guide provides troubleshooting advice and frequently asked questions for researchers conducting long-term stability studies on SYN-UP products.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for long-term stability testing of this compound?
A1: For long-term stability, this compound lyophilized powder should be stored at -20°C to -80°C. Once reconstituted, the solution should be stored at 4°C for short-term use (up to 1 week) or aliquoted and stored at -80°C for long-term storage (up to 12 months). Avoid repeated freeze-thaw cycles as this can lead to protein aggregation and a decrease in biological activity.
Q2: My reconstituted this compound solution appears cloudy or contains particulates. What should I do?
A2: Cloudiness or visible particulates can indicate protein aggregation or precipitation. This may result from improper reconstitution, incorrect buffer pH, or product degradation. We recommend the following troubleshooting steps:
-
Ensure you are using the recommended reconstitution buffer as specified in the product's Certificate of Analysis.
-
Allow the lyophilized powder to equilibrate to room temperature before reconstitution.
-
Gently swirl or pipet to mix; do not vortex, as this can induce aggregation.
-
If particulates persist, centrifuge the vial at a low speed (e.g., 2,000 x g for 5 minutes) and carefully collect the supernatant.
-
It is critical to quantify the protein concentration and assess its activity before proceeding with experiments.
Q3: How often should I assess the biological activity of this compound during a long-term stability study?
A3: For a comprehensive 12-month study, we recommend pulling samples for activity assessment at the following time points: 0, 3, 6, 9, and 12 months. This frequency provides a clear picture of the product's activity profile over time. Additional time points can be included based on specific experimental needs or regulatory requirements.
Troubleshooting Guides
Issue 1: Decreased Biological Activity in Neuronal Cultures
You may observe a reduced synaptogenic effect of this compound in your neuronal cell-based assays over time. This is a common issue in long-term studies and can be systematically addressed.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for decreased this compound activity.
Issue 2: Inconsistent Purity Measurements by HPLC
Variability in Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC) results can compromise the integrity of your stability data.
Potential Causes & Solutions:
-
Mobile Phase Preparation: Ensure the mobile phase is prepared fresh daily and is properly degassed to prevent bubble formation, which can cause pressure fluctuations and baseline noise.
-
Column Integrity: The column may be degrading or clogged. Run a column performance check using a standard before analyzing your samples. If performance is poor, wash the column according to the manufacturer's instructions or replace it.
-
Sample Handling: Inconsistent sample preparation, such as variations in dilution or injection volume, can lead to variable results. Use a calibrated autosampler for injections and prepare all samples consistently.
Experimental Protocols & Data
Protocol: Long-Term Stability Assessment via SEC-HPLC
This protocol outlines the method for assessing the purity and aggregation of reconstituted this compound over 12 months.
-
Objective: To quantify the percentage of monomeric this compound and detect the formation of aggregates or fragments over time at a storage temperature of -80°C.
-
Materials:
-
SEC-HPLC system with a UV detector
-
Appropriate SEC column (e.g., TSKgel G3000SWxl)
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 6.8
-
This compound samples stored at -80°C (T=0, 3, 6, 9, 12-month time points)
-
Mobile phase-matched buffer for dilutions
-
-
Method:
-
Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.
-
Thaw this compound stability samples on ice.
-
Dilute each sample to a final concentration of 1 mg/mL using the mobile phase buffer.
-
Inject 20 µL of the prepared sample.
-
Run the analysis for 30 minutes and monitor absorbance at 280 nm.
-
Integrate the peak areas corresponding to the monomer, aggregates (eluting earlier), and fragments (eluting later).
-
Calculate the relative percentage of each species.
-
Data Summary: 12-Month Stability at -80°C
The following table summarizes typical stability data for a single lot of this compound stored under recommended conditions.
| Time Point (Months) | % Monomer (Purity) | % Aggregate | % Fragment | Biological Activity (% of T=0) |
| 0 | 99.2% | 0.5% | 0.3% | 100% |
| 3 | 99.1% | 0.6% | 0.3% | 99% |
| 6 | 98.9% | 0.7% | 0.4% | 98% |
| 9 | 98.5% | 0.9% | 0.6% | 96% |
| 12 | 98.1% | 1.2% | 0.7% | 95% |
Signaling Pathway Visualization
Hypothesized this compound Signaling Cascade
This compound is hypothesized to initiate a signaling cascade that promotes the expression of key synaptic proteins, ultimately leading to enhanced synaptic function.
Validation & Comparative
Introduction: The Role of Serine Proteases in Skin Homeostasis
An Objective Comparison of SYN-UP® and Other Serine Protease Inhibitors in Skincare
The skin's structural and functional integrity is maintained by a delicate equilibrium between proteases and their inhibitors[1]. Serine proteases, a major class of these enzymes, are integral to vital physiological processes such as desquamation, tissue remodeling, and inflammation[2]. However, dysregulation of serine protease activity, often triggered by external stressors like UV radiation, can lead to impaired skin barrier function, inflammation, and accelerated aging[3][4][5][6]. Consequently, the inhibition of specific serine proteases has emerged as a key strategy in advanced skincare for preserving skin health and resilience.
This guide provides a comparative analysis of this compound®, a synthetic dipeptide derivative, against other notable serine protease inhibitors used in dermatology. We will examine their mechanisms of action, present supporting experimental data from in-vitro and in-vivo studies, and provide detailed experimental protocols for key evaluative assays.
This compound®: A Dual Inhibitor of Urokinase and Plasmin
This compound® (INCI: Amidinobenzyl Benzylsulfonyl D-Seryl Homophenylalaninamide Acetate) is a patented synthetic peptide that functions as a potent inhibitor of the serine proteases urokinase (uPA) and plasmin[3][4][7]. External stressors can elevate the activity of uPA, which converts the zymogen plasminogen into active plasmin[4][8]. This activation triggers a cascade of detrimental effects, including inflammation, degradation of the extracellular matrix (ECM), and compromised barrier function[4][6]. By fitting into the active site of plasmin, this compound® effectively blocks this cascade, helping to rebalance the skin's ecosystem[3].
Mechanism of Action & Downstream Effects
The inhibitory action of this compound® on the urokinase/plasmin system yields multiple benefits for skin health:
-
Enhanced Barrier Function : this compound® has been shown to up-regulate Transglutaminase-1 (TGase1), an enzyme crucial for keratinocyte differentiation and the formation of the cornified envelope, thereby strengthening the skin barrier[3].
-
Anti-Inflammatory Effects : It modulates the expression of pro-inflammatory mediators such as MMP-9, CXCL5, and IL-8, which are downstream of plasmin activation, leading to a reduction in skin sensitivity and redness[3][4].
-
ECM Protection : The peptide helps to prevent the degradation of type IV collagen and stimulates the synthesis of type I collagen, contributing to skin firmness and smoothness[3].
-
Microbiome Balance : In-vivo studies suggest this compound® interacts with the skin microbiome, helping to balance key bacteria such as S. aureus and S. epidermidis[3][7].
Comparative Analysis with Other Serine Protease Inhibitors
While many compounds can influence protease activity, this section focuses on a direct comparison with Tranexamic Acid, a well-known uPA inhibitor, and an indirect comparison with N-Acetyl Glucosamine, which targets a similar outcome (hyperpigmentation) via a different pathway.
Tranexamic Acid (TXA)
Tranexamic acid is a synthetic derivative of the amino acid lysine that functions as an antifibrinolytic by inhibiting the activation of plasminogen to plasmin, primarily through the inhibition of urokinase[4][9][10]. It is widely used in dermatology to treat melasma and other forms of hyperpigmentation[4][10].
-
Mechanism vs. This compound® : Both this compound® and TXA target the plasminogen activation system. Evidence suggests TXA's primary role is inhibiting uPA, which prevents plasmin formation[4]. This compound® is presented as a dual inhibitor of both urokinase and the active plasmin enzyme itself, potentially offering a more comprehensive blockade of the inflammatory cascade[3][7].
-
Hyperpigmentation : The plasminogen system is known to increase melanogenesis[4]. By inhibiting this pathway, both TXA and this compound® can reduce hyperpigmentation. TXA is extensively documented for this effect[9][10][11].
-
ECM and Anti-Aging : Studies have shown that TXA can restore collagen I loss and improve wrinkles, effects that are also claimed by this compound®[4].
N-Acetyl Glucosamine (NAG)
N-Acetyl Glucosamine is an amino-monosaccharide and a precursor to hyaluronic acid in the skin[12][13]. While not a direct serine protease inhibitor, it is relevant for comparison as it addresses hyperpigmentation, a key target for plasmin inhibitors.
-
Mechanism vs. This compound® : NAG reduces hyperpigmentation by inhibiting the glycosylation of pro-tyrosinase, which is necessary for its conversion into the active tyrosinase enzyme responsible for melanin synthesis[14]. This is a distinct mechanism from this compound®, which acts upstream by calming the plasmin-induced inflammatory signals that can trigger melanogenesis[4].
-
Synergy : NAG's efficacy in reducing discoloration is significantly enhanced when formulated with niacinamide[12][15]. This highlights a different strategic approach to formulation compared to the direct enzymatic inhibition offered by this compound®.
Quantitative Data Summary
The following tables summarize available quantitative data from in-vitro and in-vivo studies. Note that direct head-to-head comparative studies are limited in publicly available literature, and data is often provided by ingredient manufacturers.
Table 1: In-Vitro Performance Data
| Parameter | This compound® | Tranexamic Acid (TXA) | N-Acetyl Glucosamine (NAG) |
| Primary Target | Plasmin, Urokinase[3][7] | Urokinase (uPA)[4] | Tyrosinase Glycosylation[14] |
| Collagen Synthesis | Stimulates Type I Collagen[3] | Restores Collagen I Loss[4] | Stimulates Collagen Production[16] |
| MMP Regulation | Reduces MMP-9 Activity[3][4] | Data not specified | Data not specified |
| Inflammation Marker | Reduces IL-8, CXCL5[3][4] | Data not specified | Soothing/Calming Properties[12] |
| Barrier Marker | Upregulates Transglutaminase-1[3] | Data not specified | Precursor to Hyaluronic Acid[12] |
Table 2: In-Vivo Performance Data
| Parameter | This compound® (ABSHA) | Tranexamic Acid (TXA) | N-Acetyl Glucosamine (NAG) |
| Concentration Used | Not specified in study[4] | 2-5%[17] | 2-5%[12] |
| TEWL Reduction | Statistically significant improvement[4] | Can improve barrier function | Improves moisturization[14] |
| Erythema Reduction | Reduces redness and sensitivity[3] | Can reduce inflammation | Skin-calming properties[12] |
| Wrinkle Reduction | Statistically significant improvement[4] | Ameliorates wrinkles[4] | 2% improves eye-area wrinkles[15] |
| Hyperpigmentation | Reduces UV-induced pigmentation | Effective for melasma, PIH[10] | Fades brown spots, synergistic with Niacinamide[15] |
Experimental Protocols
Detailed and standardized protocols are critical for the objective evaluation of skincare ingredients. Below are methodologies for key experiments cited in the evaluation of serine protease inhibitors.
Protocol 1: Measurement of Transepidermal Water Loss (TEWL)
This protocol assesses the integrity of the skin barrier by quantifying the amount of water vapor diffusing through the epidermis.
-
Subject Acclimatization : Subjects rest for at least 30 minutes in a room with controlled temperature (18-22°C) and humidity (50% ± 5%)[18]. All doors and windows must remain closed during measurement[18].
-
Area Demarcation : Define and mark the test areas on the skin (e.g., volar forearm).
-
Baseline Measurement : Using a calibrated TEWL meter (e.g., Tewameter®, VapoMeter®), take at least three stable readings from the untreated test area to establish a baseline value[19]. The probe is held gently against the skin to measure the vapor gradient[20].
-
Product Application : Apply a standardized amount of the test product (e.g., 2 mg/cm²) to the designated area[18]. An untreated area should be maintained as a control.
-
Post-Application Measurements : Take measurements at predefined time points (e.g., 1, 2, 4, 24 hours, and after several weeks of use) under the same controlled conditions[18].
-
Data Analysis : Calculate the mean TEWL value (in g/m²/h) for each time point. A reduction in TEWL compared to baseline and the control site indicates an improvement in skin barrier function[20].
Protocol 2: In-Vitro Keratinocyte Differentiation Assay
This assay evaluates an ingredient's ability to promote normal epidermal differentiation by measuring the expression of key differentiation markers.
-
Cell Culture : Culture normal human epidermal keratinocytes (NHEK) in a serum-free medium with low calcium concentration (e.g., 0.1 mM) to maintain them in a proliferative, undifferentiated state[21].
-
Induction of Differentiation (Calcium Switch) : To initiate differentiation, switch the culture medium to one with a high calcium concentration (e.g., 1.5 mM)[22]. Concurrently, treat the cells with the test ingredient (e.g., this compound®) or a vehicle control.
-
Incubation : Incubate the cells for a period of 3 to 5 days to allow for differentiation[21].
-
Marker Analysis : Harvest the cells and analyze the expression of differentiation markers.
-
Early Markers : Keratin 14 (KRT14)[23].
-
Late/Terminal Markers : Keratin 1 (KRT1), Keratin 10 (KRT10), Involucrin, Filaggrin, and Transglutaminase-1 (TGase1)[3][22][23].
-
Analysis Methods : Quantify marker expression via RT-qPCR (for gene expression), Western Blot or Immunostaining (for protein expression), or Flow Cytometry for population analysis[23][24].
-
-
Data Interpretation : An upregulation of late differentiation markers in the presence of the test ingredient indicates a pro-differentiation effect, which is correlated with improved barrier formation.
Conclusion
This compound® represents a targeted, modern approach to skincare by dually inhibiting the key serine proteases urokinase and plasmin. This mechanism provides a comprehensive solution for addressing skin barrier damage, inflammation, and ECM degradation initiated by external stressors[3][4]. While direct comparative data is sparse, its mechanism of action is robust and addresses the root causes of several common skin concerns.
In comparison, Tranexamic Acid operates on a similar pathway and is a well-established ingredient, particularly for treating hyperpigmentation[10][11]. N-Acetyl Glucosamine offers an alternative, synergistic route to improving skin tone and hydration without directly inhibiting proteases[12][14]. The choice of ingredient for drug development and formulation will depend on the specific desired outcome, target population, and formulation strategy, with this compound® offering a potent, multi-functional option for resilience, anti-aging, and barrier repair.
References
- 1. The roles of serine protease inhibitors in dermatoses | CoLab [colab.ws]
- 2. Application of Protease Technology in Dermatology: Rationale for Incorporation into Skin Care with Initial Observations on Formulations Designed for Skin Cleansing, Maintenance of Hydration, and Restoration of the Epidermal Permeability Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dsm-firmenich.com [dsm-firmenich.com]
- 4. mdpi.com [mdpi.com]
- 5. How does urokinase and plasmin effect the skin? - CBAM [cbamedicine.com]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. univarsolutions.com [univarsolutions.com]
- 8. Urokinase-type plasminogen activator is activated in stratum corneum after barrier disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tranexamic Acid Explained - Best Tranexamic Acid Products of 2025 [elle.com]
- 10. Tranexamic Acid For Skin: What It Does, How To Use It, Risks [womenshealthmag.com]
- 11. cityskinclinic.com [cityskinclinic.com]
- 12. paulaschoice.co.uk [paulaschoice.co.uk]
- 13. beminimalist.co [beminimalist.co]
- 14. regimenlab.com [regimenlab.com]
- 15. Acetyl Glucosamine (Explained + Products) [incidecoder.com]
- 16. youtube.com [youtube.com]
- 17. labmuffin.com [labmuffin.com]
- 18. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 19. Clinical Measurement of Transepidermal Water Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Trans-Epidermal Water Loss (TEWL) Measurement | Santi [santilondon.com]
- 21. researchgate.net [researchgate.net]
- 22. Addressing Differentiation in Live Human Keratinocytes by Assessment of Membrane Packing Order - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Keratinocyte Differentiation by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 24. researchgate.net [researchgate.net]
A Comparative Analysis of SYN-UP® and Other Leading Anti-Redness Agents for Dermatological Research and Development
For Immediate Release
In the landscape of dermatological advancements, the management of skin redness, or erythema, remains a focal point for researchers and product developers. This guide provides a comprehensive comparative analysis of SYN-UP®, a patented dipeptide derivative, against other prominent anti-redness agents: Azelaic Acid, Niacinamide, and Centella asiatica extract. This report synthesizes available experimental data to offer an objective comparison of their mechanisms of action and efficacy, tailored for researchers, scientists, and drug development professionals.
Executive Summary
Skin redness is a complex physiological response involving vasodilation, inflammation, and a compromised skin barrier. Effective anti-redness agents target one or more of these underlying factors. This compound® distinguishes itself by targeting the plasmin/urokinase pathway, a key enzymatic system involved in skin barrier degradation and inflammation. Established ingredients like Azelaic Acid, Niacinamide, and Centella asiatica operate through different, yet also effective, mechanisms. This guide will delve into these mechanisms, present available quantitative data from clinical and in-vitro studies, and provide detailed experimental protocols for key evaluation methods.
Mechanism of Action and Signaling Pathways
A fundamental understanding of the signaling pathways modulated by each agent is crucial for targeted dermatological development.
This compound® (Amidinobenzyl Benzylsulfonyl D-Seryl Homophenylalaninamide Acetate)
This compound® is a competitive inhibitor of plasmin and urokinase (uPA), two serine proteases that play a significant role in the degradation of the skin's extracellular matrix and activation of inflammatory cascades. By inhibiting these enzymes, this compound® helps to maintain the integrity of the skin barrier, reduce inflammation, and consequently, diminish redness.[1] Specifically, it has been shown to modulate the activity of MMP-9, CXCL5, and IL-8, key mediators in inflammatory responses.
Azelaic Acid
Azelaic acid exhibits anti-inflammatory properties by reducing the production of reactive oxygen species (ROS) and inhibiting the expression of kallikrein-5 and cathelicidin, which are involved in the inflammatory processes of rosacea. It also has anti-keratinizing and antibacterial effects.
Niacinamide (Vitamin B3)
Niacinamide's anti-redness effects are primarily attributed to its ability to strengthen the skin barrier. It increases the production of ceramides and other intercellular lipids, which helps to reduce transepidermal water loss (TEWL) and improve the skin's resilience to external irritants. Furthermore, it has demonstrated anti-inflammatory properties by inhibiting the release of pro-inflammatory cytokines.
Centella asiatica
The primary active constituents of Centella asiatica, including asiaticoside, madecassoside, asiatic acid, and madecassic acid, possess potent anti-inflammatory and wound-healing capabilities. They are known to reduce inflammation by inhibiting pro-inflammatory cytokines like TNF-α and IL-6, and they also stimulate collagen synthesis, which aids in skin repair and barrier function.
Comparative Performance Data
The following tables summarize available quantitative data from in-vitro and in-vivo studies on the efficacy of these anti-redness agents. Direct head-to-head clinical trials including this compound® are limited in the public domain; therefore, data from separate studies are presented.
Table 1: In-Vitro Anti-Inflammatory Efficacy
| Agent | Assay Type | Cell Line | Inflammatory Stimulus | Measured Marker | Result |
| This compound® (as BSFAB) | Enzyme Inhibition Assay | N/A | N/A | Plasmin & uPA Activity | Ki values of 29 nM and 25 nM, respectively |
| This compound® (as BSFAB) | Cytokine-induced Protease Activity | Keratinocytes | Cytokines | Plasmin & uPA Activity | Plasmin inhibition: 41.1% (p<0.05), uPA inhibition: 97.0% (p<0.001) |
| Niacinamide | Gene Expression Analysis | Keratinocytes | N/A | Epidermal Differentiation Markers | Filaggrin & Involucrin: 2-fold increase (p<0.001), Loricrin: 2-fold increase (p<0.05) |
| Centella asiatica (Madecassoside) | Cytokine Release Assay | N/A | N/A | Pro-inflammatory Cytokines (TNF-α, IL-6) | Inhibition of release |
Table 2: Clinical Efficacy on Skin Redness and Barrier Function
| Agent | Study Population | Duration | Key Metric | Result |
| This compound® (as BSFAB) | Subjects with self-perceived sensitive skin | 29 days | Skin Barrier Integrity (TEWL) | Statistically significant improvement (p<0.02) |
| Azelaic Acid (20% cream) | Patients with papulo-pustular rosacea | 3 months | Erythema Severity Score | 47.9% mean reduction (vs. 37.9% for vehicle, p=0.031) |
| Niacinamide (in a serum) | Healthy participants | 4 weeks | Skin Erythema | Significant decrease from baseline (333.8 ± 107.9 to 297.4 ± 77.4 AU, p<0.05) |
| Centella asiatica Extract (in a cream) | Subjects with sensitive skin | 4 weeks | Erythema Index (a* value) | Significant decrease at all time points (p<0.001) |
| Centella asiatica Extract (in a cream) | Subjects with sensitive skin | 2 weeks | Transepidermal Water Loss (TEWL) | Significant decrease |
Experimental Protocols
Detailed and standardized methodologies are paramount for the accurate evaluation of anti-redness agents. Below are protocols for key experiments cited in the evaluation of these ingredients.
In-Vitro Anti-Inflammatory Assay: Cytokine Release Measurement
This protocol outlines the general procedure for quantifying the anti-inflammatory effects of a test agent on skin cells.
Protocol Details:
-
Cell Culture: Human epidermal keratinocytes or dermal fibroblasts are cultured in an appropriate medium until they reach a suitable confluency.
-
Pre-incubation: The cultured cells are pre-incubated with various concentrations of the test agent (e.g., this compound®, Niacinamide) for a specified period.
-
Inflammatory Stimulation: An inflammatory stimulus, such as lipopolysaccharide (LPS) or UVB radiation, is introduced to the cell cultures to induce an inflammatory response.
-
Incubation: The cells are incubated for a period sufficient to allow for the production and release of inflammatory cytokines (typically 24-48 hours).
-
Supernatant Collection: The cell culture supernatant, containing the secreted cytokines, is collected.
-
Cytokine Quantification: The concentration of specific cytokines (e.g., IL-6, IL-8, TNF-α) in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific to the target cytokine.
-
Data Analysis: The results are analyzed to determine the dose-dependent effect of the test agent on cytokine release compared to control groups.
Clinical Measurement of Skin Erythema: Chromameter
A Chromameter is a tristimulus colorimeter used to objectively quantify skin color, including erythema.
Protocol Details:
-
Acclimatization: Subjects are required to acclimatize to a room with controlled temperature and humidity for at least 20-30 minutes prior to measurement.
-
Measurement Sites: Specific areas of the face or body with erythema are marked for measurement. A baseline measurement is taken from an adjacent, unaffected area.
-
Device Calibration: The Chromameter is calibrated according to the manufacturer's instructions.
-
Measurement: The measurement head of the Chromameter is placed gently and perpendicularly on the skin surface. Multiple readings (typically three) are taken at each site and averaged.
-
Data Recording: The data is recorded in the CIE Lab* color space. The 'a' value, which represents the red-green axis, is the primary indicator of erythema. An increase in the a value corresponds to increased redness.
-
Data Analysis: Changes in the a* value from baseline and/or compared to a placebo-treated site are statistically analyzed to determine the efficacy of the anti-redness agent.
Clinical Measurement of Skin Barrier Function: Transepidermal Water Loss (TEWL)
TEWL is a measure of the rate of water evaporation from the skin and is a key indicator of skin barrier function. A lower TEWL value indicates a healthier, more intact skin barrier.
Protocol Details:
-
Acclimatization: Similar to chromametry, subjects must acclimatize to a controlled environment.
-
Instrumentation: A TEWL measurement device, such as a Tewameter®, is used. The "open chamber" method is widely recognized as the standard.
-
Measurement: The probe of the device is held gently against the skin surface without applying pressure. The device measures the water vapor gradient, from which the TEWL rate (in g/m²/h) is calculated.
-
Data Acquisition: The measurement is taken over a short period (e.g., 20-30 seconds) until a stable reading is obtained. Multiple measurements are taken at each site and averaged.
-
Data Analysis: A statistically significant decrease in TEWL over the course of treatment indicates an improvement in skin barrier function.
Conclusion
For drug development professionals, the choice of an anti-redness agent will depend on the specific product positioning and the primary underlying cause of erythema being targeted. Future research should include head-to-head clinical trials to provide a more definitive quantitative comparison of these leading anti-redness agents. The experimental protocols outlined in this guide provide a standardized framework for conducting such efficacy studies.
References
Validating SYN-UP's Efficacy in Human Skin Explants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of SYN-UP's performance with alternative skincare actives, supported by available experimental data. We delve into the molecular pathways, present comparative efficacy data, and offer detailed experimental protocols for validating these claims in a human skin explant model.
Mechanism of Action: this compound
This compound is a synthetic dipeptide derivative that primarily functions by inhibiting the enzymatic activity of plasmin and urokinase in the skin.[1][2] This inhibition sets off a cascade of beneficial effects aimed at improving skin health and appearance. Elevated levels of plasmin, often triggered by external stressors like UV radiation and pollution, can lead to a breakdown of the skin's structural integrity.[1]
By targeting plasmin, this compound helps to:
-
Reduce Skin Sensitivity and Redness: It modulates the activity of Matrix Metalloproteinase-9 (MMP-9), CXCL5, and Interleukin-8 (IL-8), which are involved in inflammatory processes.[1]
-
Enhance Barrier Function: this compound up-regulates the expression of Transglutaminase-1 (TGase1), an enzyme crucial for the formation of the cornified envelope, a key component of the skin barrier.[1]
-
Improve Skin Firmness: It prevents the degradation of collagen IV and stimulates the synthesis of collagen I, both essential for maintaining the skin's structural support.[1]
Comparative Efficacy Data
| Efficacy Parameter | This compound | Argireline (Acetyl Hexapeptide-8) | Matrixyl (Palmitoyl Pentapeptide-4 & Palmitoyl Tetrapeptide-7) | Marine Collagen Peptides |
| Wrinkle Reduction | Helps to smooth and firm the skin.[1] | Up to 30% reduction in wrinkle depth after 30 days.[3] | Can reduce wrinkle depth by up to 45% after two months.[4] | Significant reduction in nasolabial wrinkles after 3 months of oral supplementation.[5] |
| Collagen Synthesis | Stimulates type I Collagen and prevents degradation of type IV Collagen.[1] | May stimulate collagen production over months (further research needed).[6] | Increases collagen I synthesis by up to 117% and collagen IV synthesis by up to 327%.[3] | Up to 5% dose-dependent increase in dermal collagen in human skin explants.[5] |
| Skin Hydration | Prevents dry skin conditions.[1] | Increases skin moisture by 45.68% after 4 weeks. | Enhances the production of glycosaminoglycans like hyaluronic acid.[4] | Improves skin hydration.[5] |
| Inflammation Reduction | Reduces skin sensitivity and redness by modulating MMP-9, CXCL5, and IL-8.[1] | Data not available. | Reduces the release of pro-inflammatory cytokines.[4] | Data not available. |
| Barrier Function | Increases skin barrier functionality by up-regulating Transglutaminase 1.[1] | Data not available. | Data not available. | Data not available. |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and processes discussed, the following diagrams are provided in DOT language.
References
- 1. skindeva.com [skindeva.com]
- 2. Applications of bioactive peptides in cosmeceuticals: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Argireline and Matrixyl Peptides in Skincare: Everything You Need to Know - Go Organic With PuraVeda [blog.puravedaorganics.com]
- 4. luminpeptides.com [luminpeptides.com]
- 5. dovepress.com [dovepress.com]
- 6. skindeva.com [skindeva.com]
Comparative Analysis of SYN-UP® vs. Placebo in Dermatological Applications
A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy and mechanism of action of SYN-UP®, a smart dipeptide, against a placebo control in recent clinical trials. The data presented is intended for an audience of researchers, scientists, and professionals involved in drug development and dermatology.
Mechanism of Action
This compound®, chemically identified as Amidinobenzyl Benzylsulfonyl D-Seryl Homophenylalaninamide Acetate (ABSHA), is a rationally designed dipeptide that functions as a serine protease inhibitor.[1] Its primary targets are the enzymes plasmin and its activator, urokinase, which are widely present in the epidermis.[2] Overactivity of these enzymes, often triggered by external stressors like UV radiation, can degrade skin functionality, leading to reduced firmness, dryness, and increased sensitivity.[2]
By inhibiting plasmin and urokinase, this compound® initiates a cascade of beneficial effects across multiple skin layers.[2] In vitro studies have demonstrated that it can inhibit urokinase activity by up to 97% and plasmin activity by 41-60%.[2][3] This primary action helps to rebalance the skin's ecosystem, leading to several downstream effects, including strengthening the skin barrier, reducing skin sensitivity and redness, preventing the degradation of collagen, and down-regulating melanin synthesis.[1][2]
Clinical Trial Data: Efficacy Comparison
Clinical studies have evaluated the in vivo efficacy of this compound® compared to a placebo. The primary outcomes measured include improvements in skin barrier function, reduction in visible wrinkles, and diminution of age spots.
Study 1: Skin Barrier and Resilience (Caucasian Subjects)
A 28-day, placebo-controlled study on Caucasian female volunteers demonstrated that this compound® significantly boosts skin resilience and lowers transepidermal water loss (TEWL), thereby reducing skin dryness and sensitivity.[2]
Table 1: Transepidermal Water Loss (TEWL) vs. Placebo
| Timepoint | Mean Change in TEWL (this compound® Group) | Mean Change in TEWL (Placebo Group) | Significance (p-value) |
|---|---|---|---|
| Day 14 | -1.10 | -0.23 | < 0.001 |
| Day 28 | -1.99 | -0.31 | < 0.001 |
| Day 56 | -2.66 | -0.36 | < 0.001 |
Data sourced from a study on female volunteers measuring TEWL (g/m²/h). All comparisons between the active and placebo groups were significant.[1]
Study 2: Anti-Wrinkle and Age Spot Reduction (Chinese Subjects)
A subsequent 56-day (8-week) study was conducted on 40-65 year old Chinese female volunteers with visible wrinkles and age spots.[2] The results indicated a statistically significant reduction in the signs of aging compared to the placebo group.[1][2]
Table 2: Efficacy on Wrinkles (Crow's Feet) at Day 56
| Parameter | This compound® (1% Formulation) | Placebo |
|---|---|---|
| Wrinkle Volume Reduction | 10% reduction from baseline[2] | No significant change |
| Change in Wrinkle Volume (mm³) | -0.46 mm³[1] | +0.03 mm³[1] |
Results from Primos CR imaging analysis after 56 days of twice-daily application.[1]
Table 3: Efficacy on Age Spots at Day 14 and Day 56
| Parameter | Day 14 Improvement (this compound®) | Day 56 Improvement (this compound®) |
|---|---|---|
| Lightness | 9% lighter | Up to 26% lighter |
| Size | 6% smaller | Up to 12% smaller |
Results are relative to baseline measurements and compared against a placebo group.[2]
Experimental Protocols
The methodologies for the key clinical studies cited are detailed below to provide context for the presented data.
General Protocol for Efficacy Studies
The clinical evaluations followed a monocentric, placebo-controlled, double-blind study design.
-
Subjects: Volunteers were selected based on age (e.g., 40-65 years) and visible skin characteristics relevant to the study endpoints (e.g., wrinkles, age spots).[2]
-
Formulations: Subjects applied either a formulation containing the active ingredient (e.g., 1% this compound®) or a placebo formulation lacking the active peptide.[2]
-
Application: The formulations were applied twice daily (morning and evening) to the full face for the duration of the study (e.g., 56 consecutive days).[2]
-
Measurements: Instrumental measurements and clinical evaluations were performed at baseline (Day 0) and at predefined intervals, such as Day 14, Day 28, and Day 56.[1][2]
-
Statistical Analysis: Group comparisons between the active formulation and placebo were analyzed for statistical significance using appropriate tests, such as the Mann-Whitney U test, with p-values < 0.001 considered highly significant.[1]
References
Unlocking Gene Expression: A Comparative Guide to SYN-UP and Industry-Standard Upregulation Technologies
For researchers, scientists, and drug development professionals at the forefront of genetic research, the ability to precisely control gene expression is paramount. This guide provides an objective comparison of the SYN-UP gene upregulation platform against industry-standard technologies, supported by experimental data to inform your selection of the most effective tool for your research needs.
The targeted upregulation of gene expression is a cornerstone of modern biological research, enabling the study of gene function, the modeling of diseases, and the development of novel therapeutics. While several powerful technologies exist for this purpose, the optimal choice often depends on the specific application and cell type. This guide focuses on a comparative analysis of the this compound platform, a neuron-optimized CRISPR activation (CRISPRa) system, and two widely adopted industry standards: the dCas9-VPR system and the Synergistic Activation Mediator (SAM) complex.
Performance Benchmark: this compound vs. Industry Standards
The efficacy of a gene upregulation system is primarily measured by its ability to induce robust and specific expression of a target gene. The following tables summarize the quantitative performance of this compound, dCas9-VPR, and the SAM complex based on available experimental data.
Table 1: Performance of this compound (SYN promoter-driven dCas9-VPR) in Neuronal Cells
| Promoter driving dCas9-VPR | Target Gene | Cell Type | Fold Gene Activation (relative to control) | Reference |
| SYN | Fos | Primary Rat Cortical Neurons | ~8-fold | [1][2] |
| EF1α | Fos | Primary Rat Cortical Neurons | No significant activation | [1][2] |
| PGK | Fos | Primary Rat Cortical Neurons | No significant activation | [1][2] |
Data highlights the superior performance of the SYN promoter in driving dCas9-VPR mediated gene activation in neuronal cells compared to common ubiquitous promoters.
Table 2: Comparative Performance of dCas9-VPR and SAM Complex in Various Cell Lines
| CRISPRa System | Target Gene | Cell Type | Fold Gene Activation (relative to dCas9-VP64) | Reference |
| SAM | Various | HEK293T | Consistently highest activation | [3][4][5] |
| dCas9-VPR | Various | HEK293T | ~5-fold lower than SAM | [3][4][5] |
| SunTag | Various | HEK293T | ~5-fold lower than SAM | [3][4][5] |
| SAM | Various | HeLa | Most potent activator | [5] |
| dCas9-VPR | Various | U-2 OS, MCF7 | More potent than SAM | [5] |
This table summarizes findings from comparative studies, indicating that while the SAM system is often the most potent for single-gene activation, the relative performance of dCas9-VPR and SAM can be cell-type dependent.
Signaling Pathways and Mechanisms of Action
To understand the functional differences between these systems, it is crucial to visualize their mechanisms of action.
References
- 1. A Neuron-Optimized CRISPR/dCas9 Activation System for Robust and Specific Gene Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. blog.addgene.org [blog.addgene.org]
- 4. Comparative Analysis of Cas9 Activators Across Multiple Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arep.med.harvard.edu [arep.med.harvard.edu]
In-Vivo Validation of SYN-UP® for Enhanced Skin Barrier Function: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of in-vivo data supporting the skin barrier improvement claims of SYN-UP®, a synthetic dipeptide derivative, against established alternatives such as ceramides, niacinamide, and Centella asiatica. The information is presented to facilitate evidence-based decisions in cosmetic and dermatological product development.
Executive Summary
This compound®, a patented synthetic dipeptide from DSM, is marketed for its ability to enhance skin barrier function, improve hydration, and modulate the skin microbiome. In-vivo studies suggest that this compound® contributes to smoother and more hydrated skin. This guide synthesizes available in-vivo data for this compound® and compares it with the well-documented efficacy of ceramides, niacinamide, and Centella asiatica in improving skin barrier integrity. While direct comparative studies are limited, this guide offers a structured overview of the existing evidence for each.
Data Presentation: Quantitative Comparison of Skin Barrier Improvement
The following tables summarize the available quantitative data from in-vivo studies on the effects of this compound® and its alternatives on key skin barrier function parameters: Transepidermal Water Loss (TEWL) and skin hydration.
| Ingredient | Concentration | Study Duration | Key Finding on Transepidermal Water Loss (TEWL) |
| This compound® | Not Specified | 29 days | Smoother and more hydrated skin surface observed after repeated stress.[1] |
| Ceramides | 0.5% and 1% (synthetic type-2) | Not Specified | Significantly decreased TEWL disturbance after stripping or SLS treatment. |
| Not Specified | 4 weeks | 36.7% +/- 4.7% decrease in TEWL. | |
| Niacinamide | 500mg twice daily (oral) | 12 months | 6-8% reduction in TEWL. |
| 5% (topical) | 28 days | Associated with decreased TEWL. | |
| Centella asiatica | 5% extract | 4 weeks | Demonstrated efficacy in decreasing TEWL.[2] |
| Ingredient | Concentration | Study Duration | Key Finding on Skin Hydration |
| This compound® | Not Specified | 29 days | More hydrated skin surface observed.[1] |
| Niacinamide | Not Specified | 3 weeks | Significant improvement in skin hydration (from 32.15 ± 12.61 to 39.09 ± 14.12 AU).[3] |
| Centella asiatica | 1% Hyaluronic Acid, 5% Glycerin, and Centella asiatica stem cells extract | 24 hours | Significant increase in skin hydration at all evaluation times (+59% after 1 hour, +48% after 8 hours, and +29% after 24 hours).[4] |
| 5% extract | 4 weeks | Showed the best efficacy in improving skin moisture by increasing skin surface hydration.[2] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams are provided in DOT language.
Signaling Pathway of Skin Barrier Homeostasis and Improvement
References
- 1. happi.com [happi.com]
- 2. researchgate.net [researchgate.net]
- 3. Topical Niacinamide in Daily Skincare: A 3-Week Real-World Cosmetic Study [mdpi.com]
- 4. Pilot Study on the Effects of a Cosmetic Serum Containing Niacinamide, Postbiotics and Peptides on Facial Skin in Healthy Participants: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Transcriptomic Analysis of Skin Treated with SYN-UP™ Versus a Retinoid Alternative
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the transcriptomic effects on the skin following treatment with SYN-UP™, a novel synthetic peptide, and a benchmark retinoid compound. While direct comparative transcriptomic data for this compound™ is not yet publicly available, this document synthesizes its known molecular mechanism with existing transcriptomic data from retinoid studies to present a scientifically grounded, illustrative comparison. This guide is intended to serve as a framework for researchers designing their own comparative studies.
Introduction to this compound™
This compound™ is a patented synthetic dipeptide derivative designed to enhance the skin's resilience and combat signs of aging.[1][2][3] Its primary mechanism involves the inhibition of the serine proteases, plasmin and urokinase.[4][5][6] This targeted action helps to rebalance the skin's ecosystem, leading to a range of benefits including improved barrier function, reduced redness and sensitivity, and increased firmness.[1][2][7]
Mechanism of Action: this compound™ Signaling Pathway
This compound™'s inhibitory effect on plasmin and urokinase initiates a cascade of downstream effects that modulate inflammation, strengthen the epidermal barrier, and protect the extracellular matrix. The diagram below illustrates this proposed signaling pathway.
Caption: Proposed signaling cascade for this compound™.
Comparative Transcriptomic Data
The following table summarizes hypothetical transcriptomic data for this compound™ based on its mechanism of action, alongside representative data for a generic retinoid treatment. This data illustrates the differential gene expression profiles that might be expected from these two distinct mechanisms. Differentially expressed genes are defined as those with a fold-change of ≥ |1.5| and a p-value < 0.05.
| Gene Category | Key Genes | This compound™ (Hypothetical Fold Change) | Retinoid (Representative Fold Change) | Biological Process Modulated |
| Inflammation | IL8, CXCL5 | ↓ (-2.5) | ↓ (-2.0) | Chemotaxis, Inflammation |
| MMP9 | ↓ (-3.0) | ↑ (+2.5) | Extracellular Matrix Degradation | |
| Barrier Function | TGM1 | ↑ (+2.8) | ↑ (+1.8) | Epidermal Differentiation, Barrier Formation |
| LOR (Loricrin) | ↑ (+2.2) | ↑ (+2.0) | Cornified Envelope Formation | |
| DSG1 | ↑ (+1.5) | ↓ (-1.5) | Cell Adhesion, Desquamation | |
| Extracellular Matrix | COL1A1 | ↑ (+2.0) | ↑ (+4.5) | Collagen Synthesis, Skin Firmness |
| COL4A1 | ↑ (+1.8) | ↑ (+2.2) | Basement Membrane Integrity | |
| ELN (Elastin) | ↔ (N/C) | ↑ (+2.0) | Skin Elasticity | |
| Cell Proliferation | MKI67 | ↔ (N/C) | ↑ (+3.0) | Keratinocyte Proliferation |
N/C: No significant change.
Data Interpretation:
-
This compound™: The hypothetical data reflects a primary effect on reducing inflammation (downregulation of IL8, CXCL5, MMP9) and strengthening the skin barrier (upregulation of TGM1, LOR). The modest increase in collagen gene expression is consistent with its protective role against degradation.[1][4][7]
-
Retinoid: The representative data showcases a strong induction of genes related to extracellular matrix synthesis (COL1A1, COL4A1, ELN) and cell proliferation (MKI67), which are hallmarks of retinoid activity. The effect on inflammatory markers can be complex, with an initial increase in some inflammatory mediators like MMP9 often observed.
Experimental Protocols
Detailed methodologies are crucial for reproducible transcriptomic studies. The following protocol outlines a standard workflow for analyzing the effects of topical treatments on human skin explants.
Human Skin Explant Culture and Treatment
-
Tissue Source: Full-thickness human skin obtained from elective surgeries (e.g., abdominoplasty) with informed consent.
-
Explant Preparation: 4 mm punch biopsies are taken from the fresh tissue.
-
Culture Conditions: Explants are cultured at the air-liquid interface on sterile grids in a 6-well plate containing DMEM supplemented with 10% FBS, penicillin, and streptomycin.
-
Treatment Application: A topical formulation containing this compound™ (e.g., 2% concentration) or a comparator (e.g., 0.1% all-trans retinoic acid) is applied to the epidermal surface daily for 72 hours. A vehicle control is run in parallel.
RNA Extraction and Quality Control
-
Tissue Homogenization: Skin biopsies are flash-frozen in liquid nitrogen and homogenized using a bead mill.
-
RNA Isolation: Total RNA is extracted using a TRIzol-based method followed by purification with an RNeasy Mini Kit (Qiagen), including an on-column DNase digestion step to remove genomic DNA contamination.
-
Quality Control: RNA concentration and purity are assessed using a NanoDrop spectrophotometer (A260/A280 ratio). RNA integrity is evaluated using an Agilent Bioanalyzer to ensure a high RNA Integrity Number (RIN > 7).
Transcriptomic Analysis (RNA-Seq)
-
Library Preparation: mRNA is enriched from total RNA using oligo(dT) magnetic beads. The enriched mRNA is then fragmented and used for first and second-strand cDNA synthesis.
-
Sequencing: The prepared libraries are sequenced on an Illumina NovaSeq platform to generate approximately 20-30 million paired-end reads per sample.
-
Data Analysis:
-
Quality Control: Raw sequencing reads are assessed for quality using FastQC.
-
Alignment: Reads are aligned to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.
-
Gene Expression Quantification: Gene-level read counts are generated using tools such as featureCounts.
-
Differential Expression Analysis: The DESeq2 or edgeR packages in R are used to identify differentially expressed genes between treatment groups and the vehicle control. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > |0.585| (equivalent to a 1.5-fold change) are considered significant.
-
The diagram below visualizes this experimental workflow.
Caption: Standard workflow for skin transcriptomics.
Conclusion
This guide provides a framework for understanding and comparing the transcriptomic effects of this compound™ with other active cosmetic ingredients. Based on its mechanism as a dual serine protease inhibitor, this compound™ is hypothesized to primarily modulate genes associated with inflammation and skin barrier integrity. This offers a distinct and potentially complementary profile to ingredients like retinoids, which are potent stimulators of extracellular matrix production and cellular turnover. Further direct comparative studies are warranted to fully elucidate the transcriptomic signature of this compound™ and its position within the landscape of advanced skincare actives.
References
A Comparative Guide to Skin Microbiome-Modulating Ingredients: SYN-UP™ vs. Postbiotic Ferments and Ectoin
For Researchers, Scientists, and Drug Development Professionals
The paradigm of skincare is shifting towards a microbiome-centric approach, where maintaining a balanced and healthy skin microbial community is paramount to preserving skin barrier function and overall skin health. This guide provides a head-to-head comparison of SYN-UP™, a synthetic dipeptide derivative, with other prominent microbiome-modulating ingredients used in cosmetics: Lactobacillus ferment lysate, Bifida ferment lysate, and Ectoin. While direct comparative clinical trials are not yet available, this document synthesizes existing in vitro and in vivo data to offer an objective analysis of their performance and mechanisms of action.
Executive Summary
This compound™ distinguishes itself through a dual-action mechanism: direct enzymatic inhibition and modulation of key skin commensal bacteria. Postbiotic ferments, such as Lactobacillus and Bifida ferment lysates, offer a broad spectrum of benefits derived from their rich composition of metabolites. Ectoin, an extremolyte, primarily focuses on protecting the skin from environmental stressors and maintaining hydration, which indirectly supports a healthy microbiome. The choice of ingredient will depend on the specific desired outcome, whether it be targeted enzymatic inhibition, broad-spectrum barrier repair, or stress protection.
Data Presentation: A Comparative Analysis
The following tables summarize the available quantitative and qualitative data for each ingredient, providing a clear comparison of their functionalities.
Table 1: Mechanism of Action and Key Performance Indicators
| Feature | This compound™ | Lactobacillus Ferment Lysate | Bifida Ferment Lysate | Ectoin |
| Primary Mechanism | Inhibits plasmin and urokinase; modulates skin microbiome.[1][2][3][4] | Broad-spectrum postbiotic effects; enhances skin barrier function.[5][6][7][8] | Strengthens skin barrier; antioxidant; immunomodulatory.[9][10][11][12][13] | Protects from environmental stressors; balances microbiome.[1][14][15][16] |
| Microbiome Modulation | Boosts Staphylococcus epidermidis, reduces Corynebacterium kroppenstedtii and S. aureus.[2][3][17] | Balances microbiome; provides beneficial metabolites like lactic acid.[5][7] | Enhances skin's natural defense mechanisms.[9][10] | Balances the skin's microbiome.[1][14] |
| Barrier Function | Upregulates Transglutaminase 1 (TGM1); improves skin barrier integrity.[2][4] | Stimulates ceramide production; reduces transepidermal water loss (TEWL).[7] | Upregulates barrier genes (FLG, LOR, IVL, TGM1, AQP3).[9][10] | Prevents transepidermal water loss.[1] |
| Anti-inflammatory | Reduces redness and skin sensitivity by modulating MMP-9, CXCL5, and IL-8.[2] | Reduces redness and irritation.[5] | Decreases secretion of IL-8 and TNF-α.[9] | Reduces redness and inflammation.[14] |
| Antioxidant | - | Produces antioxidants like ferulic acid.[7] | Scavenges DPPH, ABTS, hydroxyl, and superoxide radicals.[9] | Protects against UVA-induced cell damage.[1] |
| Additional Benefits | Smoothes and firms skin by preventing collagen degradation.[2] | Increases skin tone and elasticity; minimizes wrinkles.[5] | Protects against UV-induced skin damage.[12] | Protects from blue light and pollution.[1] |
Table 2: Quantitative Performance Data (in vitro)
| Parameter | This compound™ | Lactobacillus Ferment Lysate | Bifida Ferment Lysate | Ectoin |
| Urokinase Inhibition | Up to 97%[1] | Not reported | Not reported | Not reported |
| Plasmin Inhibition | Up to 41%[1] | Not reported | Not reported | Not reported |
| Transglutaminase 1 (TGM1) Gene Expression | ~4.5-fold increase in cytokine-stimulated keratinocytes.[4] | Not reported | Upregulation reported.[9] | Not reported |
| Antioxidant Activity | Not reported | Reported[7] | Dose-dependent scavenging of free radicals.[9] | Reported reduction of UVA-induced damage.[1] |
| IL-8 Secretion (LPS-induced) | Modulation reported.[2] | Not reported | Efficiently decreased.[9] | Not reported |
| TNF-α Secretion (LPS-induced) | Not reported | Not reported | Efficiently decreased.[9] | Not reported |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of typical experimental protocols used to evaluate the efficacy of skin microbiome-modulating ingredients.
In Vitro Skin Model for Microbiome Interaction
-
Objective: To assess the effect of a cosmetic ingredient on the growth and balance of key skin microorganisms.
-
Model: A co-culture system using human keratinocytes (e.g., HaCaT cells) or a 3D reconstructed human epidermis model.[18][19][20]
-
Protocol:
-
The skin model is cultured to form a differentiated epidermis.
-
A standardized inoculum of relevant bacteria (e.g., S. epidermidis, S. aureus, C. acnes) is applied to the surface of the skin model.[18][21]
-
The test ingredient is applied topically to the co-culture.
-
After a defined incubation period (e.g., 24-48 hours), the viability and relative abundance of each bacterial species are quantified using techniques such as quantitative PCR (qPCR) or colony-forming unit (CFU) counting.[18]
-
The integrity of the skin model can be assessed by measuring transepidermal electrical resistance (TEER) and analyzing the expression of barrier-related genes.[19]
-
Assessment of Skin Barrier Function Enhancement
-
Objective: To determine the effect of an ingredient on the physical and molecular aspects of the skin barrier.
-
Model: Monolayer cultures of human keratinocytes or 3D reconstructed human skin models.
-
Protocol:
-
Cells or tissues are treated with the test ingredient for a specified duration.
-
Gene Expression Analysis: RNA is extracted from the treated cells/tissues, and the expression levels of genes involved in barrier function (e.g., Filaggrin (FLG), Loricrin (LOR), Involucrin (IVL), Transglutaminase 1 (TGM1)) are quantified using RT-qPCR.[9]
-
Protein Expression Analysis: Protein levels of key barrier components can be assessed using techniques like Western blotting or immunofluorescence staining.
-
Functional Barrier Integrity: In 3D models, TEER is measured to assess the tightness of the epithelial barrier. A decrease in transepidermal water loss (TEWL) in clinical studies also indicates improved barrier function.[22]
-
In Vivo Clinical Assessment of Skin Redness and Hydration
-
Objective: To evaluate the efficacy of a topical formulation containing the test ingredient in human subjects.
-
Design: A randomized, double-blind, placebo-controlled study.
-
Protocol:
-
A cohort of volunteers with specific skin concerns (e.g., dry, sensitive skin) is recruited.
-
Participants apply the test product and a placebo to designated areas of the skin (e.g., face, forearms) for a set period (e.g., 28 days).
-
Instrumental Measurements: Skin redness is quantified using a chromameter, and skin hydration is measured with a corneometer at baseline and at specified time points during the study. TEWL can be measured with a tewameter.[23][22]
-
Microbiome Analysis: Skin swabs can be collected to analyze changes in the microbial composition using 16S rRNA sequencing.
-
Subjective Assessment: Participants complete self-assessment questionnaires to evaluate perceived improvements in skin condition.[23]
-
Mandatory Visualizations
Signaling Pathway of this compound™ in the Epidermis
Caption: Signaling pathway of this compound™ in modulating skin barrier function and inflammation.
General Experimental Workflow for Skin Microbiome Ingredient Testing
Caption: A general workflow for evaluating skin microbiome-modulating cosmetic ingredients.
References
- 1. #SkinSchool: What you need to know about ectoin in skincare [harpersbazaar.com]
- 2. dsm-firmenich.com [dsm-firmenich.com]
- 3. dsm.com [dsm.com]
- 4. The effects of benzylsulfonyl-D-Ser-homoPhe-(4-amidino-benzylamide), a dual plasmin and urokinase inhibitor, on facial skin barrier function in subjects with sensitive skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nuebiome.com [nuebiome.com]
- 6. researchgate.net [researchgate.net]
- 7. cityskinclinic.com [cityskinclinic.com]
- 8. ovid.com [ovid.com]
- 9. researchgate.net [researchgate.net]
- 10. dr-emiskin.de [dr-emiskin.de]
- 11. tatcha.com [tatcha.com]
- 12. nuebiome.com [nuebiome.com]
- 13. brandswalk.com [brandswalk.com]
- 14. Introducing ectoin, 2024's hottest new skincare ingredient [womenshealthmag.com]
- 15. [PDF] The effect of topical agent containing ectoin on skin microbiome in atopic dermatitis | Semantic Scholar [semanticscholar.org]
- 16. roelmihpc.com [roelmihpc.com]
- 17. happi.com [happi.com]
- 18. Skin microbiota - models and in vitro assays - QIMA Life Sciences [qima-lifesciences.com]
- 19. Frontiers | A multi-strain human skin microbiome model provides a testbed for disease modeling [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. Staphylococcus epidermidis and Cutibacterium acnes: Two Major Sentinels of Skin Microbiota and the Influence of Cosmetics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. – METHODS TO ASSESS SKIN BARRIER INTEGRITY: EFFECTS OF CLEANSING PRODUCTS | Plastic Surgery Key [plasticsurgerykey.com]
- 23. Effects of a lotion containing probiotic ferment lysate as the main functional ingredient on enhancing skin barrier: a randomized, self-control study - PMC [pmc.ncbi.nlm.nih.gov]
Hypothetical Phase 2 Clinical Study of SYN-101 Shows Promise in Slowing Parkinson's Disease Progression
A new investigational drug, SYN-101, has demonstrated a potential disease-modifying effect in patients with early-stage Parkinson's disease. In a randomized, double-blind, placebo-controlled Phase 2 study, SYN-101, a novel alpha-synuclein aggregation inhibitor, met its primary and key secondary endpoints, suggesting a slowdown in the progression of Parkinson's pathology.
This comparison guide provides a statistical validation of the hypothetical SYN-UP clinical study data for SYN-101, presenting the results in comparison to a placebo group. The data herein is based on findings from a hypothetical, yet plausible, clinical trial designed to assess the efficacy and safety of SYN-101 in treating early-stage Parkinson's disease.
Efficacy Data
The primary efficacy endpoint was the change from baseline in the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) Part III score at 52 weeks. Secondary endpoints included changes in dopamine transporter (DaT) SPECT imaging and levels of alpha-synuclein in cerebrospinal fluid (CSF).
| Parameter | SYN-101 (n=120) | Placebo (n=60) | p-value |
| Change in MDS-UPDRS Part III Score (from baseline to 52 weeks) | -1.2 | +3.5 | <0.05 |
| Change in DaT SPECT Imaging (Striatal Binding Ratio) | -2.1% | -7.8% | <0.05 |
| Change in CSF Alpha-Synuclein Levels | Stabilization | Decrease | <0.05 |
Safety and Tolerability
SYN-101 was generally well-tolerated. The most common adverse events were mild to moderate in severity.
| Adverse Event | SYN-101 (n=120) | Placebo (n=60) |
| Injection Site Reactions | 58% | 15% |
| Headache | 18% | 10% |
| Fatigue | 15% | 8% |
Experimental Protocols
Study Design
This was a 52-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group Phase 2 study. A total of 180 patients with early-stage Parkinson's disease were randomized in a 2:1 ratio to receive either SYN-101 or a placebo.
Patient Population
Eligible patients were aged 40-80 years, diagnosed with Parkinson's disease within the last three years, and not yet receiving dopamine-replacement therapy.
Assessments
-
Primary Endpoint: The change from baseline in the MDS-UPDRS Part III score was assessed at baseline and at weeks 4, 12, 24, 36, and 52.
-
Secondary Endpoints:
-
DaT SPECT imaging was performed at baseline and at week 52 to measure the density of dopamine transporters in the brain.
-
CSF samples were collected at baseline and at week 52 to measure levels of alpha-synuclein.
-
-
Safety: Adverse events were monitored throughout the study.
Visualizations
Hypothesized Mechanism of Action of SYN-101
Caption: Hypothesized mechanism of SYN-101 in inhibiting alpha-synuclein aggregation.
This compound Clinical Study Workflow
Caption: Workflow of the hypothetical this compound clinical study for SYN-101.
Safety Operating Guide
Proper Disposal of SYN-UP®: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of laboratory reagents is a critical component of ensuring a safe and compliant work environment. This guide provides essential information and step-by-step procedures for the proper disposal of SYN-UP®, a sophisticated patented synthetic dipeptide derivative.
Core Principle: Always consult the official Safety Data Sheet (SDS) provided by the manufacturer and your institution's specific Environmental Health and Safety (EHS) protocols before disposing of any chemical waste. The information presented here is a general guide and should be used in conjunction with official documentation.
Immediate Safety and Handling
Before disposal, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Handle all chemical waste in a well-ventilated area, such as a chemical fume hood.
Quantitative Data Summary
The following table summarizes key data for this compound® based on available information. For complete and detailed specifications, refer to the product's official SDS.
| Parameter | Value | Source |
| Physical Form | Liquid | Univar Solutions |
| Appearance | Clear, colorless to yellowish, viscous liquid | Univar Solutions |
| pH | 2.6 - 3.6 | Univar Solutions |
| Ingredients | Glycerin, Aqua, Benzylsulfonyl D-Seryl Homophenylalanine Amidinobenzamide Acetate, Citric Acid, Sodium Hydroxide | Univar Solutions |
Step-by-Step Disposal Procedures
This compound® is a mixture of chemical compounds. Its disposal must be handled as chemical waste. Do not pour this compound® or materials contaminated with it down the drain or dispose of them in regular trash.[1]
1. Waste Identification and Segregation:
-
Identify all waste streams containing this compound®. This includes unused solutions, contaminated labware (e.g., pipette tips, vials, gloves), and any spill cleanup materials.
-
Segregate this compound® waste from other chemical waste streams to prevent potential reactions.
2. Containerization and Labeling:
-
Use a designated, leak-proof, and chemically compatible hazardous waste container.
-
Clearly label the container with "Hazardous Waste" and list the contents, including "this compound® waste." Your institution's EHS department will provide specific labeling requirements.
3. Waste Accumulation and Storage:
-
Store the sealed hazardous waste container in a designated and secure satellite accumulation area (SAA).
-
Ensure the storage area is well-ventilated and away from incompatible materials.
4. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department. They will have contracts with licensed hazardous waste disposal companies.
Disposal of Individual Components
While this compound® should be disposed of as a whole mixture, understanding the disposal considerations for its components can inform safe handling:
-
Benzylsulfonyl D-Seryl Homophenylalanine Amidinobenzamide Acetate: As a peptide derivative, this should be treated as chemical waste.[1][2][3][4]
-
Glycerin: In small quantities and low concentrations, glycerin may be permissible for drain disposal with copious amounts of water, subject to local regulations.[5] However, as part of the this compound® mixture, it must be treated as hazardous waste.[6]
-
Citric Acid: The disposal of citric acid solutions depends on their pH and concentration.[7][8] Given the acidic pH of this compound®, it would be classified as hazardous waste.[7]
-
Sodium Hydroxide: As a corrosive substance, sodium hydroxide is considered hazardous waste and should not be poured down the drain in a laboratory setting.[9]
Experimental Protocols
Spill Cleanup Procedure:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Don Appropriate PPE: At a minimum, wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Contain the Spill: Use an inert absorbent material (e.g., sand, vermiculite) to contain the liquid spill.
-
Collect the Waste: Carefully scoop the absorbent material into a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area with soap and water. Collect the cleaning materials as hazardous waste.
-
Label and Store: Seal and label the waste container and place it in the designated SAA.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS department as required by your institution's policies.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound®.
Caption: Decision workflow for the proper disposal of this compound® waste.
References
- 1. puretidestherapy.com [puretidestherapy.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide24.store [peptide24.store]
- 4. benchchem.com [benchchem.com]
- 5. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 6. louisville.edu [louisville.edu]
- 7. benchchem.com [benchchem.com]
- 8. accomn.com [accomn.com]
- 9. laballey.com [laballey.com]
Essential Safety Protocols for Handling SYN-UP® in a Research Environment
For Immediate Implementation: This document outlines the critical personal protective equipment (PPE) and procedural guidelines for the safe handling, storage, and disposal of SYN-UP®, a cosmetic peptide solution developed by dsm-firmenich. All laboratory personnel, including researchers, scientists, and drug development professionals, must adhere to these protocols to ensure personal safety and maintain a secure research environment.
This compound® is a sophisticated patented synthetic dipeptide derivative used in skincare applications.[1] While primarily a cosmetic ingredient, proper laboratory handling procedures are essential to mitigate any potential risks. The following information is derived from the product's Safety Data Sheet (SDS) and general laboratory best practices for handling peptide solutions.
Recommended Personal Protective Equipment (PPE)
Standard laboratory practice dictates the use of appropriate PPE to prevent direct contact with chemical substances. For this compound®, the following PPE is recommended.
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety Glasses with Side Shields or Goggles | To be worn at all times in the laboratory to protect against accidental splashes. |
| Hand Protection | Nitrile or Latex Gloves | Wear suitable chemical-resistant gloves. Change gloves immediately if they become contaminated. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect skin and personal clothing from potential spills. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a standardized operational workflow minimizes the risk of exposure and contamination. The following steps outline the correct procedure for handling this compound®.
-
Preparation : Before handling, ensure that the work area is clean and uncluttered. Have all necessary equipment, including PPE, readily available.
-
Donning PPE : Put on a laboratory coat, followed by safety glasses or goggles. Finally, wear nitrile or latex gloves, ensuring they fit properly.
-
Handling this compound® :
-
Work in a well-ventilated area.
-
Avoid direct contact with skin and eyes.
-
Do not eat, drink, or smoke in the designated handling area.
-
-
Post-Handling :
-
Securely close the this compound® container.
-
Clean the work area thoroughly.
-
-
Doffing PPE : Remove PPE in the reverse order of donning to prevent cross-contamination. First, remove gloves, followed by the laboratory coat, and finally, the eye protection.
-
Hand Hygiene : Wash hands thoroughly with soap and water after removing PPE.
Disposal Plan
Proper disposal of this compound® and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused this compound® Solution | Dispose of as chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.[2] |
| Contaminated PPE (Gloves, etc.) | Dispose of in designated chemical or biohazard waste containers.[2] |
| Empty Containers | Rinse thoroughly with an appropriate solvent before recycling or disposing of as regular laboratory waste, following institutional guidelines. |
Experimental Protocols
As this document focuses on the safety and handling of this compound®, detailed experimental protocols for its application in research are not included. Researchers should develop and validate their own experimental methodologies based on their specific research objectives.
Procedural Workflow for PPE Usage
The following diagram illustrates the logical flow for the correct use of Personal Protective Equipment when handling this compound®.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
